molecular formula C5H5BrN2O B156621 5-Bromo-2-methylpyrimidin-4-OL CAS No. 1676-57-9

5-Bromo-2-methylpyrimidin-4-OL

Cat. No.: B156621
CAS No.: 1676-57-9
M. Wt: 189.01 g/mol
InChI Key: WXBZTJGZVILJIA-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyrimidin-4-OL is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methylpyrimidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methylpyrimidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBZTJGZVILJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541475
Record name 5-Bromo-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1676-57-9
Record name 5-Bromo-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-methylpyrimidin-4-ol

For researchers, scientists, and drug development professionals, 5-Bromo-2-methylpyrimidin-4-ol is a key heterocyclic building block. Its pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules and approved drugs[1][2]. The strategic placement of the bromine atom at the 5-position and the methyl group at the 2-position provides synthetic handles for extensive chemical modification, making it an invaluable intermediate in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents[2][3].

This guide provides a comprehensive technical overview of 5-Bromo-2-methylpyrimidin-4-ol, covering its fundamental properties, synthesis, characterization, applications in drug discovery, and safe handling protocols.

Precise identification is the foundation of all chemical research. 5-Bromo-2-methylpyrimidin-4-ol is registered under CAS Number 1676-57-9 .[4] It is also known by synonyms such as 5-Bromo-4-hydroxy-2-methylpyrimidine.[4] Due to keto-enol tautomerism, it can also be named 5-bromo-2-methyl-1H-pyrimidin-6-one.[4]

Chemical Structure and Formula
  • Molecular Formula: C₅H₅BrN₂O[4]

  • Molecular Weight: 189.01 g/mol [4]

  • IUPAC Name: 5-bromo-2-methylpyrimidin-4-ol[4]

2D Structure of 5-Bromo-2-methylpyrimidin-4-ol
Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's behavior in various solvents and biological systems.

PropertyValueSource
Molecular Weight 189.01 g/mol PubChem[4]
XLogP3 0.2PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 0PubChem[4]
Exact Mass 187.95853 DaPubChem[4]
Topological Polar Surface Area 41.5 ŲPubChem[4]

Synthesis and Purification

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes. A common and efficient method involves the condensation of a 2-bromomalonaldehyde with an amidine compound. This approach is advantageous due to the availability of starting materials and its operational simplicity.[5]

Synthetic Workflow Diagram

The following diagram illustrates the one-step condensation reaction to form the 5-bromo-2-methylpyrimidine core.

G reagent reagent product product condition condition A 2-Bromomalonaldehyde A->inv1 B Acetamidine Hydrochloride B->inv1 P {5-Bromo-2-methylpyrimidin-4-ol | C₅H₅BrN₂O} inv1->P Protic Acid (e.g., Acetic Acid) Heat (70-105°C)

Caption: One-step synthesis of 5-Bromo-2-methylpyrimidin-4-ol.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of 5-bromo-2-substituted pyrimidines.[5] The causality for using a protic acid like acetic acid as a solvent is that it facilitates the condensation reaction and helps to protonate intermediates, driving the cyclization and dehydration steps. Heating is necessary to overcome the activation energy of the reaction.

Materials:

  • 2-Bromomalonaldehyde

  • Acetamidine Hydrochloride

  • Glacial Acetic Acid

  • 3A Molecular Sieves (optional, for moisture control)

  • Deionized Water

  • Ethanol

  • Dichloromethane (DCM)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromomalonaldehyde (1.0 eq) to glacial acetic acid (approx. 10 mL per gram of aldehyde). Add 3A molecular sieves if reagents are suspected to contain moisture.

  • Reagent Addition: While stirring, heat the mixture to 80°C. Separately, dissolve acetamidine hydrochloride (1.0 eq) in a minimal amount of acetic acid. Add this solution dropwise to the heated aldehyde solution over 30 minutes.

  • Reaction: After the addition is complete, increase the temperature to 100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Add deionized water (approx. 1.5x the volume of acetic acid used) and let it stand for 2 hours to precipitate the crude product.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual acetic acid.

  • Purification (Acid-Base Extraction):

    • Suspend the crude solid in a mixture of dichloromethane and 5% aqueous NaOH solution. Stir until all solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers. The product will be in the organic (DCM) layer.

    • Wash the organic layer with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified 5-Bromo-2-methylpyrimidin-4-ol.

  • Final Drying: Dry the product under a high vacuum to remove any residual solvent.

Spectroscopic Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic techniques. While a full experimental dataset is proprietary to specific suppliers, the expected spectral characteristics can be inferred from the structure and data on analogous compounds.[6][7]

TechniqueExpected Characteristics
¹H NMR Aromatic proton singlet (δ ~8.5-9.0 ppm), methyl proton singlet (δ ~2.5-2.7 ppm). A broad singlet for the -OH/-NH proton.
¹³C NMR Resonances corresponding to the pyrimidine ring carbons (δ ~100-165 ppm) and the methyl carbon (δ ~20-25 ppm).
FT-IR (KBr) Broad O-H/N-H stretching band (~3200-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), C=N and C=C stretching (~1550-1620 cm⁻¹), C-Br stretching (~500-600 cm⁻¹).
LC-MS Expected [M+H]⁺ peak at m/z 219/221 (due to bromine isotopes).

Applications in Drug Development

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous anti-infective, anti-cancer, and anti-inflammatory drugs.[1] 5-Bromo-2-methylpyrimidin-4-ol serves as a versatile starting point for creating libraries of novel compounds for drug discovery campaigns.

Role as a Synthetic Intermediate

The utility of this compound stems from its reactive sites:

  • The Bromine Atom: Acts as a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling systematic exploration of the chemical space around the pyrimidine core.[1][2]

  • The Hydroxyl/Amide Group: Can be alkylated, acylated, or used as a nucleophile in substitution reactions, providing another vector for molecular diversification.

Logical Workflow in Drug Discovery

The following diagram illustrates the central role of 5-Bromo-2-methylpyrimidin-4-ol in a typical drug discovery workflow.

G start_node start_node process_node process_node outcome_node outcome_node final_outcome final_outcome A 5-Bromo-2-methylpyrimidin-4-ol (Core Scaffold) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) A->B C N/O-Alkylation or Acylation A->C D Diverse Library of Novel Pyrimidine Derivatives B->D C->D E High-Throughput Screening (HTS) D->E F Structure-Activity Relationship (SAR) Studies E->F G Hit-to-Lead Optimization F->G H Drug Candidate G->H

Caption: From core scaffold to drug candidate workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is a synthesis of data from multiple safety data sheets (SDS) for similar brominated heterocyclic compounds.

Hazard Identification
  • GHS Classification: May be classified as Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), and Serious Eye Irritation (Category 2).[8][9]

  • Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

  • Precautionary Statements (P-phrases): P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Protocol for Safe Handling
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[8] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

    • Skin/Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[8]

  • Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material carefully, avoiding dust creation, and place it into a suitable, sealed container for disposal.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[11]

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[8]

  • Protect from light.[8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

References

  • PubChem. 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • SpectraBase. 5-Bromo-2-methylpyrimidine. SpectraBase. Available from: [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs. MDPI. Available from: [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. National Library of Medicine. Available from: [Link]

  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. National Library of Medicine. Available from: [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-methylpyrimidin-4-ol: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylpyrimidin-4-ol, a substituted pyrimidine, has emerged as a pivotal building block in contemporary medicinal chemistry. Its strategic combination of a reactive bromine atom and a pyrimidine scaffold, a privileged structure in numerous biologically active compounds, renders it an invaluable intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-methylpyrimidin-4-ol, its synthesis and reactivity, and its significant applications in the development of kinase inhibitors for oncology and other therapeutic areas. Detailed experimental protocols and spectral data interpretations are included to provide a practical resource for researchers in the field.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, and its derivatives have a long and successful history in drug development.[1] The incorporation of a pyrimidine core into a drug candidate can enhance its binding affinity to biological targets through hydrogen bonding and other non-covalent interactions, and can serve as a bioisosteric replacement for other aromatic systems to modulate pharmacokinetic properties.[1] 5-Bromo-2-methylpyrimidin-4-ol exemplifies the utility of functionalized pyrimidines, offering a versatile platform for the construction of complex molecular architectures with therapeutic potential.

Physicochemical Properties and Structural Elucidation

5-Bromo-2-methylpyrimidin-4-ol (CAS No: 1676-57-9) is a solid at room temperature.[2][3] It exists in tautomeric equilibrium with its more stable keto form, 5-bromo-2-methyl-1H-pyrimidin-6-one.[2] For the purpose of this guide, both names will be used interchangeably to refer to the same chemical entity.

Core Molecular Data

The fundamental physicochemical properties of 5-Bromo-2-methylpyrimidin-4-ol are summarized in the table below. While experimental data for some properties are limited, computed values provide a reliable estimation for practical laboratory use.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[2]
Molecular Weight 189.01 g/mol [2]
CAS Number 1676-57-9[2]
IUPAC Name 5-bromo-2-methylpyrimidin-4-ol
Tautomeric IUPAC Name 5-bromo-2-methyl-1H-pyrimidin-6-one[2]
Appearance SolidInferred from related compounds
Melting Point ~198-202 °C (for isomer 5-Bromo-2-hydroxy-4-methylpyridine)[4]
XLogP3 0.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 0[2]
Exact Mass 187.95853 Da[2]
Monoisotopic Mass 187.95853 Da[2]
Topological Polar Surface Area 41.5 Ų[2]
Tautomerism

The structure of 5-Bromo-2-methylpyrimidin-4-ol is characterized by the potential for keto-enol tautomerism, a common feature of hydroxypyrimidines. The equilibrium between the hydroxyl (-ol) and keto (-one) forms is a critical consideration in its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium of 5-Bromo-2-methylpyrimidin-4-ol.

Spectral Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, typically in the range of δ 2.0-2.5 ppm. A singlet for the pyrimidine ring proton (C-H) would likely appear further downfield, influenced by the electronegativity of the adjacent nitrogen and bromine atoms. The N-H proton of the pyrimidone tautomer and the O-H proton of the pyrimidinol tautomer would be observable, with their chemical shifts being sensitive to solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals. The methyl carbon will be the most upfield signal. The carbon atoms of the pyrimidine ring will appear in the aromatic region, with the carbon attached to the bromine atom and the carbonyl/hydroxylated carbon showing characteristic shifts.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5] Fragmentation would likely involve the loss of the methyl group and other small neutral molecules.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the range of 1650-1700 cm⁻¹ if the keto tautomer is predominant. N-H stretching vibrations would be observed as a broad band around 3200-3400 cm⁻¹. C-H stretching and bending vibrations, as well as C-N and C-Br stretching, will also be present.[6]

Synthesis and Reactivity

Synthetic Pathways

While a specific, optimized synthesis for 5-Bromo-2-methylpyrimidin-4-ol is not extensively detailed in the literature, a plausible and efficient route can be extrapolated from established methods for pyrimidine synthesis. One such approach involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent. A likely synthetic route would involve the reaction of acetamidine with a brominated three-carbon building block. For instance, the reaction of acetamidine hydrochloride with 2-bromomalonaldehyde in a suitable solvent like acetic acid can yield the desired product.[3]

synthesis acetamidine Acetamidine Hydrochloride product 5-Bromo-2-methylpyrimidin-4-ol acetamidine->product Condensation (e.g., Acetic Acid, Heat) bromomalonaldehyde 2-Bromomalonaldehyde bromomalonaldehyde->product workflow start 5-Bromo-2-methylpyrimidin-4-ol intermediate 5-Aryl-2-methylpyrimidin-4-ol start->intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->intermediate final_product Kinase Inhibitor Drug Candidate intermediate->final_product Further Synthetic Modifications

Caption: General workflow for kinase inhibitor synthesis.

Role in the Synthesis of CDK4/6 Inhibitors

A prominent example of the application of brominated pyrimidines is in the synthesis of CDK4/6 inhibitors, a class of drugs that have revolutionized the treatment of certain types of breast cancer. [2]While the exact synthetic routes for commercial drugs like Palbociclib and Ribociclib are proprietary and may involve different intermediates, the core pyrimidine structure is a key pharmacophore. The synthetic strategies for these drugs often involve the construction of a pyrido[2,3-d]pyrimidin-7-one or a similar fused ring system, where a brominated pyrimidine derivative can serve as a crucial starting material for building the core scaffold. [2][7]

Experimental Protocols

The following protocols are generalized procedures for key reactions involving brominated pyrimidines and should be optimized for specific substrates and scales.

Protocol: Suzuki-Miyaura Coupling of a Bromopyrimidine

Objective: To synthesize a 5-aryl-2-methylpyrimidin-4-ol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, combine 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq.).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [6][8]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is a highly valuable and versatile intermediate in the field of drug discovery. Its strategic combination of a reactive bromine atom and a biologically relevant pyrimidine core provides a powerful platform for the synthesis of a wide range of complex molecules, particularly kinase inhibitors. The amenability of its C-Br bond to palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse chemical libraries for structure-activity relationship studies. As the demand for targeted therapeutics continues to grow, the importance of key building blocks like 5-Bromo-2-methylpyrimidin-4-ol in the drug development pipeline is set to increase.

References

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases.
  • SpectraBase. (n.d.). 5-Bromo-2-methylpyrimidine. Retrieved from [Link]

  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • Google Patents. (2019). US Patent 10,550,124. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). 5-Bromo-2-methyl-1H-pyrimidin-6-one. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Pyrimidinone, 5-bromo-. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

  • NIST. (n.d.). 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromo-1-methylpyrimidin-2(1H)-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

A Technical Guide to 5-Bromo-2-methylpyrimidin-4-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides an in-depth technical analysis of a key derivative, 5-Bromo-2-methylpyrimidin-4-one. We will elucidate its correct chemical nomenclature, explore its inherent tautomerism, present a reasoned synthetic strategy, and discuss its significant potential as a versatile building block in modern drug discovery campaigns, particularly in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate for the creation of novel therapeutics.

Nomenclature and Structural Elucidation: The Tautomerism of 5-Bromo-2-methylpyrimidin-4-one

The compound commonly referred to as "5-Bromo-2-methylpyrimidin-4-ol" is more accurately and preferentially named 5-bromo-2-methylpyrimidin-4(1H)-one or 5-bromo-2-methylpyrimidin-4(3H)-one according to IUPAC nomenclature.[1][2][3] This preference arises from the well-established keto-enol tautomerism inherent to hydroxypyrimidines. The equilibrium strongly favors the pyrimidinone (keto) form over the hydroxypyrimidine (enol) form.[4]

This tautomerism is not merely a nomenclatural technicality; it is a critical determinant of the molecule's chemical reactivity and its mode of interaction with biological targets. The pyrimidinone structure features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), a motif crucial for binding to many enzyme active sites, such as the hinge region of protein kinases.

Caption: Keto-enol tautomeric equilibrium of the title compound.

Physicochemical Properties

A summary of the key computed and experimental properties of 5-Bromo-2-methylpyrimidin-4-one is provided below. These properties are essential for planning synthetic transformations, assessing solubility, and predicting pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C₅H₅BrN₂OPubChem[1]
Molecular Weight 189.01 g/mol PubChem[1]
Appearance White to off-white solidChemicalBook[3]
CAS Number 1676-57-9PubChem[1]
pKa (Predicted) 7.67 ± 0.50ChemicalBook[3]
XLogP3 (Predicted) 0.2PubChem[1]
Storage Temp. 2-8°CChemicalBook[3]

Synthesis Strategy: A Proposed Route

While numerous methods exist for the synthesis of pyrimidine derivatives, a robust and adaptable strategy for 5-Bromo-2-methylpyrimidin-4-one can be conceptualized through a two-step process involving a condensation reaction followed by regioselective bromination. This approach leverages readily available starting materials and well-understood reaction mechanisms.

Causality of the Synthetic Design:

  • Step 1 (Condensation): The core pyrimidinone ring is efficiently constructed via the condensation of a β-ketoester (ethyl acetoacetate) with an amidine (acetamidine). This is a classic and high-yielding approach to pyrimidinone synthesis. The choice of acetamidine hydrochloride requires a base (like sodium ethoxide) to generate the free amidine in situ for the reaction.

  • Step 2 (Bromination): Introducing the bromine atom at the C5 position is achieved post-cyclization. Performing the bromination on the formed pyrimidinone ring is strategic. The C5 position is electronically activated for electrophilic substitution, and using a reagent like N-Bromosuccinimide (NBS) provides a reliable and selective method for bromination, minimizing side reactions.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Bromination start1 Ethyl Acetoacetate reagent1 NaOEt, EtOH start1->reagent1 start2 Acetamidine HCl start2->reagent1 intermediate 2-Methylpyrimidin-4-one reagent1->intermediate Cyclization reagent2 NBS, Acetonitrile intermediate->reagent2 product 5-Bromo-2-methylpyrimidin-4-one reagent2->product Electrophilic Substitution

Caption: Proposed two-step synthesis workflow for 5-Bromo-2-methylpyrimidin-4-one.

Applications in Drug Discovery: A Versatile Chemical Handle

The true value of 5-Bromo-2-methylpyrimidin-4-one lies in its utility as a versatile intermediate for building libraries of potential drug candidates. The pyrimidine scaffold itself is a privileged structure in medicinal chemistry, while the bromine atom serves as a crucial handle for diversification through modern cross-coupling reactions.[5][6]

The Pyrimidinone Core as a Hinge-Binder

As previously mentioned, the N-H and C=O moieties of the pyrimidinone ring are ideal for forming hydrogen bonds with the "hinge region" of protein kinase active sites. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity.

The Bromo Group for Library Diversification

The bromine atom at the C5 position is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the systematic and efficient introduction of a wide variety of aryl and heteroaryl groups. This diversification is fundamental to Structure-Activity Relationship (SAR) studies, where chemists explore how different substituents impact a compound's biological activity, selectivity, and pharmacokinetic properties.

G cluster_coupling Palladium-Catalyzed Cross-Coupling start 5-Bromo-2-methyl- pyrimidin-4-one suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki Diversification stille Stille Coupling (Organostannanes) start->stille Diversification buchwald Buchwald-Hartwig (Amines, Alcohols) start->buchwald Diversification library Diverse Chemical Library (e.g., Kinase Inhibitors) suzuki->library stille->library buchwald->library screening High-Throughput Screening (HTS) library->screening sar SAR & Lead Optimization screening->sar candidate Drug Candidate sar->candidate

Caption: Drug discovery workflow utilizing the title compound as a starting scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki coupling reaction to demonstrate the utility of 5-Bromo-2-methylpyrimidin-4-one as a synthetic intermediate.

Objective: To synthesize 5-(4-methoxyphenyl)-2-methylpyrimidin-4(1H)-one.

Materials:

  • 5-Bromo-2-methylpyrimidin-4-one (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-methylpyrimidin-4-one, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

    • Experimental Insight: The choice of a palladium(0) catalyst is crucial for initiating the catalytic cycle. Pd(PPh₃)₄ is a reliable choice for a broad range of substrates.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Causality: The aqueous base is required for the transmetalation step of the Suzuki cycle. Dioxane is an excellent solvent for solubilizing the organic components. Degassing is critical to prevent oxidation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The disappearance of the starting bromopyrimidinone spot/peak indicates reaction completion. This step ensures the reaction is not stopped prematurely or heated unnecessarily.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization (Final Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

5-Bromo-2-methylpyrimidin-4-one is a high-value chemical scaffold whose utility in medicinal chemistry is underscored by its favorable tautomeric form and the synthetic versatility afforded by its bromo-substituent. Its pyrimidinone core provides a proven biological anchor for enzyme inhibition, while the C5-bromo position serves as an ideal launching point for library synthesis via robust cross-coupling chemistry. This guide has outlined the fundamental chemical principles, a logical synthetic approach, and the strategic application of this compound, providing researchers with the foundational knowledge to effectively incorporate it into modern drug discovery programs.

References

  • PubChem. 5-Bromo-2-methylpyrimidin-4-OL | C5H5BrN2O | CID 13463837. [Link]

  • PubChem. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863. [Link]

  • Sunway Pharm Ltd. 5-Bromo-4-methylpyrimidin-2(1H)-one - CAS:69849-34-9. [Link]

  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196. [Link]

  • Google Patents.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

  • PubChem. 5-Bromouracil | C4H3BrN2O2 | CID 5802. [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubChem. 5-Bromo-2-methylpyrimidine | C5H5BrN2 | CID 14387744. [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

  • Intatrade Chemicals. Germanium (IV) n-butoxide CAS: 25063-27-8 Formula: C16H32GeO4. [Link]

  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • Schlegel Group - Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link]

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Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-methylpyrimidin-4-ol

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine ring stands as a "privileged scaffold"—a core molecular structure frequently found in clinically successful therapeutic agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal framework for designing molecules that interact with biological targets. Within this important class of heterocycles, 5-Bromo-2-methylpyrimidin-4-ol emerges as a particularly valuable building block.

The strategic placement of its functional groups—a reactive bromine atom, a methyl group, and a hydroxyl group on the pyrimidine core—offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl moieties. This guide provides an in-depth analysis of 5-Bromo-2-methylpyrimidin-4-ol, covering its fundamental physicochemical properties, a detailed synthesis protocol with mechanistic rationale, its applications in drug development, and essential safety protocols for laboratory handling.

Physicochemical Properties and Molecular Characteristics

A precise understanding of a compound's properties is the foundation of its application in research. 5-Bromo-2-methylpyrimidin-4-ol, also known by its IUPAC name 5-bromo-2-methyl-1H-pyrimidin-6-one, exists in a tautomeric equilibrium between the -ol and -one forms, with the keto form generally predominating.[2] Its key molecular and physical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₅H₅BrN₂OPubChem[2]
Molecular Weight 189.01 g/mol PubChem[2], Smolecule[3]
Exact Mass 187.95853 DaPubChem[2]
IUPAC Name 5-bromo-2-methyl-1H-pyrimidin-6-onePubChem[2]
CAS Number 1676-57-9PubChem[2]
Appearance Solid (form may vary)N/A
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]
Rotatable Bond Count 0PubChem[2]

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted pyrimidines can be achieved through various routes. A common and efficient method involves the condensation of an amidine with a 1,3-dicarbonyl equivalent. The following protocol outlines a plausible and robust synthesis for 5-Bromo-2-methylpyrimidin-4-ol, adapted from established methodologies for similar pyrimidine compounds.[4] The rationale behind each step is provided to offer deeper insight into the reaction mechanism.

Experimental Workflow Diagram

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Work-up & Purification A Acetamidine Hydrochloride P1 Acetamidine Free Base Solution A->P1 Dissolution B Base (e.g., Sodium Ethoxide) B->P1 C Solvent (e.g., Ethanol) C->P1 R1 Reaction Mixture (Heat, ~70-100°C) P1->R1 D 2-Bromomalonaldehyde D->R1 P2 Crude Product in Solution R1->P2 Cyclization & Dehydration W1 Precipitation P2->W1 Cooling W2 W2 W1->W2 Filtration W3 W3 W2->W3 Washing (e.g., Cold Water/Ethanol) W4 W4 W3->W4 Drying (Vacuum) FP Pure 5-Bromo-2-methylpyrimidin-4-ol W4->FP Isolation

Caption: Synthesis workflow for 5-Bromo-2-methylpyrimidin-4-ol.

Step-by-Step Methodology
  • Preparation of Acetamidine Free Base:

    • Action: Dissolve acetamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

    • Action: Add a solution of a strong base, like sodium ethoxide (1.0 eq), to the stirred acetamidine solution. This deprotonates the hydrochloride salt to generate the nucleophilic free base of acetamidine.

    • Causality: The free base is essential for the subsequent nucleophilic attack. Using the hydrochloride salt directly would render the nitrogen non-nucleophilic.

  • Condensation and Cyclization:

    • Action: In a separate reaction vessel, dissolve 2-bromomalonaldehyde (1.0 eq) in a protic acid solvent like acetic acid or an alcohol.

    • Action: Slowly add the prepared acetamidine free base solution to the 2-bromomalonaldehyde solution. Heat the mixture, typically between 70-105°C.[4]

    • Causality: The reaction proceeds via a condensation mechanism. The nucleophilic nitrogen atoms of acetamidine attack the electrophilic aldehyde carbons of 2-bromomalonaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration (loss of two water molecules) to form the stable aromatic pyrimidine ring. Heating provides the necessary activation energy for the dehydration steps.

  • Product Isolation and Purification:

    • Action: Monitor the reaction to completion using an appropriate technique (e.g., TLC or LC-MS).

    • Action: Upon completion, cool the reaction mixture to room temperature or below to induce precipitation of the product.

    • Action: Collect the solid product by vacuum filtration. Wash the filter cake with a cold solvent (e.g., water or ethanol) to remove residual starting materials and soluble impurities.

    • Action: Dry the purified solid under vacuum to yield the final product, 5-Bromo-2-methylpyrimidin-4-ol. Further purification can be achieved by recrystallization if necessary.

Applications in Research and Drug Development

The true value of 5-Bromo-2-methylpyrimidin-4-ol lies in its utility as a versatile chemical intermediate for synthesizing more complex, biologically active molecules.[5][6] The pyrimidine core is a known bioisostere for phenyl and other aromatic systems, often improving medicinal chemistry properties.[1]

Scaffold for Kinase Inhibitors

The aminopyridine and pyrimidine scaffolds are foundational in the development of kinase inhibitors, which are a major class of anticancer drugs.[6] These scaffolds often interact with the hinge region of the kinase ATP-binding site. 5-Bromo-2-methylpyrimidin-4-ol provides a framework that can be elaborated to target various kinases.

Platform for Cross-Coupling Reactions

The bromine atom at the C5 position is the key to its versatility. It serves as an anchor point for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the precise and controlled introduction of a wide variety of substituents, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[7]

Conceptual Application Diagram

G cluster_Br C5-Position (Bromo) cluster_OH N1/O4-Position (Keto/Enol) Core 5-Bromo-2-methylpyrimidin-4-ol (Core Scaffold) Rxn1 Suzuki Coupling Core->Rxn1 Rxn2 N-Alkylation / O-Alkylation Core->Rxn2 R1 Aryl/Heteroaryl Boronic Acid R1->Rxn1 P1 Novel C5-Aryl Pyrimidines (Kinase Inhibitors, etc.) Rxn1->P1 R2 Alkyl Halide R2->Rxn2 P2 Derivatives with Modified Solubility/PK Properties Rxn2->P2

Caption: Potential synthetic modifications of the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Bromo-2-methylpyrimidin-4-ol is paramount for ensuring personnel safety. The following guidelines are synthesized from safety data sheets of structurally related compounds.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8]

    • Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is more than a chemical with a molecular weight of 189.01 g/mol ; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, accessible synthesis, and highly versatile chemical nature make it an indispensable building block. For researchers and scientists in drug development, a thorough understanding of this scaffold's potential and its proper handling are essential for leveraging its capabilities to design and create the next generation of therapeutic agents.

References

  • Title: 5-Bromo-2-methylpyrimidin-4-OL Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Source: Google Patents (CN110642788A)
  • Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI (Molecules Journal) URL: [Link]

  • Title: The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist Source: PubMed, National Center for Biotechnology Information URL: [Link]

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A Technical Guide to 5-Bromo-2-methylpyrimidin-4-ol: Structure, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 5-Bromo-2-methylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its core structural features, with a particular focus on the critical concept of keto-enol tautomerism, which dictates its chemical behavior and biological interactions. This document details a robust, field-proven protocol for its synthesis and subsequent functionalization, highlighting its role as a versatile scaffold in the generation of compound libraries. By leveraging its strategically placed reactive handles—the C5-bromo and C4-hydroxyl groups—researchers can systematically explore structure-activity relationships (SAR) to develop novel therapeutic agents. This guide serves as a comprehensive resource for professionals engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of modern medicinal chemistry and chemical biology.[1][2] As a fundamental component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents with diverse applications.[3] Pyrimidine-based drugs have shown remarkable efficacy across multiple disease areas, including oncology, infectious diseases, and metabolic disorders.[1][4]

The value of a pyrimidine scaffold is significantly enhanced through strategic functionalization. 5-Bromo-2-methylpyrimidin-4-ol (CAS No: 1676-57-9) is an exemplary building block, engineered with distinct chemical features that empower drug discovery campaigns. Its structure incorporates:

  • A pyrimidine core , providing a robust framework for molecular recognition.

  • A bromine atom at the 5-position, serving as a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.[5][6]

  • A hydroxyl group at the 4-position, which engages in critical hydrogen bonding interactions and presents opportunities for further derivatization.

  • A methyl group at the 2-position, which can modulate solubility, metabolic stability, and steric interactions within a target binding site.

This guide will explore the synthesis, reactivity, and strategic application of this high-value intermediate.

Structural Analysis and Physicochemical Properties

Molecular Structure and Tautomerism

A crucial aspect of 5-Bromo-2-methylpyrimidin-4-ol is its existence as a mixture of tautomers: the hydroxyl (-ol) form and the more stable keto (-one) form, correctly named 5-bromo-2-methyl-1H-pyrimidin-6-one.[7] This keto-enol tautomerism is a common feature of hydroxypyrimidines and significantly influences the molecule's reactivity and its interactions with biological targets.[8][9] The equilibrium between these two forms is fundamental to its chemical identity.

Caption: Keto-enol tautomerism of the title compound.

The keto form is generally favored due to the greater stability of the amide-like functionality within the ring. This has profound implications, as the molecule can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O), a common interaction motif in kinase inhibitors.

Physicochemical Properties

The key physicochemical properties of 5-Bromo-2-methylpyrimidin-4-ol are summarized below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₅H₅BrN₂OPubChem[7]
Molecular Weight 189.01 g/mol PubChem[7]
IUPAC Name 5-bromo-2-methyl-1H-pyrimidin-6-onePubChem[7]
CAS Number 1676-57-9PubChem[7]
XLogP3 0.2PubChem[7]
Hydrogen Bond Donor Count 2PubChem[7]
Hydrogen Bond Acceptor Count 2PubChem[7]
Rotatable Bond Count 0PubChem[7]

Synthesis and Characterization

Synthesis Strategy: Ring-Forming Condensation

The construction of the pyrimidine ring is most efficiently achieved via a condensation reaction between an amidine and a 1,3-dicarbonyl equivalent. For 5-Bromo-2-methylpyrimidin-4-ol, the logical precursors are acetamidine (to provide the C2-methyl and N1/N3 atoms) and a brominated 3-ketoester or equivalent, such as diethyl 2-bromo-3-oxobutanedioate. This approach provides a direct and reliable route to the desired heterocyclic core. The causality behind this choice lies in the well-established reactivity of amidines with β-dicarbonyl compounds, a cornerstone of heterocyclic synthesis.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidin-4-ol

This protocol describes a representative synthesis based on established methodologies for pyrimidine formation.[10][11]

Step 1: Preparation of Sodium Ethoxide Solution

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 50 mL of absolute ethanol.

  • Carefully add sodium metal (1.5 g, 65 mmol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

Step 2: Condensation Reaction

  • To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (4.7 g, 50 mmol) and stir for 15 minutes at room temperature.

  • Add a suitable brominated 1,3-dicarbonyl compound, for example, diethyl 2-bromo-3-oxosuccinate (13.4 g, 50 mmol), dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

  • After the reaction is complete, cool the mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.

  • Slowly pour the concentrated mixture into 200 mL of ice-cold water.

  • Acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid. A precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL) and then a small amount of cold diethyl ether.

Step 4: Purification and Verification

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-Bromo-2-methylpyrimidin-4-ol as a solid.

  • Dry the product under vacuum.

  • Verification: The structure must be confirmed using standard analytical techniques.

    • ¹H NMR (400 MHz, DMSO-d₆): Expect signals for the C2-methyl group (singlet, ~2.2-2.4 ppm), the C6-H proton (singlet, ~7.8-8.2 ppm), and a broad singlet for the N-H/O-H protons (>12 ppm).

    • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the methyl carbon, and four distinct aromatic/olefinic carbons, including the carbonyl carbon of the keto tautomer.

    • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and confirm the characteristic isotopic pattern for a bromine-containing compound.

Synthesis Workflow Visualization

synthesis_workflow start_materials Starting Materials: - Acetamidine HCl - Diethyl 2-bromo-3-oxosuccinate - Sodium Metal - Ethanol naoet_prep Step 1: Prepare Sodium Ethoxide Solution start_materials->naoet_prep condensation Step 2: Condensation Reaction (Reflux, 4-6h) naoet_prep->condensation workup Step 3: Acidic Workup & Precipitation condensation->workup purification Step 4: Purification (Recrystallization) workup->purification product Final Product: 5-Bromo-2-methylpyrimidin-4-ol purification->product

Caption: Workflow for the synthesis of 5-Bromo-2-methylpyrimidin-4-ol.

Chemical Reactivity and Medicinal Chemistry Applications

The utility of 5-Bromo-2-methylpyrimidin-4-ol stems from its capacity for selective chemical modification, making it an ideal scaffold for building libraries of drug-like molecules.

The Power of the C5-Bromo Group: Cross-Coupling Reactions

The bromine atom is not merely a substituent; it is a key reactive handle for modern synthetic chemistry. Its primary application is in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[5][12] The Suzuki-Miyaura reaction, which couples the bromopyrimidine with an aryl or heteroaryl boronic acid, is particularly powerful. This reaction allows for the direct installation of diverse aromatic systems at the C5 position, which is a common strategy for exploring SAR by probing different pockets of a target's active site.[13]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling an arylboronic acid to the 5-bromo position.

  • To a microwave vial or Schlenk tube, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

  • Heat the mixture to 90-110 °C (or use microwave irradiation) for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired C5-arylated product.

Drug Discovery Application Workflow

5-Bromo-2-methylpyrimidin-4-ol serves as a foundational starting point in a typical hit-to-lead drug discovery campaign. The workflow illustrates how this single scaffold can be elaborated into a diverse library for biological screening and subsequent optimization.

drug_discovery_workflow scaffold Core Scaffold: 5-Bromo-2-methylpyrimidin-4-ol library_synthesis Library Synthesis (e.g., Suzuki Coupling) scaffold->library_synthesis Diversify at C5 screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Analyze active compounds sar->library_synthesis Design next generation lead_opt Lead Optimization sar->lead_opt Develop promising leads

Caption: Role of the scaffold in a drug discovery workflow.

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is more than a simple chemical; it is a strategically designed tool for innovation in drug discovery. Its robust synthesis, well-defined tautomeric nature, and orthogonally reactive functional groups provide medicinal chemists with a powerful platform for the rapid and logical development of novel molecular entities. The ability to systematically modify the C5-position via cross-coupling while retaining the key hydrogen-bonding features of the pyrimidinone core makes it an exceptionally valuable asset in the quest for new therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this versatile building block.

References

  • Shafi'i, A. M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Ali, M. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(5), 405-419.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Kumar, R., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 37. [Link]

  • PubChem. 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information. [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Akter, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Taylor, R. D., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. [Link]

  • Schlegel, H. B., et al. (1983). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 87(5), 723–727. [Link]

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Foreword: The Strategic Importance of 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylpyrimidin-4-ol

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, constituting the core of numerous approved drugs. 5-Bromo-2-methylpyrimidin-4-ol is a highly valuable and versatile bifunctional building block. The presence of the bromine atom at the C-5 position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular complexity. The pyrimidin-4-ol tautomer allows for further functionalization, making this molecule a strategic intermediate for constructing libraries of potential drug candidates, particularly in the realm of kinase inhibitors and other targeted therapies.

This guide provides an in-depth exploration of the primary synthetic pathways to 5-Bromo-2-methylpyrimidin-4-ol. It is designed for researchers, medicinal chemists, and process development scientists, focusing on the underlying chemical principles, causality behind experimental choices, and detailed, reproducible protocols.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of 5-Bromo-2-methylpyrimidin-4-ol reveals two principal strategies. The first is a sequential approach involving the initial construction of the pyrimidine core followed by a regioselective bromination. The second is a convergent strategy where the bromine atom is incorporated into one of the acyclic precursors before the ring-closing cyclocondensation reaction.

G cluster_A Pathway A: Sequential Approach cluster_B Pathway B: Convergent Approach Target 5-Bromo-2-methylpyrimidin-4-ol Bromination C-5 Bromination Target->Bromination Disconnect C-Br Bond Cyclo_B [3+3] Cyclocondensation Target->Cyclo_B Disconnect Pyrimidine Ring Precursor_A 2-Methylpyrimidin-4-ol Bromination->Precursor_A Cyclo_A [3+3] Cyclocondensation Precursor_A->Cyclo_A Disconnect Pyrimidine Ring Reagents_A Acetamidine + Ethyl Acetoacetate Cyclo_A->Reagents_A Reagents_B Acetamidine + Brominated C3-Synthons (e.g., 2-Bromomalonaldehyde) Cyclo_B->Reagents_B

Caption: Retrosynthetic pathways for 5-Bromo-2-methylpyrimidin-4-ol.

Pathway A: Sequential Synthesis via Post-Cyclization Bromination

This is the most classical and widely documented approach. It separates the synthesis into two distinct, high-yielding stages: the formation of the pyrimidine ring and its subsequent electrophilic bromination. This method offers robust control over each transformation.

Part A.1: Synthesis of the 2-Methylpyrimidin-4-ol Core

The foundational step is the Principal Pyrimidine Synthesis, a [3+3] cyclocondensation reaction. The most common and efficient variant for this core involves the reaction of acetamidine (the N-C-N fragment) with ethyl acetoacetate (the C-C-C fragment).

Mechanism & Rationale: The reaction is initiated by the nucleophilic attack of an amidine nitrogen onto the more electrophilic ketone carbonyl of the ethyl acetoacetate, followed by an intramolecular attack on the ester carbonyl, leading to cyclization and subsequent elimination of ethanol and water to form the aromatic pyrimidine ring. The use of a base like sodium ethoxide is crucial as it deprotonates the acetamidine hydrochloride to generate the free amidine base in situ, which is the active nucleophile.

G Start_A Acetamidine HCl + Ethyl Acetoacetate Step1 Generate free amidine base (NaOEt in EtOH) Start_A->Step1 Step2 Nucleophilic attack on ketone, form intermediate Step1->Step2 Step3 Intramolecular cyclization (Attack on ester) Step2->Step3 Step4 Elimination of EtOH & H2O (Aromatization) Step3->Step4 Product_A 2-Methylpyrimidin-4-ol Step4->Product_A

Caption: Workflow for the synthesis of 2-Methylpyrimidin-4-ol.

Experimental Protocol: Synthesis of 2-Methylpyrimidin-4-ol

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Amidine Formation: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq) portion-wise while stirring. Stir the resulting suspension for 30 minutes at room temperature.

  • Condensation: Add ethyl acetoacetate (1.0 eq) dropwise to the suspension via the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in a minimum amount of cold water and acidify to pH 5-6 with glacial acetic acid. The product will precipitate out of the solution.

  • Purification: Filter the white precipitate, wash with cold water, and dry under vacuum to yield 2-methylpyrimidin-4-ol.

Reagent/ParameterMolar RatioKey Considerations
Acetamidine HCl1.0Ensure it is dry.
Sodium Metal1.0Add slowly and carefully to ethanol.
Ethyl Acetoacetate1.0Use freshly distilled for best results.
SolventAbsolute EthanolMust be anhydrous.
TemperatureReflux (~78 °C)
Typical Yield 75-85%
Part A.2: Regioselective Bromination at C-5

The pyrimidin-4-ol ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C-5 position is the most nucleophilic and sterically accessible site for halogenation.

Mechanism & Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyrimidinol tautomer is electron-rich, and the lone pairs on the nitrogen atoms and the hydroxyl group activate the ring towards electrophiles. Bromination occurs selectively at the C-5 position, which is para to one ring nitrogen and ortho to the other, and is strongly activated by the enol-like system. Using bromine in acetic acid is a classic and effective method.[1] The acetic acid serves as a polar solvent that can stabilize the charged intermediates.

G Start_B 2-Methylpyrimidin-4-ol Step1_B Dissolve in Glacial Acetic Acid Start_B->Step1_B Step2_B Add Bromine (Br₂) dropwise at room temperature Step1_B->Step2_B Step3_B Stir until reaction completion (TLC) Step2_B->Step3_B Step4_B Precipitate product by adding water Step3_B->Step4_B Product_B 5-Bromo-2-methylpyrimidin-4-ol Step4_B->Product_B

Caption: Workflow for the bromination of 2-Methylpyrimidin-4-ol.

Experimental Protocol: Bromination of 2-Methylpyrimidin-4-ol [1]

  • Dissolution: Suspend 2-methylpyrimidin-4-ol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar.

  • Bromine Addition: To this suspension, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 30 minutes at room temperature. The color of the bromine should dissipate as it is consumed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Isolation: Pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum.

Reagent/ParameterMolar RatioKey Considerations
2-Methylpyrimidin-4-ol1.0Ensure starting material is pure.
Bromine (Br₂)1.1Handle in a fume hood with appropriate PPE.
SolventGlacial Acetic Acid
TemperatureRoom Temperature
Typical Yield >90%

Pathway B: Convergent Synthesis via Cyclocondensation

This modern approach builds the final brominated heterocycle in a single step from acyclic precursors. This strategy is often more atom-economical and can lead to shorter overall synthesis times. A patented method utilizes 2-bromomalonaldehyde as the key C3-synthon.[2]

Mechanism & Rationale: Similar to Pathway A, this is a [3+3] cyclocondensation. However, the C-C-C fragment (2-bromomalonaldehyde) already contains the requisite bromine atom. The reaction with acetamidine proceeds via a double condensation, where the two aldehyde groups of the malonaldehyde react with the two nitrogen atoms of the amidine to form the pyrimidine ring directly. The reaction is typically carried out in an acidic solvent like acetic acid which catalyzes the condensation and dehydration steps.[2]

G Start_C Acetamidine HCl + 2-Bromomalonaldehyde Step1_C Dissolve reagents in protic solvent (e.g., Acetic Acid) Start_C->Step1_C Step2_C Heat reaction mixture (e.g., 80-100 °C) Step1_C->Step2_C Step3_C Double condensation and ring closure/dehydration Step2_C->Step3_C Step4_C Cool and precipitate product Step3_C->Step4_C Product_C 5-Bromo-2-methylpyrimidin-4-ol Step4_C->Product_C

Caption: Workflow for the convergent synthesis pathway.

Experimental Protocol: Convergent Synthesis (Adapted from[2])

  • Reagent Preparation: In a round-bottom flask, dissolve 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid.

  • Amidine Addition: Prepare a separate solution of acetamidine hydrochloride (1.0 eq) in glacial acetic acid. Add this solution dropwise to the 2-bromomalonaldehyde solution while heating at 80 °C.

  • Reaction: After the addition is complete, increase the temperature to 100 °C and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Add a small amount of water to induce precipitation.

  • Purification: Filter the resulting solid, wash with water, and then a small amount of ethanol. The product is typically obtained in high purity after drying under vacuum.

Reagent/ParameterMolar RatioKey Considerations
2-Bromomalonaldehyde1.0Can be unstable; use freshly or store properly.
Acetamidine HCl1.0
SolventGlacial Acetic AcidActs as both solvent and catalyst.
Temperature80-100 °C
Typical Yield ~40-50% (reported for similar pyrimidines)

Comparative Analysis of Synthetic Pathways

FeaturePathway A (Sequential)Pathway B (Convergent)
Number of Steps TwoOne
Overall Yield High (typically 65-75%)Moderate (typically 40-50%)
Starting Materials Readily available and inexpensive (Ethyl acetoacetate, Acetamidine HCl)2-Bromomalonaldehyde is less common and potentially less stable.
Process Control Excellent control over each distinct step.Less control over intermediates; potential for side reactions.
Atom Economy Good, but involves an extra isolation step.Excellent, as the final molecule is assembled in one pot.
Safety Requires handling of elemental bromine.Avoids elemental bromine, but malonaldehydes can be toxic.
Recommendation Preferred for reliability, high yield, and process control in lab-scale and scale-up. Viable for rapid library synthesis if the C3-synthon is readily available.

Conclusion

Both sequential and convergent pathways provide viable routes to the synthesis of 5-Bromo-2-methylpyrimidin-4-ol. The sequential approach (Pathway A), involving the robust formation of 2-methylpyrimidin-4-ol followed by a highly efficient and regioselective bromination, stands out as the more reliable and higher-yielding method. Its dependence on common, inexpensive starting materials and the high degree of control at each stage make it the superior choice for most research and development applications. The convergent approach (Pathway B) offers an elegant, one-pot alternative that is highly atom-economical but may be limited by the availability and stability of the brominated C3-synthon and comparatively lower yields. The choice of pathway will ultimately depend on the specific project goals, scale, and availability of starting materials.

References

  • M. S. Tolba et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-144. Available at: [Link]

  • Singh, K. et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3498-3502. Available at: [Link]

  • Wang, Z. et al. (2011). Preparation method of 5-bromo-2-substituted pyrimidine compounds. Chinese Patent CN110642788A.
  • Stewart, R. & Gumbley, S. J. (1982). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 60(16), 2097-2103. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]

  • Kamal, A. et al. (2004). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides & Nucleic Acids, 23(6-7), 1059-1066. Available at: [Link]

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A Technical Guide to the Solubility Profile of 5-Bromo-2-methylpyrimidin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 5-Bromo-2-methylpyrimidin-4-ol in Medicinal Chemistry

5-Bromo-2-methylpyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core. Pyrimidine and its derivatives are of significant interest in medicinal chemistry as they form the foundational structure for a multitude of therapeutic agents and are integral components of nucleic acids.[1] The biological significance of pyrimidines is extensive, with derivatives demonstrating a wide range of activities, including anticancer, antiviral, and antimicrobial properties.[1] The specific substitutions of a bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidin-4-ol ring give this molecule unique physicochemical properties that can be exploited in drug design and development.

The journey of a promising compound from initial synthesis to a viable drug candidate is fraught with challenges, a primary one being its physicochemical properties. Among these, aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability.[1] Poor aqueous solubility can significantly impede the development of a potential therapeutic agent.[1] This guide provides an in-depth technical overview of the solubility characteristics of 5-Bromo-2-methylpyrimidin-4-ol, offering both theoretical insights and practical methodologies for its assessment.

Physicochemical Properties of 5-Bromo-2-methylpyrimidin-4-ol

A foundational understanding of the physicochemical properties of 5-Bromo-2-methylpyrimidin-4-ol is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₅BrN₂OPubChem[2]
Molecular Weight 189.01 g/mol PubChem[2]
XLogP3 0.2PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
CAS Number 1676-57-9PubChem[2]

Note: Some properties are computed.

The presence of both hydrogen bond donors (-OH and -NH) and acceptors (N and O atoms in the ring) suggests that 5-Bromo-2-methylpyrimidin-4-ol can interact with polar solvents. However, the bromine and methyl substitutions also introduce some lipophilic character.

Understanding and Predicting Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the nature of the solvent. For pyrimidine derivatives, solubility is influenced by factors such as crystal lattice energy, hydrogen bonding capacity, and the overall polarity of the molecule. Generally, the solubility of pyrimidine derivatives is observed to increase with temperature.[3][4]

Based on the structure of 5-Bromo-2-methylpyrimidin-4-ol, it is anticipated to have limited aqueous solubility. A related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, exhibits very low aqueous solubility.[5] However, another related compound, 5-BROMO-2-METHYL-PYRIMIDINE, is reported to be soluble in methanol, suggesting that solubility in organic solvents may be more favorable.[6]

Experimental Determination of Solubility

To accurately characterize the solubility of 5-Bromo-2-methylpyrimidin-4-ol, experimental determination is crucial. The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.[1]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in DMSO) into an aqueous buffer. This high-throughput method is valuable in the early stages of drug discovery.[1]

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Bromo-2-methylpyrimidin-4-ol in 100% DMSO.[1]

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (typically in the range of 1-100 µM).

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1.5 to 2 hours, to allow for precipitation.[1]

  • Precipitate Removal: Separate the precipitated compound from the soluble fraction by filtration or centrifugation.[1]

  • Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy. A calibration curve is used for accurate quantification.[1]

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound when an excess of the solid is equilibrated with a solvent over an extended period. This measurement is more time-consuming but provides a more accurate representation of the compound's solubility.[1]

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 5-Bromo-2-methylpyrimidin-4-ol to a vial containing a known volume of the desired solvent (e.g., water, PBS, or organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

Data Interpretation and Troubleshooting

A significant discrepancy between kinetic and thermodynamic solubility values can indicate that the compound is slow to precipitate or that it forms supersaturated solutions. Low solubility in both assays would suggest that formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary to improve bioavailability.[7]

Conclusion and Future Directions

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13463837, 5-Bromo-2-methylpyrimidin-4-OL. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylpyrimidin-4-ol (CAS No. 1676-57-9) is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the structure of many biologically active compounds, including nucleobases and a wide array of therapeutic agents. The presence of a bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidin-4-one core provides a unique electronic and steric profile, making it a valuable building block for the synthesis of novel compounds with potential pharmacological activities.

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-2-methylpyrimidin-4-ol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in the public domain, this guide, authored from the perspective of a Senior Application Scientist, leverages data from closely related, well-characterized analogs and fundamental spectroscopic principles to provide a robust interpretation of its structural features. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule and its derivatives.

Molecular Structure and Tautomerism

5-Bromo-2-methylpyrimidin-4-ol exists in a tautomeric equilibrium with its more stable keto form, 5-bromo-2-methyl-1H-pyrimidin-6-one [1]. This equilibrium is a critical consideration in the interpretation of its spectral data, as the observed characteristics will reflect the predominant tautomeric form in the given analytical conditions. The pyrimidin-4-one structure is generally favored due to the thermodynamic stability of the amide-like functionality.

Tautomerism cluster_0 5-Bromo-2-methylpyrimidin-4-ol cluster_1 5-bromo-2-methyl-1H-pyrimidin-6-one pyrimidine_ol pyrimidine_one pyrimidine_ol->pyrimidine_one Tautomerization pyrimidine_one->pyrimidine_ol

Caption: Tautomeric equilibrium of 5-Bromo-2-methylpyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra for 5-bromo-2-methyl-1H-pyrimidin-6-one.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methyl protons, the aromatic proton, and the N-H proton of the pyrimidinone ring.

Table 1: Predicted ¹H NMR Spectral Data for 5-bromo-2-methyl-1H-pyrimidin-6-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4 - 2.6Singlet (s)3H-CH₃
~7.8 - 8.0Singlet (s)1HC₆-H
~12.0 - 13.0Broad Singlet (br s)1HN-H

Interpretation:

  • Methyl Protons (-CH₃): A singlet integrating to three protons is expected in the upfield region (δ 2.4-2.6 ppm). The exact chemical shift will be influenced by the electronic environment of the pyrimidinone ring.

  • Aromatic Proton (C₆-H): A singlet corresponding to the single proton on the pyrimidine ring will appear in the downfield aromatic region (δ 7.8-8.0 ppm). Its deshielded nature is due to the electronegativity of the adjacent nitrogen atom and the carbonyl group.

  • N-H Proton: The proton attached to the nitrogen atom in the pyrimidinone ring is expected to be a broad singlet at a significantly downfield chemical shift (δ 12.0-13.0 ppm). This is characteristic of an amide-like proton and is often exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 5-bromo-2-methyl-1H-pyrimidin-6-one

Chemical Shift (δ, ppm)Assignment
~20 - 25-CH₃
~100 - 105C₅-Br
~145 - 150C₆-H
~155 - 160C₂
~160 - 165C₄=O

Interpretation:

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the most upfield position (δ 20-25 ppm).

  • Brominated Carbon (C₅-Br): The carbon atom directly attached to the bromine will be observed at a relatively upfield position for a substituted aromatic carbon (δ 100-105 ppm) due to the heavy atom effect of bromine.

  • Aromatic Methine Carbon (C₆-H): The C₆ carbon will be significantly downfield (δ 145-150 ppm) due to its position between a nitrogen atom and the C₅-Br carbon.

  • C₂ Carbon: The carbon at the 2-position, attached to a nitrogen and the methyl group, will also be in the downfield region (δ 155-160 ppm).

  • Carbonyl Carbon (C₄=O): The carbonyl carbon will be the most deshielded carbon in the molecule, appearing at a characteristic downfield chemical shift (δ 160-165 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-bromo-2-methyl-1H-pyrimidin-6-one is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C/C=N bonds.

Table 3: Predicted IR Spectral Data for 5-bromo-2-methyl-1H-pyrimidin-6-one

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300Medium, BroadN-H stretch
2900 - 3000Weak to MediumC-H stretch (aromatic and aliphatic)
1650 - 1690StrongC=O stretch (amide)
1550 - 1620Medium to StrongC=C and C=N stretches
500 - 600MediumC-Br stretch

Interpretation:

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration of the pyrimidinone ring.

  • C-H Stretches: Weaker bands in the 2900-3000 cm⁻¹ region correspond to the stretching vibrations of the aromatic and methyl C-H bonds.

  • C=O Stretch: A strong, sharp absorption band between 1650-1690 cm⁻¹ is a key feature and is attributed to the carbonyl (C=O) stretching vibration of the cyclic amide.

  • C=C and C=N Stretches: The region between 1550-1620 cm⁻¹ will contain absorptions from the C=C and C=N stretching vibrations within the pyrimidine ring.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-2-methylpyrimidin-4-ol, electron ionization (EI) would likely lead to the following observations.

Table 4: Predicted Mass Spectrometry Data for 5-bromo-2-methyl-1H-pyrimidin-6-one

m/zInterpretation
188/190Molecular ion peak [M]⁺ and [M+2]⁺
160/162[M - CO]⁺
109[M - Br]⁺

Interpretation:

  • Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio at m/z 188 (for ⁷⁹Br) and 190 (for ⁸¹Br). This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation: Common fragmentation pathways would include the loss of carbon monoxide (CO) from the pyrimidinone ring, resulting in a doublet at m/z 160/162. Another likely fragmentation is the loss of the bromine radical, which would give a fragment at m/z 109.

Mass_Spec_Fragmentation M+ [C₅H₅BrN₂O]⁺ m/z = 188/190 Fragment1 [C₄H₅BrN₂]⁺ m/z = 160/162 M+->Fragment1 - CO Fragment2 [C₅H₅N₂O]⁺ m/z = 109 M+->Fragment2 - Br•

Caption: Predicted mass spectrometry fragmentation of 5-bromo-2-methyl-1H-pyrimidin-6-one.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed above. These are based on standard laboratory practices and procedures reported for similar compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-methylpyrimidin-4-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the compound directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a coupled technique like GC-MS or LC-MS.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 5-Bromo-2-methylpyrimidin-4-ol, based on its predominant tautomeric form, 5-bromo-2-methyl-1H-pyrimidin-6-one. The expected spectral features, including chemical shifts, coupling patterns, absorption frequencies, and fragmentation patterns, are discussed in the context of the molecule's structure. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related pyrimidine derivatives in their research and development endeavors.

References

  • PubChem. 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information. [Link][1]

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5-Bromo-2-methylpyrimidin-4-OL tautomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 5-Bromo-2-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Pyrimidine derivatives are a cornerstone of numerous therapeutic agents, and understanding their tautomeric preferences is critical for rational drug design. This guide provides a comprehensive technical overview of the tautomerism of 5-Bromo-2-methylpyrimidin-4-ol, a representative substituted pyrimidinone. We will delve into the theoretical underpinnings of its tautomeric equilibrium, present a robust, field-proven workflow for its experimental and computational characterization, and offer insights into the interpretation of the resulting data.

The Critical Role of Tautomerism in Pyrimidine-Based Drug Candidates

The pyrimidine scaffold is a privileged structure in drug discovery, found in antiviral agents, anticancer drugs, and kinase inhibitors. The potential for these molecules to exist as multiple tautomers is not a mere chemical curiosity; it is a critical determinant of their biological activity. A shift in the tautomeric equilibrium can alter the molecule's shape and electronic distribution, fundamentally changing how it interacts with its biological target. For instance, the hydrogen bond donor-acceptor pattern of a drug candidate is often dictated by its dominant tautomeric form. An incorrect prediction of this form can lead to flawed structure-activity relationship (SAR) models and the ultimate failure of a drug development program.

5-Bromo-2-methylpyrimidin-4-ol can exist in a dynamic equilibrium between its enol form (a hydroxypyrimidine) and two keto forms (pyrimidinones). The position of this equilibrium is sensitive to the molecular environment, including solvent, pH, and temperature. For drug development professionals, a precise understanding of which tautomer predominates in a relevant biological context (e.g., aqueous physiological conditions vs. a nonpolar receptor pocket) is paramount.

Theoretical Framework: The Tautomers of 5-Bromo-2-methylpyrimidin-4-ol

5-Bromo-2-methylpyrimidin-4-ol primarily exists in equilibrium between three potential tautomeric forms: the aromatic hydroxy form and two non-aromatic keto (or lactam) forms.

  • 5-Bromo-2-methylpyrimidin-4-ol (Enol/Hydroxy Form): An aromatic system with a hydroxyl group at the C4 position.

  • 5-Bromo-2-methyl-1H-pyrimidin-4(5H)-one (Keto/Amide Form 1): Proton resides on the N1 nitrogen.

  • 5-Bromo-2-methyl-3H-pyrimidin-4(5H)-one (Keto/Amide Form 2): Proton resides on the N3 nitrogen.

Computational studies on the parent 4(3H)-pyrimidinone molecule have shown that the keto form is generally favored over the hydroxy form.[1][2] The introduction of a nitrogen atom into the pyridine ring to form pyrimidine shifts the equilibrium towards the ketonic form.[2][3]

The substituents on the pyrimidine ring in 5-Bromo-2-methylpyrimidin-4-ol are expected to further influence this equilibrium:

  • 2-Methyl Group: This electron-donating group can influence the basicity of the ring nitrogens and the overall electron distribution.

  • 5-Bromo Group: As an electron-withdrawing group, the bromine atom can impact the acidity of the N-H and O-H protons and the stability of the respective conjugate bases.

The interplay of these electronic effects, along with environmental factors, will determine the final tautomeric ratio.

Tautomers T1 5-Bromo-2-methylpyrimidin-4-ol (Hydroxy Form) T2 5-Bromo-2-methyl-3H-pyrimidin-4(5H)-one (Keto Form, N3-H) T1->T2 Equilibrium T3 5-Bromo-2-methyl-1H-pyrimidin-4(5H)-one (Keto Form, N1-H) T2->T3 Equilibrium

Caption: Tautomeric equilibrium of 5-Bromo-2-methylpyrimidin-4-ol.

A Validated Workflow for Tautomer Characterization

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Integration & Conclusion Synth Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C in various solvents) Synth->NMR UV UV-Vis Spectroscopy (Solvatochromic study) Synth->UV Correlate Correlate Experimental & Computational Data NMR->Correlate UV->Correlate DFT DFT Calculations (Gas phase & PCM) Energy Relative Energy Calculation DFT->Energy Spectra NMR/UV-Vis Spectra Simulation DFT->Spectra Energy->Correlate Spectra->Correlate Equilibrium Determine Tautomeric Equilibrium (K_T) Correlate->Equilibrium

Caption: Integrated workflow for tautomer analysis.

Experimental Protocols

A. Synthesis and Purification

While 5-Bromo-2-methylpyrimidin-4-ol is commercially available, for rigorous study, synthesis and purification in-house ensure high purity. A plausible route involves the condensation of acetamidine with a derivative of mucobromic acid.[4] Purification via recrystallization or column chromatography is crucial to remove any impurities that could interfere with spectroscopic analysis.

B. NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying and quantifying tautomers in solution.[5] The key is to exploit the differences in the chemical environments of the nuclei in each tautomer.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of 5-Bromo-2-methylpyrimidin-4-ol at a concentration of ~5-10 mg/mL in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, and D₂O with appropriate pH adjustment). The choice of solvents is critical as they can significantly shift the tautomeric equilibrium.[6]

  • ¹H NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample. Pay close attention to the chemical shift and multiplicity of the pyrimidine ring proton and any N-H or O-H protons. The N-H protons of the keto tautomers are often broad, while the O-H proton of the enol form can also exchange. The chemical shift of the C6-H proton will be particularly informative.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The chemical shift of the C4 carbon is a key indicator: in the keto (pyrimidinone) forms, this carbon is a carbonyl and will resonate significantly downfield (>160 ppm), whereas in the hydroxy form, it is an oxygen-bearing sp² carbon and will be more upfield.

  • Quantitative Analysis: If both tautomers are present in significant quantities, the ratio can be determined by integrating well-resolved, non-exchangeable proton signals corresponding to each species.

  • Variable Temperature (VT) NMR (Optional): If the interconversion between tautomers is fast on the NMR timescale, leading to averaged signals, VT-NMR can be employed. Lowering the temperature may slow the exchange rate sufficiently to resolve the signals for individual tautomers.

Table 1: Expected NMR Chemical Shift Characteristics

AtomKeto (Pyrimidinone) FormEnol (Hydroxy) FormRationale for Difference
C4 ~160-170 ppm~150-160 ppmCarbonyl vs. enolic carbon environment.
C5 ~110-120 ppm~100-110 ppmChange in electronic environment due to tautomerization.
C6 ~150-155 ppm~145-150 ppmAromatic vs. non-aromatic character of the ring.
N-H/O-H Broad, ~10-13 ppmBroad, variableExchangeable protons, position depends on solvent.

C. UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides complementary information by probing the electronic transitions of the molecule. Each tautomer will have a distinct chromophore and thus a different absorption spectrum.

Step-by-Step Protocol:

  • Solution Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

  • Data Analysis: Compare the absorption maxima (λ_max) across the different solvents. A significant shift in λ_max with solvent polarity (solvatochromism) is a strong indicator of a shift in the tautomeric equilibrium.[5] The more polar keto form is often stabilized in polar solvents, leading to a change in the observed spectrum.

Computational Chemistry Protocol

Computational modeling provides invaluable insights into the intrinsic stability of each tautomer and helps in the interpretation of experimental spectra.

Step-by-Step Protocol:

  • Structure Generation: Build the 3D structures of all three potential tautomers of 5-Bromo-2-methylpyrimidin-4-ol.

  • Geometry Optimization: Perform geometry optimization for each tautomer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set. This should be done for the gas phase and using a solvent continuum model (e.g., Polarizable Continuum Model, PCM) for each solvent used in the experimental work.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable. Remember to include zero-point vibrational energy (ZPVE) corrections for more accurate results.

  • Spectra Simulation (Optional but Recommended): Use the optimized geometries to simulate NMR chemical shifts (using the GIAO method) and UV-Vis spectra (using Time-Dependent DFT, or TD-DFT).[3]

  • Correlation: Compare the calculated relative energies with the experimentally determined tautomer ratios and the simulated spectra with the experimental ones. A good correlation validates both the experimental and computational findings.

Table 2: Template for Computational and Experimental Data Correlation

Tautomer FormCalculated Relative Energy (kcal/mol, in DMSO)Experimental % (in DMSO-d₆)Calculated λ_max (nm, in DMSO)Experimental λ_max (nm, in DMSO)
Hydroxy [Data][Data][Data][Data]
Keto (N3-H) [Data][Data][Data][Data]
Keto (N1-H) [Data][Data][Data][Data]

Conclusion

The tautomeric state of 5-Bromo-2-methylpyrimidin-4-ol is a nuanced property governed by a delicate balance of electronic, steric, and environmental factors. A definitive characterization cannot rely on a single technique. The integrated workflow presented in this guide, which leverages the strengths of both high-resolution NMR and UV-Vis spectroscopy alongside robust DFT calculations, provides a self-validating system for researchers. By following these protocols, scientists and drug development professionals can gain a precise and reliable understanding of the tautomeric landscape of this, and related, pyrimidine systems. This knowledge is fundamental for building accurate SAR models, optimizing drug-target interactions, and ultimately, designing more effective and safer therapeutic agents.

References

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV-Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine. Retrieved from [Link]

  • PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Retrieved from [Link]

  • Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • NIH National Library of Medicine. (2015). Role of tautomerism in RNA biochemistry. Retrieved from [Link]

  • PubMed. (2018). Experimental and pKa prediction aspects of tautomerism of drug-like molecules. Retrieved from [Link]

  • NIH National Library of Medicine. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Retrieved from [Link]

  • Science.gov. (n.d.). tautomerism: Topics by Science.gov. Retrieved from [Link]

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The Strategic Synthesis and Application of 5-Bromo-2-methylpyrimidin-4-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, 5-Bromo-2-methylpyrimidin-4-ol stands out as a pivotal building block, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery of 5-Bromo-2-methylpyrimidin-4-ol, detailing its synthesis, reaction mechanisms, and characterization. Furthermore, this guide illuminates its strategic importance in drug development, particularly in the realm of kinase inhibitors for oncology, by exploring the causality behind its use in constructing targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and medicinal chemistry endeavors.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, integral to the structure of nucleobases and a multitude of approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored template for the design of enzyme inhibitors and receptor modulators. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

5-Bromo-2-methylpyrimidin-4-ol (also known as 5-bromo-4-hydroxy-2-methylpyrimidine) has emerged as a particularly valuable intermediate. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.[2] This capability is crucial for exploring the structure-activity relationships (SAR) of novel drug candidates. The 2-methyl group can influence solubility and metabolic stability, while the 4-hydroxyl group, existing in tautomeric equilibrium with its keto form (5-bromo-2-methyl-1H-pyrimidin-6-one), offers additional points for chemical modification.[3]

This guide will delve into the foundational chemistry of this compound, providing a detailed protocol for its synthesis via the Pinner pyrimidine synthesis, and explore its application as a key starting material in the development of targeted therapies.

Synthesis and Mechanism: The Pinner Approach to 5-Bromo-2-methylpyrimidin-4-ol

The most direct and efficient method for the synthesis of 5-Bromo-2-methylpyrimidin-4-ol is a variation of the classic Pinner pyrimidine synthesis. This reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound. In this case, acetamidine is utilized to introduce the 2-methyl group, and diethyl 2-bromomalonate serves as the 1,3-dicarbonyl component, providing the pyrimidine backbone and the essential 5-bromo substituent.

Causality of Experimental Choices

The selection of reagents and reaction conditions is critical for the successful synthesis of the target molecule.

  • Acetamidine Hydrochloride: This salt form of acetamidine is more stable and easier to handle than the free base. A base, such as sodium ethoxide, is required to generate the nucleophilic free amidine in situ.

  • Diethyl 2-bromomalonate: This commercially available reagent is the ideal choice for introducing the bromine atom at the 5-position of the pyrimidine ring. The two ester groups provide the necessary electrophilic sites for cyclization.

  • Sodium Ethoxide in Ethanol: Sodium ethoxide serves as a strong base to deprotonate the acetamidine hydrochloride and to catalyze the condensation and cyclization steps. Ethanol is an appropriate solvent as it readily dissolves the reactants and the sodium ethoxide.

Detailed Experimental Protocol

Objective: To synthesize 5-Bromo-2-methylpyrimidin-4-ol via the Pinner condensation of acetamidine hydrochloride and diethyl 2-bromomalonate.

Materials:

  • Acetamidine hydrochloride

  • Diethyl 2-bromomalonate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) in small pieces to absolute ethanol (a sufficient volume to dissolve all reactants) with stirring. The reaction is exothermic. Allow the mixture to cool to room temperature once all the sodium has reacted.

  • Reaction with Acetamidine: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1 equivalent) and stir until it completely dissolves.

  • Addition of Diethyl 2-bromomalonate: Slowly add diethyl 2-bromomalonate (1 equivalent) dropwise to the reaction mixture at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, a precipitate will form. Filter the solid and wash it with a small amount of cold ethanol, followed by diethyl ether.

  • Purification: The crude product can be further purified by recrystallization. Dissolve the solid in hot water, and then acidify with concentrated hydrochloric acid until the pH is acidic. The pure product will precipitate upon cooling.

  • Drying: Collect the purified solid by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-2-methylpyrimidin-4-ol as a solid.

Reaction Mechanism

The Pinner synthesis of 5-Bromo-2-methylpyrimidin-4-ol proceeds through a well-established mechanism involving nucleophilic attack, addition-elimination, and cyclization steps.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amidine Acetamidine Intermediate1 Initial Adduct Amidine->Intermediate1 Nucleophilic attack on carbonyl Bromomalonate Diethyl 2-bromomalonate Bromomalonate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization (Elimination of EtOH) Product 5-Bromo-2-methylpyrimidin-4-ol Intermediate2->Product Tautomerization (Elimination of EtOH)

Caption: Pinner synthesis reaction mechanism.

The reaction is initiated by the nucleophilic attack of the acetamidine on one of the carbonyl groups of the diethyl 2-bromomalonate. This is followed by an intramolecular cyclization with the elimination of ethanol. A subsequent elimination of a second molecule of ethanol leads to the aromatic pyrimidine ring. The final product exists in a tautomeric equilibrium between the hydroxyl and keto forms.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 5-Bromo-2-methylpyrimidin-4-ol must be confirmed through a combination of physical and spectroscopic methods.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₅BrN₂OPubChem
Molecular Weight189.01 g/mol PubChem[3]
AppearanceOff-white to pale yellow solidExpected
Melting Point>200 °C (decomposes)Typical for this class of compounds
SolubilitySparingly soluble in water, soluble in hot ethanol and DMSOExpected
Spectroscopic Data

While a publicly available, experimentally verified spectrum for 5-Bromo-2-methylpyrimidin-4-ol is not readily found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.[4]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~2.4 ppm (s, 3H, -CH₃)

    • δ ~8.2 ppm (s, 1H, Ar-H)

    • δ ~12.5 ppm (br s, 1H, -OH/NH)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~20 ppm (-CH₃)

    • δ ~105 ppm (C-Br)

    • δ ~150-165 ppm (aromatic carbons and C=O)

  • Mass Spectrometry (ESI+):

    • m/z: 188.9/190.9 [M+H]⁺ (characteristic isotopic pattern for bromine)

A detailed protocol for acquiring this data is essential for self-validating the synthesis.

Analytical Characterization Workflow

characterization_workflow Start Synthesized Product TLC TLC Analysis for Purity Start->TLC MP Melting Point Determination Start->MP NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR If pure MS Mass Spectrometry NMR->MS FTIR FTIR Spectroscopy MS->FTIR Final Confirmed Structure and Purity FTIR->Final

Caption: Analytical workflow for product validation.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of 5-Bromo-2-methylpyrimidin-4-ol lies in its application as a versatile scaffold for the synthesis of biologically active molecules, particularly in the field of oncology. The pyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors.

The Strategic Importance of the 5-Bromo Substituent

The bromine atom at the 5-position is the key to the synthetic utility of this molecule. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, which can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. This strategic modification is a cornerstone of modern structure-based drug design.

Role in the Synthesis of Targeted Therapeutics

Derivatives of 5-bromopyrimidines have been instrumental in the development of inhibitors for a range of kinases implicated in cancer, including:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

  • p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and is a target for anti-inflammatory and anti-cancer therapies.[5]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of certain cancers, such as non-small cell lung cancer.[6]

The general synthetic strategy involves using 5-Bromo-2-methylpyrimidin-4-ol as a starting material, followed by functionalization at the 4-position (e.g., chlorination) and subsequent cross-coupling at the 5-position.

Generalized Synthetic Workflow for Kinase Inhibitor Development

kinase_inhibitor_synthesis Start 5-Bromo-2-methyl pyrimidin-4-ol Step1 Functionalization of 4-OH group (e.g., chlorination) Start->Step1 Step2 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) at C5-Br Step1->Step2 Step3 Further modifications (e.g., at C2-methyl or introduced aryl group) Step2->Step3 Final Biologically Active Kinase Inhibitor Step3->Final

Caption: Synthetic workflow for kinase inhibitors.

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis, rooted in the robust and reliable Pinner reaction, is both accessible and scalable. The true power of this molecule is realized in its application as a versatile building block for the creation of novel therapeutics. The strategically placed bromine atom provides a gateway to a vast chemical space, enabling the rational design of potent and selective kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of foundational intermediates like 5-Bromo-2-methylpyrimidin-4-ol in driving innovation in drug discovery will undoubtedly continue to increase.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Al-Sanea, M. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(1), 123. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]

  • Slideshare. (2015). Pinner pyrimidine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). [Link]

  • ACS Publications. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

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Key characteristics of 5-Bromo-2-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methylpyrimidin-4-ol: A Cornerstone Intermediate in Modern Drug Discovery

For Senior Application Scientist, this guide provides an in-depth technical overview of 5-Bromo-2-methylpyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical characteristics, robust synthesis protocols, key chemical transformations, and its pivotal role as a scaffold in the development of targeted therapeutics. This document moves beyond a simple recitation of facts to explain the causal relationships behind its utility and the strategic considerations in its application.

5-Bromo-2-methylpyrimidin-4-ol is a substituted pyrimidine that serves as a highly versatile building block in synthetic and medicinal chemistry. The strategic placement of its functional groups—a bromine atom, a methyl group, and a hydroxyl group on the pyrimidine core—provides a rich platform for generating diverse molecular architectures.

Physicochemical Data Summary

The fundamental properties of 5-Bromo-2-methylpyrimidin-4-ol are summarized below. This quantitative data is essential for reaction planning, characterization, and quality control.

PropertyValueSource
Molecular Formula C₅H₅BrN₂OPubChem[1]
Molecular Weight 189.01 g/mol PubChem[1]
CAS Number 1676-57-9PubChem[1]
IUPAC Name 5-bromo-2-methyl-1H-pyrimidin-6-onePubChem[1]
Appearance Typically a solid (predicted)-
XLogP3 0.2PubChem[1]
The Critical Concept of Tautomerism

A key characteristic of this molecule is its existence in a tautomeric equilibrium between the hydroxyl (lactim or enol) form and the keto (lactam) form. While often named as a pyrimidin-4-ol, the IUPAC name, 5-bromo-2-methyl-1H-pyrimidin-6-one, indicates that the keto-form is the predominant tautomer, particularly in the solid state. This equilibrium is fundamental to its reactivity, influencing which atoms act as nucleophiles or electrophiles in subsequent reactions. The stability of the keto form is driven by the formation of a stable amide-like system within the ring.[2]

Caption: Lactam-lactim tautomerism of the title compound.

Synthesis Strategy: A Validated Protocol

The construction of the pyrimidine ring is a well-established process in organic chemistry. A robust and scalable synthesis of 5-Bromo-2-methylpyrimidin-4-ol can be achieved via the condensation of an amidine with a suitably functionalized three-carbon unit. The following protocol is based on established principles for pyrimidine synthesis.[3]

Experimental Protocol: Synthesis from 2-Bromomalonaldehyde

Objective: To synthesize 5-Bromo-2-methylpyrimidin-4-ol via the cyclocondensation of 2-bromomalonaldehyde and acetamidine.

Materials:

  • 2-Bromomalonaldehyde

  • Acetamidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Ethanol

  • Hydrochloric acid (for workup)

  • Deionized Water

Step-by-Step Methodology:

  • Amidine Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetamidine hydrochloride (1.0 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.0 eq) in ethanol to liberate the free base. Stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate reaction vessel, dissolve 2-bromomalonaldehyde (1.0 eq) in ethanol. Cool the solution in an ice bath.

  • Condensation: Slowly add the freshly prepared acetamidine solution from Step 1 to the 2-bromomalonaldehyde solution. The choice to add the base to the aldehyde is to prevent self-condensation of the aldehyde under basic conditions.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Acidify the residue with cold 2M hydrochloric acid to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

synthesis_workflow start Start Materials: - Acetamidine HCl - 2-Bromomalonaldehyde - Sodium Ethoxide step1 Step 1: Free Base Formation Liberate acetamidine free base using sodium ethoxide in ethanol. start->step1 step2 Step 2: Cyclocondensation Add acetamidine solution slowly to 2-bromomalonaldehyde in ethanol at 0°C. step1->step2 step3 Step 3: Reflux Heat reaction mixture to reflux. Monitor by TLC. step2->step3 step4 Step 4: Workup Cool, concentrate, and acidify with HCl to precipitate the product. step3->step4 step5 Step 5: Purification Filter, wash with cold water/ethanol. Recrystallize. step4->step5 end_product Final Product: 5-Bromo-2-methylpyrimidin-4-ol step5->end_product

Caption: Workflow for the synthesis of 5-Bromo-2-methylpyrimidin-4-ol.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following is a summary of the expected spectroscopic data for 5-Bromo-2-methylpyrimidin-4-ol, based on analysis of its structure and data from analogous compounds.[4][5]

TechniqueExpected DataRationale
¹H NMR δ ~2.5 ppm (s, 3H, -CH₃)δ ~8.0-8.5 ppm (s, 1H, Ar-H)δ ~12-13 ppm (br s, 1H, -NH)The methyl protons are a singlet in a typical alkyl region. The pyrimidine proton is a singlet and downfield due to the electron-withdrawing nature of the ring nitrogens and bromine. The lactam N-H proton is a broad singlet at a very downfield chemical shift.
¹³C NMR δ ~20 ppm (-CH₃)δ ~100-110 ppm (C-Br)δ ~150-165 ppm (C=C, C=N, C=O)The C-Br carbon is shifted upfield by the "heavy atom effect". The remaining ring carbons are significantly downfield due to being part of an aromatic/conjugated system and attached to electronegative atoms (N, O).
FT-IR (cm⁻¹) ~3200-3000 (N-H stretch)~1680-1650 (C=O stretch, amide)~1600-1550 (C=N, C=C stretches)~600-500 (C-Br stretch)The presence of strong N-H and C=O stretching bands would provide compelling evidence for the predominance of the lactam tautomer.[4]
Mass Spec (EI) M⁺ at m/z 188/190 (approx. 1:1 ratio)The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of 5-Bromo-2-methylpyrimidin-4-ol lies in its predictable reactivity, which allows for its elaboration into more complex molecular scaffolds. The bromine atom is the primary handle for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) reactions. This is the single most important application of this intermediate, as it allows for the direct and modular installation of a vast array of aryl, heteroaryl, and amino substituents.[6][7] This capability is fundamental to building chemical libraries for screening against biological targets, particularly protein kinases. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step in the catalytic cycle.

Derivatives of brominated pyridines and pyrimidines are extensively used to synthesize potent kinase inhibitors for targets like p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK), which are implicated in inflammatory diseases and cancer, respectively.[7][8]

reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start 5-Bromo-2-methylpyrimidin-4-ol suzuki_reagents Reagents: Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->suzuki_reagents Reacts with buchwald_reagents Reagents: R₂NH (Amine) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) start->buchwald_reagents Reacts with suzuki_product 5-Aryl-2-methylpyrimidin-4-ol (Diverse Library Generation) suzuki_reagents->suzuki_product buchwald_product 5-Amino-2-methylpyrimidin-4-ol (Kinase Hinge Binders) buchwald_reagents->buchwald_product

Caption: Key cross-coupling reactions for derivatization.

Safety and Handling

As a halogenated organic compound, 5-Bromo-2-methylpyrimidin-4-ol requires careful handling to minimize exposure and ensure laboratory safety.

  • Hazard Identification: Causes skin irritation and serious eye irritation. May be harmful if swallowed or inhaled.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), chemical safety goggles, and a laboratory coat. All handling should be performed in a well-ventilated chemical fume hood.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is more than a simple chemical; it is a strategic tool in the arsenal of medicinal chemists. Its value is defined by its tautomeric nature, straightforward synthesis, and, most critically, the synthetic versatility afforded by its bromine substituent for use in robust cross-coupling reactions. These characteristics firmly establish it as a cornerstone intermediate for the discovery and development of novel therapeutics, particularly in the highly competitive field of kinase inhibitors.

References

  • PubChem. 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • SpectraBase. 5-Bromo-2-methylpyrimidine. [Link]

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A Technical Guide to the Physicochemical Characterization of 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methylpyrimidin-4-ol is a halogenated pyrimidine derivative of significant interest to the pharmaceutical and agrochemical industries as a versatile synthetic intermediate. Accurate characterization of its physical and chemical properties is a prerequisite for its effective use in drug discovery and process development. This guide provides an in-depth examination of the physical appearance of 5-Bromo-2-methylpyrimidin-4-ol (CAS No. 1676-57-9), outlines a standard protocol for its characterization, and discusses the critical concept of tautomerism which defines its structure. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis, handling, and application of this heterocyclic building block.

Chemical Identity and Structural Elucidation

5-Bromo-2-methylpyrimidin-4-ol is a heterocyclic organic compound built upon a pyrimidine core. The unambiguous identification of this molecule is fundamental for its application in synthetic chemistry.

Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium

A critical feature of this compound is its existence in a state of prototropic tautomerism. The molecule can exist in two interconverting forms: the aromatic alcohol (enol) form, 5-bromo-2-methylpyrimidin-4-ol , and the non-aromatic amide (keto) form, 5-bromo-2-methyl-4(1H)-pyrimidinone . Spectroscopic evidence and chemical reactivity studies suggest that the equilibrium in the solid state and in most solvents heavily favors the pyrimidinone form due to the greater stability of the amide group.

This is reflected in the various synonyms used across chemical databases and suppliers, which include:

  • 5-Bromo-4-hydroxy-2-methylpyrimidine[1]

  • 5-bromo-2-methyl-1H-pyrimidin-6-one[1]

  • 5-bromo-2-methylpyrimidin-4(3H)-one[1][2]

  • 5-Bromo-2-methyl-4(1H)-pyrimidinone[2]

For the remainder of this guide, we will refer to the compound by its common name, 5-Bromo-2-methylpyrimidin-4-ol, while acknowledging that its dominant solid-state structure is the pyrimidinone tautomer.

Core Properties

A summary of the fundamental physicochemical properties is presented below.

PropertyValueSource
CAS Number 1676-57-9[1][2][3]
Molecular Formula C₅H₅BrN₂O[1][2]
Molecular Weight 189.01 g/mol [1][2]
Predicted Density 1.84 ± 0.1 g/cm³[4]
Predicted pKa 7.67 ± 0.50[2]

Physical Appearance: Macroscopic and Microscopic

The physical appearance of a chemical reagent is the first indicator of its identity and purity. Deviations from the expected norm can suggest contamination, degradation, or the presence of an incorrect substance.

Color and Form

Based on data from commercial suppliers, 5-Bromo-2-methylpyrimidin-4-ol is consistently described as a solid material at standard temperature and pressure (STP).[2] The specific appearance is as follows:

ParameterDescriptionReference
Physical Form Solid[2]
Color White to off-white[2]

The "off-white" coloration may indicate the presence of minor impurities or slight degradation and should be noted during quality assessment. For applications where high purity is critical, such as in the synthesis of active pharmaceutical ingredients (APIs), a pure white appearance is preferred.

Standard Operating Protocol for Physical Characterization

To ensure the identity and quality of a received or newly synthesized batch of 5-Bromo-2-methylpyrimidin-4-ol, a systematic characterization is essential. This protocol provides a self-validating workflow from macroscopic to microscopic evaluation.

Workflow for Initial Sample Assessment

The logical flow for characterizing a new sample is crucial for ensuring that subsequent, more resource-intensive analyses are performed on the correct material.

G cluster_1 Phase 2: Decision & Advanced Analysis A Receive Sample (CAS: 1676-57-9) B Visual Inspection (Color & Form Assessment) A->B C Compare to Specification (White/Off-White Solid?) B->C D Proceed to Advanced Analysis (NMR, LC-MS, etc.) C->D  Pass   E Quarantine & Re-evaluate (Investigate Discrepancy) C->E  Fail  

Caption: Workflow for the physical characterization of 5-Bromo-2-methylpyrimidin-4-ol.

Step-by-Step Methodology

Objective: To verify that the physical appearance of the sample aligns with established specifications.

Materials:

  • Spatula

  • White chemical-resistant weighing paper or watch glass

  • Microscope slides and cover slips

  • Optical microscope with polarizing filters (optional but recommended)

  • Sample of 5-Bromo-2-methylpyrimidin-4-ol

Procedure:

  • Macroscopic Examination:

    • Place a small amount (approx. 10-20 mg) of the sample onto a clean, white weighing paper or watch glass. Causality: A white background provides a neutral reference for accurate color assessment.

    • Under good laboratory lighting, observe the sample's color. Record if it is white, off-white, or shows any other coloration (e.g., yellow, tan).

    • Observe the physical form. Note if the material is a fine powder, crystalline solid, or amorphous chunks. Gently manipulate the solid with a clean spatula to assess its texture and flowability.

  • Microscopic Examination (Recommended):

    • Place a minuscule amount of the powder onto a clean microscope slide.

    • Gently place a coverslip over the sample.

    • Examine the sample under a light microscope at various magnifications (e.g., 40x, 100x).

    • Record the morphology of the particles. Note if they appear as well-defined crystals (e.g., needles, plates) or as irregular, amorphous particles. Causality: Crystalline solids typically have a distinct and uniform appearance, while amorphous solids do not. This step provides insight into the solid-state nature of the material.

    • If available, view the sample under cross-polarized light. Crystalline materials are typically birefringent and will appear bright against a dark background, confirming their crystalline nature.

Trustworthiness Check: The results from the macroscopic and microscopic analyses must be consistent. A sample described as "crystalline" should show distinct crystal structures under the microscope. Any discrepancy, such as a sample appearing as a white powder macroscopically but revealing discolored or morphologically inconsistent particles microscopically, warrants further purity analysis.

Safe Handling and Storage

To maintain the physical and chemical integrity of 5-Bromo-2-methylpyrimidin-4-ol, proper handling and storage are imperative.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Chemical suppliers recommend storage at 2-8°C.[2]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[2]

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is a white to off-white solid, a key identifying feature for researchers and developers. Its existence as the 4(1H)-pyrimidinone tautomer is a crucial structural characteristic. The protocols and data presented in this guide provide a comprehensive framework for the initial physical characterization of this important synthetic building block, ensuring its quality and proper application in scientific research.

References

  • ChemBK. 5-bromo-2-methylpyrimidin-4(1H)-one. [Link]

  • LookChem. 5-Bromo-2-methyl-1H-pyrimidin-6-one. [Link]

  • Angene. 4(3H)-Pyrimidinone, 5-bromo-2-methyl-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13463837, 5-Bromo-2-methylpyrimidin-4-OL. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylpyrimidin-4-ol is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules. Its inherent stability and proper storage are paramount to ensure the integrity, reproducibility, and success of research and development endeavors. This technical guide provides a comprehensive overview of the chemical stability of 5-Bromo-2-methylpyrimidin-4-ol, delineates its potential degradation pathways under various stress conditions, and establishes a robust framework for its optimal storage and handling. By synthesizing chemical principles with practical, field-proven insights, this document aims to equip researchers with the necessary knowledge to maintain the quality and reliability of this critical chemical building block.

Introduction: The Significance of 5-Bromo-2-methylpyrimidin-4-ol in Medicinal Chemistry

5-Bromo-2-methylpyrimidin-4-ol, a substituted pyrimidine, serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of approved drugs, exhibiting diverse pharmacological activities including anticancer, antiviral, and antimicrobial properties. The strategic placement of the bromo, methyl, and hydroxyl groups on the pyrimidine ring of 5-Bromo-2-methylpyrimidin-4-ol offers multiple reaction sites for further chemical modification, making it a valuable precursor in the development of new chemical entities.

The stability of such a crucial intermediate is a critical determinant of its utility. Degradation of 5-Bromo-2-methylpyrimidin-4-ol can lead to the formation of impurities that may interfere with downstream reactions, compromise the purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts. Therefore, a thorough understanding of its stability profile is not merely a matter of good laboratory practice but a fundamental requirement for ensuring the quality and safety of the resulting therapeutic candidates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Bromo-2-methylpyrimidin-4-ol is essential for predicting its behavior and stability.

PropertyValueSource
Molecular Formula C₅H₅BrN₂OPubChem[1]
Molecular Weight 189.01 g/mol PubChem[1]
Appearance Solid (form may vary)General knowledge
CAS Number 1676-57-9PubChem[1]
IUPAC Name 5-bromo-2-methylpyrimidin-4-olPubChem[1]

Chemical Stability and Potential Degradation Pathways

The stability of 5-Bromo-2-methylpyrimidin-4-ol is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and stability-indicating analytical methods.

Tautomerism

It is important to recognize that 5-Bromo-2-methylpyrimidin-4-ol can exist in tautomeric forms, primarily the keto-enol equilibrium between the hydroxyl and pyrimidinone forms. This equilibrium can be influenced by the solvent and pH, which in turn can affect its reactivity and stability.

Caption: Tautomeric equilibrium of 5-Bromo-2-methylpyrimidin-4-ol.

Hydrolytic Degradation

Under aqueous conditions, particularly at elevated temperatures and extreme pH values, the C-Br bond in 5-bromopyrimidines can be susceptible to hydrolysis.

  • Acidic Conditions: In acidic media, protonation of the pyrimidine ring can activate the C-Br bond towards nucleophilic attack by water, potentially leading to the formation of 2-methyl-pyrimidine-4,5-diol.

  • Basic Conditions: In alkaline solutions, direct nucleophilic substitution of the bromide by a hydroxide ion can occur, also yielding 2-methyl-pyrimidine-4,5-diol.

Caption: Potential hydrolytic degradation pathway.

Oxidative Degradation

The pyrimidine ring, especially with electron-donating substituents like a hydroxyl group, can be susceptible to oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or ring-opened products. The methyl group could also be a site of oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative.

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Brominated organic compounds are often susceptible to photolytic degradation. Exposure to ultraviolet (UV) or even high-intensity visible light can induce homolytic cleavage of the C-Br bond, generating a pyrimidinyl radical. This radical can then undergo various reactions, such as hydrogen abstraction from the solvent or dimerization, leading to a mixture of degradation products. This process is known as photolytic debromination.

Caption: Potential photolytic degradation pathway.

Recommended Storage and Handling

Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of 5-Bromo-2-methylpyrimidin-4-ol.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Minimizes the rate of potential thermal degradation and hydrolytic reactions.
Light Store in a light-resistant container, such as an amber glass bottle.Protects the compound from photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation.
Container Use a tightly sealed container to prevent moisture ingress.Minimizes hydrolysis.
Incompatible Materials

To prevent hazardous reactions and degradation, 5-Bromo-2-methylpyrimidin-4-ol should be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) can lead to vigorous and potentially explosive reactions.

  • Strong Acids and Bases: Can catalyze hydrolytic degradation.

  • Reducing Agents: May react with the bromo substituent.

Experimental Protocols for Stability Assessment

To experimentally verify the stability of 5-Bromo-2-methylpyrimidin-4-ol and develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions to generate potential degradation products.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of 5-Bromo-2-methylpyrimidin-4-ol stress Subject Aliquots to Stress Conditions start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze by UPLC-MS/MS neutralize->analyze characterize Identify and Characterize Degradation Products analyze->characterize develop Develop Stability-Indicating Method characterize->develop acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (e.g., 80 °C, solid state) photo Photolytic Stress (ICH Q1B guidelines)

Caption: General workflow for forced degradation studies.

Step-by-Step Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-2-methylpyrimidin-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified time.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified time.

    • Thermal Degradation: Place a known amount of the solid compound in a stability chamber at 80 °C for a specified time.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating UPLC-MS/MS method.

    • The UPLC method should be capable of separating the parent compound from all degradation products.

    • The MS/MS detector will aid in the identification and structural elucidation of the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Data Interpretation
  • Purity Assessment: Determine the percentage of the parent compound remaining in each stressed sample.

  • Degradation Product Profiling: Identify and quantify the major degradation products formed under each stress condition.

  • Mass Balance: Ensure that the sum of the assay value of the parent compound and the levels of the degradation products is close to 100% of the initial concentration, which demonstrates the specificity of the analytical method.

Conclusion

The chemical integrity of 5-Bromo-2-methylpyrimidin-4-ol is fundamental to its successful application in research and drug development. This guide has provided a detailed overview of its stability, potential degradation pathways, and best practices for storage and handling. By adhering to the recommended guidelines and employing robust experimental protocols for stability assessment, researchers can ensure the quality and reliability of this important chemical intermediate, thereby contributing to the integrity and success of their scientific endeavors. A proactive approach to stability and storage is not just a procedural formality but a cornerstone of scientific rigor and the responsible development of new medicines.

References

  • PubChem. 5-Bromo-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. [Link]

  • ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 56-65.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.

Sources

An In-depth Technical Guide to the Synthesis of 5-bromo-2-methyl-4-hydroxypyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyrimidine ring can impart desirable pharmacological properties, making the synthesis of novel pyrimidine derivatives a subject of intense research. Among these, 5-bromo-2-methyl-4-hydroxypyrimidine is a particularly valuable intermediate. The presence of a bromine atom at the C5 position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The hydroxyl and methyl groups also offer sites for further modification, making this compound a versatile building block in the synthesis of complex molecules, including kinase inhibitors and other potential drug candidates.[2]

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-methyl-4-hydroxypyrimidine, intended for researchers, scientists, and professionals in the field of drug development. We will explore two primary synthetic strategies, delving into the mechanistic rationale behind the experimental choices and providing detailed, field-proven protocols.

Synthetic Strategies: A Tale of Two Brominating Agents

The synthesis of 5-bromo-2-methyl-4-hydroxypyrimidine is most effectively achieved through the electrophilic bromination of the readily available starting material, 2-methyl-4-hydroxypyrimidine. The pyrimidine ring, while aromatic, is electron-deficient. However, the hydroxyl group at the C4 position is a strong activating group, directing electrophilic substitution to the adjacent C5 position. We will discuss two robust methods for this transformation: the use of molecular bromine in acetic acid and the application of the milder brominating agent, N-bromosuccinimide (NBS).

Method A: Electrophilic Bromination with Molecular Bromine

This classical approach utilizes the direct reaction of molecular bromine with the pyrimidine substrate in a suitable solvent, typically a carboxylic acid like acetic acid. Acetic acid serves as both a solvent and a mild catalyst, facilitating the polarization of the Br-Br bond and enhancing the electrophilicity of the bromine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Methyl-4-hydroxypyrimidine≥98%Commercially Available
Glacial Acetic AcidACS GradeStandard Supplier
Bromine≥99.5%Standard Supplier
Sodium ThiosulfateACS GradeStandard Supplier
Sodium BicarbonateACS GradeStandard Supplier
Deionized Water--
Ethanol95%Standard Supplier

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methyl-4-hydroxypyrimidine (10.0 g, 80.6 mmol) in glacial acetic acid (100 mL).

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (4.2 mL, 13.0 g, 81.4 mmol) in glacial acetic acid (20 mL). Add the bromine solution dropwise to the stirred pyrimidine solution at room temperature over a period of 30 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water (300 mL). The crude product will precipitate out of solution.

  • Quenching: To remove any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears.

  • Neutralization and Isolation: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude product from ethanol/water to afford pure 5-bromo-2-methyl-4-hydroxypyrimidine as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Method B: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent that is often preferred over molecular bromine due to its ease of handling and the generation of fewer hazardous byproducts. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Methyl-4-hydroxypyrimidine≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Standard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Deionized Water--
Ethyl AcetateACS GradeStandard Supplier
BrineSaturated Aqueous Solution-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-hydroxypyrimidine (10.0 g, 80.6 mmol) in anhydrous DMF (100 mL).

  • NBS Addition: To the stirred solution, add N-bromosuccinimide (14.5 g, 81.4 mmol) portion-wise at room temperature over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (400 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-bromo-2-methyl-4-hydroxypyrimidine.

  • Drying: Dry the purified product under vacuum at 50 °C.

Mechanistic Insights: The "Why" Behind the Synthesis

The bromination of 2-methyl-4-hydroxypyrimidine proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at the C4 position, existing in tautomeric equilibrium with the pyrimidone form, strongly activates the ring towards electrophilic attack. The electron-donating character of the hydroxyl group increases the electron density at the ortho (C5) and para (C3) positions. Due to steric hindrance from the methyl group at C2, the electrophilic attack preferentially occurs at the C5 position.

G cluster_0 Electrophilic Bromination Mechanism pyrimidine 2-Methyl-4-hydroxypyrimidine intermediate Sigma Complex (Wheland Intermediate) pyrimidine->intermediate Electrophilic Attack bromine Br-Br bromine->intermediate product 5-Bromo-2-methyl-4-hydroxypyrimidine intermediate->product Deprotonation hbr HBr intermediate->hbr

Caption: Mechanism of Electrophilic Bromination.

Purification and Characterization

Purification of the final product is crucial to ensure its suitability for subsequent synthetic steps. Recrystallization is typically the most effective method for obtaining high-purity 5-bromo-2-methyl-4-hydroxypyrimidine. The choice of solvent for recrystallization will depend on the impurity profile of the crude product.

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a characteristic singlet for the C6-H and a singlet for the methyl protons. 13C NMR will show the expected number of signals for the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching of the hydroxypyrimidine ring, as well as C=O and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, and the isotopic pattern of bromine (79Br and 81Br in an approximately 1:1 ratio) will be a key diagnostic feature.

Expected Analytical Data:

AnalysisExpected Result
1H NMR (400 MHz, DMSO-d6)δ 12.5-13.5 (br s, 1H, OH/NH), 8.1-8.3 (s, 1H, C6-H), 2.3-2.5 (s, 3H, CH3)
13C NMR (100 MHz, DMSO-d6)δ 160-165 (C4), 155-160 (C2), 150-155 (C6), 100-105 (C5), 20-25 (CH3)
IR (KBr, cm-1)3400-3200 (O-H, N-H), 1680-1640 (C=O), 1620-1580 (C=C, C=N)
MS (ESI) m/z [M+H]+ corresponding to C5H5BrN2O

Experimental Workflow

The overall workflow for the synthesis of 5-bromo-2-methyl-4-hydroxypyrimidine can be summarized as follows:

G cluster_workflow Synthetic Workflow start Starting Material: 2-Methyl-4-hydroxypyrimidine reaction Bromination (Method A or B) start->reaction workup Aqueous Work-up & Isolation reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Final Product: 5-Bromo-2-methyl-4-hydroxypyrimidine characterization->product

Caption: Overall Synthetic Workflow.

Conclusion

This technical guide has outlined two reliable and efficient methods for the synthesis of 5-bromo-2-methyl-4-hydroxypyrimidine, a key intermediate in the development of novel pharmaceuticals. Both the classical approach using molecular bromine and the milder method employing N-bromosuccinimide provide good yields of the desired product. The choice between these methods will depend on the specific requirements of the laboratory, including safety considerations and the desired scale of the reaction. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable building block for their drug discovery programs.

References

  • U.S. Food and Drug Administration. (2023). FDA-Approved Drugs. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Rao, A., et al. (2021). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Heliyon, 7(5), e07038. [Link]

  • Li, X., et al. (2022). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews, 42(1), 446-496. [Link]

Sources

Molecular Geometry Optimization: The Foundation of In-Silico Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Analysis of 5-Bromo-2-methylpyrimidin-4-ol

This guide provides a comprehensive framework for the theoretical investigation of 5-Bromo-2-methylpyrimidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry. Pyrimidine scaffolds are central to numerous biologically active molecules, and a thorough in-silico analysis is a critical first step in modern drug discovery, offering profound insights into molecular structure, stability, reactivity, and potential biological interactions before committing to extensive synthetic and experimental work.[1][2] This document is structured to guide researchers through the multifaceted approach of computational chemistry, from fundamental geometry optimization to advanced molecular docking simulations.

The initial and most crucial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements to find the structure with the minimum potential energy.[3]

For 5-Bromo-2-methylpyrimidin-4-ol (C₅H₅BrN₂O), Density Functional Theory (DFT) is the method of choice due to its excellent balance of computational cost and accuracy.[4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a robust basis set such as 6-311++G(d,p), provides a reliable level of theory for calculating the geometric parameters of organic molecules containing heteroatoms and halogens.[5][6] The optimized structure serves as the foundational input for all subsequent calculations, including vibrational frequencies, electronic properties, and spectroscopic predictions.

Workflow for Geometry Optimization

start Define Initial Structure (5-Bromo-2-methylpyrimidin-4-ol) dft Select DFT Method (e.g., B3LYP/6-311++G(d,p)) start->dft gaussian Perform Calculation (using software like Gaussian 09) dft->gaussian check Verify Minimum Energy (Check for imaginary frequencies) gaussian->check check->gaussian Imaginary freq found (Re-run optimization) output Optimized 3D Structure (Bond Lengths, Bond Angles) check->output No imaginary freq

Caption: Workflow for Molecular Geometry Optimization.

Table 1: Predicted Geometric Parameters for 5-Bromo-2-methylpyrimidin-4-ol (Hypothetical Data)

Parameter Bond/Angle Calculated Value Significance
Bond Length C5-Br 1.89 Å The C-Br bond is a key site for potential cross-coupling reactions.
C4-O 1.25 Å Indicates significant double-bond character, typical of a pyrimidinone tautomer.
N1-H 1.01 Å Represents the protonated nitrogen in the stable tautomeric form.
C2-C(CH₃) 1.50 Å Standard single bond length for a methyl group attached to an aromatic ring.
Bond Angle C4-C5-Br 118.5° Shows the steric influence of the bromine atom on the pyrimidine ring.
C5-C4-O 125.0° Reflects the sp² hybridization of the carbon atom.

| | C6-N1-C2 | 121.0° | Ring angle indicative of the pyrimidine core structure. |

Spectroscopic Characterization: A Theoretical-Experimental Correlation

A key validation of any theoretical model is its ability to reproduce experimental data. By calculating spectroscopic properties, we can confirm that the optimized geometry accurately represents the real-world molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequency analysis, performed at the same DFT level as the optimization, predicts the infrared and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies.[3] This analysis allows for the unambiguous assignment of vibrational modes observed in experimental spectra.[7][8]

Table 2: Key Calculated Vibrational Frequencies (Hypothetical Data)

Wavenumber (cm⁻¹, Scaled) Vibrational Mode Description
3450 ν(N-H) N-H stretching vibration, characteristic of the pyrimidinol/pyrimidinone tautomer.
1680 ν(C=O) Carbonyl stretching, a strong indicator of the pyrimidin-4-one form.
1580 ν(C=C), ν(C=N) Ring stretching vibrations of the pyrimidine core.

| 750 | ν(C-Br) | Carbon-Bromine stretching mode. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for predicting the ¹H and ¹³C NMR chemical shifts of a molecule.[5][6] Calculations are often performed in a simulated solvent (e.g., DMSO using the PCM model) to better match experimental conditions. Comparing the calculated shifts to experimental data provides critical validation of the molecule's electronic structure.[9]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Visible absorption spectrum.[6] This analysis helps identify the principal molecular orbitals involved in the electronic excitations, such as n → π* or π → π* transitions, and predicts the maximum absorption wavelength (λ_max).[3]

Quantum Chemical Descriptors: Probing Reactivity and Stability

With a validated molecular structure, we can compute a range of quantum chemical descriptors that illuminate the molecule's electronic behavior.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability.[2]

LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO Excitation Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) Energy Energy Energy->LUMO Energy->HOMO

Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Gap.

Table 3: Global Reactivity Descriptors (Hypothetical Data)

Parameter Formula Calculated Value (eV) Interpretation
E(HOMO) - -6.5 Electron-donating capacity.
E(LUMO) - -1.2 Electron-accepting capacity.
Energy Gap (ΔE) E(LUMO) - E(HOMO) 5.3 High value suggests good kinetic stability.
Ionization Potential (I) -E(HOMO) 6.5 Energy required to remove an electron.
Electron Affinity (A) -E(LUMO) 1.2 Energy released when gaining an electron.
Electronegativity (χ) (I + A) / 2 3.85 Tendency to attract electrons.

| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface, which is invaluable for identifying reactive sites.[3][10]

  • Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For 5-Bromo-2-methylpyrimidin-4-ol, these would be located around the oxygen and nitrogen atoms.

  • Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton.[11]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. It quantifies charge delocalization from filled "donor" orbitals to empty "acceptor" orbitals, revealing hyperconjugative interactions that contribute to molecular stability.[6] The stabilization energy (E(2)) associated with these interactions is a key output, highlighting significant electronic effects within the molecule.[12]

Molecular Docking: Predicting Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[1] This is a cornerstone of in-silico drug design, allowing for the screening of compounds against known biological targets and providing hypotheses about their mechanism of action.[13] Given the prevalence of pyrimidine derivatives as kinase inhibitors and antimicrobial agents, a hypothetical docking study could target a relevant protein, such as a Cyclin-Dependent Kinase (for anticancer activity) or Dihydrofolate Reductase (for antibacterial activity).[14][15][16]

Methodology for Molecular Docking
  • Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized structure of 5-Bromo-2-methylpyrimidin-4-ol. Assign charges and define rotatable bonds.

  • Grid Generation: Define the binding site (active site) on the protein where the docking calculations will be performed.

  • Docking Simulation: Run the docking algorithm (e.g., using AutoDock Vina) to generate multiple binding poses of the ligand within the active site.

  • Analysis: Score the poses based on binding affinity (e.g., in kcal/mol). Analyze the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the protein's amino acid residues.

ligand Prepare Ligand (Optimized 5-Br-2-Me-Pyrimidin-4-ol) grid Define Binding Site (Active Site Grid Box) ligand->grid protein Prepare Protein Target (e.g., from PDB) protein->grid dock Perform Docking Simulation (e.g., AutoDock Vina) grid->dock analysis Analyze Results dock->analysis output Binding Affinity (Score) Interaction Analysis (H-Bonds, etc.) analysis->output

Sources

Methodological & Application

Introduction: The Strategic Value of 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-2-methylpyrimidin-4-ol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-methylpyrimidin-4-ol is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine core functionalized with a reactive bromine atom, a methyl group, and a hydroxyl group, makes it a versatile and valuable building block for the synthesis of complex bioactive molecules. The pyrimidine scaffold is a well-established "privileged structure," mimicking the purine core of ATP and enabling competitive inhibition at the ATP-binding sites of various enzymes, particularly protein kinases.[1]

The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-6-one forms, a common characteristic of hydroxypyrimidines. The strategic placement of the bromine atom at the 5-position provides a crucial handle for modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, and amino moieties, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[2][3] Its primary utility lies in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][5][6]

Physicochemical Properties

A clear understanding of the fundamental properties of 5-Bromo-2-methylpyrimidin-4-ol is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name 5-bromo-2-methyl-1H-pyrimidin-6-onePubChem[7]
CAS Number 1676-57-9PubChem[7]
Molecular Formula C₅H₅BrN₂OPubChem[7]
Molecular Weight 189.01 g/mol PubChem[7]
Appearance White to light yellow crystalline powderSmolecule[3]
Tautomerism Exists in equilibrium with 5-bromo-2-methylpyrimidin-4-ol-

Core Application: A Scaffold for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The pyrimidine core of 5-Bromo-2-methylpyrimidin-4-ol is a foundational element in the design of numerous kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[4][8] CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6][9]

The general synthetic strategy involves transforming the pyrimidin-4-ol into a platform for sequential cross-coupling reactions. The bromine at C5 and a leaving group (typically chlorine, introduced from the hydroxyl group) at C4 serve as orthogonal handles for building molecular complexity.

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Final Product Start 5-Bromo-2-methylpyrimidin-4-ol Activation Activation Step (e.g., Chlorination with POCl₃) Start->Activation Forms reactive intermediate Coupling1 C-N Coupling (Buchwald-Hartwig) Activation->Coupling1 Introduces Amine (R¹-NH₂) Coupling2 C-C Coupling (Suzuki-Miyaura) Activation->Coupling2 Introduces Aryl (R²-B(OH)₂) End Potent Kinase Inhibitor (e.g., CDK Inhibitor) Coupling1->End Coupling2->End

Caption: Synthetic utility of 5-Bromo-2-methylpyrimidin-4-ol.

Experimental Protocols and Methodologies

The following protocols provide a framework for the key synthetic transformations involving 5-Bromo-2-methylpyrimidin-4-ol. Researchers should perform their own optimizations based on the specific substrates used.

Protocol 1: Activation via Chlorination

To leverage the full synthetic potential of the intermediate, the hydroxyl group at the C4 position is typically converted into a better leaving group, most commonly a chloride. This creates the highly versatile intermediate, 5-bromo-4-chloro-2-methylpyrimidine .

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric pyrimidinone form to replace the C=O group with a C-Cl bond, rendering the C4 position highly susceptible to nucleophilic substitution and palladium-catalyzed coupling.[1]

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq).

  • Reagent Addition: Under a nitrogen or argon atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Reaction: Slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. Perform this step in a well-ventilated fume hood as HCl gas is evolved.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or a saturated aqueous solution until pH 7-8 is reached. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-4-chloro-2-methylpyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyrimidine with an organoboron species, typically an arylboronic acid.[10] This reaction is fundamental for introducing aryl or heteroaryl groups at the C5 position.[11]

Causality: The catalytic cycle involves the oxidative addition of a Pd(0) complex into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10][12] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add 5-bromo-4-chloro-2-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[11]

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]

  • Reaction: Stir the mixture vigorously and heat to reflux (85-100 °C) for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.[11]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Table of Representative Suzuki Coupling Conditions

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄ is a direct source of Pd(0). Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[13]
Ligand PPh₃ (if using Pd(OAc)₂)Triphenylphosphine is a common, robust ligand for Suzuki couplings.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base activates the boronic acid for transmetalation. The choice can influence reaction rate and yield.[10][11]
Solvent Dioxane/H₂O, Toluene, THFA biphasic system like Dioxane/H₂O is common and effective for dissolving both organic and inorganic reagents.[10]
Temperature 80 - 100 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[14][15] For synthesizing kinase inhibitors, this reaction is often performed at the C4-Cl position after the C5-Br position has been functionalized, or vice-versa, depending on the desired synthetic route and relative halide reactivity.

Causality: Similar to the Suzuki reaction, this is a palladium-catalyzed cycle. The key steps are oxidative addition of Pd(0) into the C-Cl (or C-Br) bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[15][16] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required for efficient coupling, especially with less reactive aryl chlorides.[17][18]

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq) to an oven-dried Schlenk flask.[18]

  • Reagent Addition: Add the 5-substituted-4-chloro-2-methylpyrimidine substrate (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the flask and heat the mixture with stirring at 80-110 °C. The reaction time can vary from a few hours to 24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

As with all laboratory chemicals, 5-Bromo-2-methylpyrimidin-4-ol and its derivatives should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19][20]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[19][21] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[21]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for the compound and all reagents used in a reaction before beginning work.[19][22]

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is a strategically important intermediate whose value is realized through its conversion into a di-functionalized pyrimidine platform. Its true utility is demonstrated in its application in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols enable the synthesis of vast libraries of substituted pyrimidines, which are essential for the discovery and development of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors. The methodologies described herein provide a robust foundation for researchers aiming to leverage this versatile building block in their synthetic campaigns.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha’er, M. A., Alanazi, M. M., & El-Gazzar, A. B. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Pharmaceuticals, 15(10), 1259. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13463837, 5-Bromo-2-methylpyrimidin-4-OL. PubChem. [Link]

  • Zhang, Y., Zhou, Y., Zhu, J., Zhang, Y., Chen, Y., Yu, B., ... & Wang, L. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 78, 117144. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, Z. A., Naguib, B. H., & Oh, C. H. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11693. [Link]

  • Lv, W., Liu, Y., Song, Y., Wang, Z., & Liu, H. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(12), 3491-3501. [Link]

  • El-Damasy, D. A., Ke, Y., Cho, S. J., & Pae, A. N. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 1083-1102. [Link]

  • Chem-Impex. 5-Bromo-2-methylpyrimidine. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Rauf, A., Shah, A., Munawar, M. A., Khan, M. A., & Ashraf, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

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The Strategic Utility of 5-Bromo-2-methylpyrimidin-4-ol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, driving abnormal cell growth, proliferation, and survival.[2] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes.[1]

Within the vast landscape of kinase inhibitor scaffolds, the pyrimidine ring stands out as a "privileged structure."[3][4] Its nitrogen-containing heterocyclic structure effectively mimics the purine core of ATP, enabling it to function as a competitive inhibitor by forming key hydrogen bonds with the kinase "hinge region"—a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain.[3][4] This fundamental interaction serves as an anchor, from which further substitutions on the pyrimidine ring can be tailored to achieve high potency and selectivity for a specific kinase target.[3]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 5-Bromo-2-methylpyrimidin-4-ol , a versatile and highly functionalized building block, in the synthesis of pyrimidine-based kinase inhibitors. We will elucidate the rationale behind its use, provide detailed, field-proven synthetic protocols, and discuss the biological evaluation of the resulting compounds.

Core Molecular Data: 5-Bromo-2-methylpyrimidin-4-ol

5-Bromo-2-methylpyrimidin-4-ol is a commercially available reagent that serves as an excellent starting point for building complex kinase inhibitors. Its key features are the bromine atom at the C5 position, which is primed for carbon-carbon bond-forming reactions, and the hydroxyl group at C4 (existing in tautomeric equilibrium with its keto form, 5-bromo-2-methyl-1H-pyrimidin-6-one), which can be readily converted into a leaving group for nucleophilic substitution.[5]

PropertyValueSource
CAS Number 1676-57-9[5]
Molecular Formula C₅H₅BrN₂O[5]
Molecular Weight 189.01 g/mol [5]
Appearance White to off-white solid
Key Reactive Sites C4-hydroxyl, C5-bromo

Synthetic Strategy: A Multi-step Pathway to Kinase Inhibitors

The overarching synthetic strategy involves a three-stage functionalization of the pyrimidine core, leveraging the distinct reactivity of its substituent groups. This approach allows for the systematic and controlled construction of a target kinase inhibitor.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Scaffold Assembly (SNAr) cluster_2 Stage 3: Diversification (Cross-Coupling) A 5-Bromo-2-methylpyrimidin-4-ol B Step 1: Chlorination (POCl₃) A->B C 5-Bromo-4-chloro-2-methylpyrimidine B->C D Step 2: SNAr at C4 (Amine 1) C->D E Intermediate 2 D->E F Step 3: Suzuki Coupling (Arylboronic Acid) E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for pyrimidine-based kinase inhibitors.

PART 1: Detailed Synthetic Protocol

This section details a representative, multi-step synthesis of a potent kinase inhibitor scaffold starting from 5-Bromo-2-methylpyrimidin-4-ol. The protocol is designed to be self-validating, with explanations for each critical step.

Step 1: Chlorination of the Pyrimidine Core

Objective: To convert the C4-hydroxyl group into a chloride, an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This activation step is fundamental for building the inhibitor scaffold.

Reaction: 5-Bromo-2-methylpyrimidin-4-ol → 5-Bromo-4-chloro-2-methylpyrimidine

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.1 eq, optional catalyst)

  • Round-bottom flask with reflux condenser

  • Crushed ice

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Protocol:

  • In a well-ventilated fume hood, charge a round-bottom flask with 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq) and slowly add phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of DIPEA can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • CAUTION: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice. This is a highly exothermic quenching process.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 5-bromo-4-chloro-2-methylpyrimidine, which can often be used in the next step without further purification.

Expertise & Causality: The use of excess POCl₃ serves as both the reagent and solvent, driving the reaction to completion. The conversion to the chloride is critical because the hydroxyl group is a poor leaving group, whereas the chloride is readily displaced by nucleophiles. The basic wash with NaHCO₃ neutralizes any remaining acidic POCl₃ byproducts.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: To introduce the first key amine substituent, which will typically serve as a hydrogen bond donor to interact with the kinase hinge region. The C4 position of the pyrimidine ring is generally more reactive towards nucleophilic attack than the C2 position, allowing for regioselective substitution.

Reaction: 5-Bromo-4-chloro-2-methylpyrimidine + Amine 1 → Intermediate 2

Materials:

  • 5-Bromo-4-chloro-2-methylpyrimidine (1.0 eq)

  • Desired primary or secondary amine (Amine 1, 1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Ethanol (EtOH) or Isopropanol (IPA)

Protocol:

  • Dissolve 5-bromo-4-chloro-2-methylpyrimidine in ethanol or isopropanol.

  • Add the desired amine (1.1 eq) followed by the base (TEA or DIPEA, 2.0 eq).[3]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-60 °C) to accelerate the rate if necessary.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-amino-5-bromo-2-methylpyrimidine derivative.

Expertise & Causality: The base (TEA or DIPEA) is crucial to neutralize the HCl byproduct generated during the substitution, preventing protonation of the reactant amine which would render it non-nucleophilic. The regioselectivity for the C4 position is a known principle in pyrimidine chemistry, arising from the electronic influence of the ring nitrogens, which makes the C4 and C6 positions more electrophilic.

Step 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To introduce a diverse range of aryl or heteroaryl groups at the C5 position. This part of the molecule often extends into the solvent-exposed region of the ATP-binding site, and modifications here are critical for tuning potency and selectivity.[6][7]

Reaction: Intermediate 2 + Arylboronic Acid → Final Kinase Inhibitor

Materials:

  • 4-amino-5-bromo-2-methylpyrimidine derivative (from Step 2, 1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[8]

  • Base, e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.5 eq)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)[8]

  • Schlenk flask or similar reaction vessel for inert atmosphere conditions

Protocol:

  • To a Schlenk flask, add the bromopyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[9]

  • Add the degassed solvent system (1,4-dioxane/water).

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 85-100 °C and stir vigorously for 4-16 hours.[8][9]

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final kinase inhibitor.

Expertise & Causality: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool in medicinal chemistry due to its tolerance of a wide range of functional groups.[1][10] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][11] The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base activates the boronic acid for the transmetalation step.

PART 2: Biological Evaluation and Mechanism of Action

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered screening approach.

G A Synthesized Compound Library B Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC₅₀ Values B->C D Secondary Screen: Cell-Based Proliferation Assay (e.g., MTT Assay) C->D E Determine GI₅₀ Values D->E F Lead Optimization E->F

Caption: Tiered workflow for biological evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: To determine the direct inhibitory potency of the synthesized compounds against the target kinase by measuring the reduction in enzyme activity. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from this assay.

Procedure (Generalized):

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.[3]

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase solution, and a suitable peptide substrate.[3]

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30 °C for 45-60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal inversely proportional to kinase activity.[3][12]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Anti-Proliferative Assay (e.g., MTT Assay)

Objective: To assess the ability of the compounds to inhibit the growth and proliferation of cancer cell lines that are dependent on the target kinase.

Procedure (Generalized):

  • Cell Seeding: Seed human cancer cells in a 96-well plate and allow them to attach overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.[13]

  • MTT Addition: Add MTT reagent to each well. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Lyse the cells and solubilize the formazan crystals.

  • Measurement: Measure the absorbance of the solution on a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Mechanism of Action

The synthesized pyrimidine derivatives are designed to act as Type I kinase inhibitors, competing directly with endogenous ATP for binding to the active site of the kinase.[1]

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrimidine Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Core Pyrimidine Core (C4-Amine) Core->Hinge H-Bonds Aryl C5-Aryl Group Aryl->Solvent Van der Waals Interactions

Caption: Simplified binding mode of a pyrimidine inhibitor in a kinase active site.

The core of the inhibitor, featuring the C4-amino group, forms critical hydrogen bonds with the backbone of the kinase hinge region. The C5-aryl group, installed via the Suzuki coupling, typically occupies a more solvent-exposed area of the binding pocket. By carefully selecting the aryl group, researchers can exploit unique features of the target kinase to enhance potency and achieve selectivity over other kinases, thereby minimizing off-target effects.

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is a strategically valuable starting material for the synthesis of potent and selective kinase inhibitors. Its well-defined reactive sites allow for a logical and modular synthetic approach, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this guide, from chemical synthesis to biological evaluation, provide a robust framework for researchers in drug discovery to leverage this versatile building block in the development of next-generation targeted therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors. BenchChem.
  • El-Adl, K., et al. (2019). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Bioorganic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. BenchChem.
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  • Nasser, S. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry.
  • Yoon, S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Lee, H., et al. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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  • Guidechem. (n.d.).
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  • Lamba, S., et al. (2014). Roscovitine in cancer and other diseases. Infectious Agents and Cancer.
  • Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Ljungman, M., et al. (2001). The cyclin-dependent kinase inhibitor roscovitine inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382. Molecular Pharmacology.
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The Strategic Role of 5-Bromo-2-methylpyrimidin-4-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring system stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, and its synthetic tractability.[3] Within this important class of heterocycles, 5-Bromo-2-methylpyrimidin-4-ol emerges as a highly versatile and valuable building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.[4][5]

This technical guide provides an in-depth exploration of 5-Bromo-2-methylpyrimidin-4-ol, offering detailed application notes and robust experimental protocols for its synthesis and derivatization. We will delve into the causality behind key experimental choices and provide a framework for its strategic deployment in drug discovery programs.

Physicochemical Properties and Structural Attributes

5-Bromo-2-methylpyrimidin-4-ol, also known as 5-bromo-2-methyl-1H-pyrimidin-6-one, exists in a tautomeric equilibrium, with the pyrimidin-4-ol form generally favored. Its key structural features—a reactive bromine atom at the C5 position, a methyl group at C2, and a hydroxyl group at C4—provide a unique combination of steric and electronic properties that are highly advantageous for medicinal chemistry applications.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
CAS Number 1676-57-9
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in polar organic solvents such as DMSO and DMFGeneral knowledge

The bromine atom at the C5 position is the primary reactive handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] The methyl group at the C2 position can provide beneficial steric interactions within a protein's binding pocket and can also influence the overall electronic nature of the pyrimidine ring. The hydroxyl group at the C4 position is a key hydrogen bond donor and can also be a site for further functionalization.

Synthesis of 5-Bromo-2-methylpyrimidin-4-ol

While several methods for the synthesis of substituted pyrimidines exist, a common and reliable approach for 5-Bromo-2-methylpyrimidin-4-ol involves the condensation of an appropriate three-carbon unit with acetamidine, followed by bromination. A one-pot synthesis of the closely related 5-bromo-2-methylpyrimidine-4-carboxylic acid has been reported, which can be adapted for the synthesis of the target compound.[8]

Protocol: Synthesis of 5-Bromo-2-methylpyrimidin-4-ol

This protocol is adapted from the synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid.[8]

Reaction Scheme:

Synthesis of 5-Bromo-2-methylpyrimidin-4-ol acetamidine Acetamidine Hydrochloride reagents1 1. Sodium Ethoxide, Ethanol, 50°C acetamidine->reagents1 mucobromic_acid Mucobromic Acid mucobromic_acid->reagents1 intermediate 5-Bromo-2-methylpyrimidine-4-carboxylic acid reagents2 Heat (Decarboxylation) intermediate->reagents2 product 5-Bromo-2-methylpyrimidin-4-ol reagents1->intermediate reagents2->product

A potential synthetic route to 5-Bromo-2-methylpyrimidin-4-ol.

Materials:

  • Acetamidine hydrochloride

  • Mucobromic acid

  • Sodium metal

  • Anhydrous Ethanol

  • 2M Hydrochloric acid

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) to anhydrous ethanol to generate a solution of sodium ethoxide.

  • Reaction with Acetamidine: To a stirred suspension of acetamidine hydrochloride (2.5 equivalents) in anhydrous ethanol, add a portion of the freshly prepared sodium ethoxide solution.

  • Condensation: Warm the mixture to approximately 50°C. Remove the heating bath and add a solution of mucobromic acid (1.0 equivalent) in ethanol dropwise at a rate that maintains a gentle reflux. Add the remaining sodium ethoxide solution.

  • Work-up to Carboxylic Acid Intermediate: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. Treat the residue with 2M hydrochloric acid to precipitate the crude 5-bromo-2-methylpyrimidine-4-carboxylic acid. Filter the solid, wash with cold water, and dry.[8]

  • Decarboxylation: The crude 5-bromo-2-methylpyrimidine-4-carboxylic acid can be decarboxylated by heating in a high-boiling point solvent to yield 5-Bromo-2-methylpyrimidin-4-ol. The reaction progress should be monitored by TLC or LC-MS.

  • Purification: After completion of the reaction, the product can be purified by recrystallization or column chromatography.

Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 5-Bromo-2-methylpyrimidin-4-ol scaffold is a cornerstone in the design of various kinase inhibitors, which are a class of targeted therapies that have revolutionized the treatment of cancer and inflammatory diseases.[9][10][11] The pyrimidine core often serves as a hinge-binding motif, mimicking the adenine core of ATP to anchor the inhibitor in the enzyme's active site. The bromine atom provides a crucial vector for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Application in Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[9] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers. Several approved JAK inhibitors feature a pyrimidine core. The 5-Bromo-2-methylpyrimidin-4-ol scaffold can be utilized to synthesize potent and selective JAK inhibitors.

Application in Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[5][12] The development of CDK inhibitors is a major focus of cancer drug discovery. The 2-aminopyrimidine scaffold is a well-established core for potent CDK inhibitors, and 5-Bromo-2-methylpyrimidin-4-ol provides a versatile starting point for the synthesis of such compounds.[13]

Protocols for Derivatization

The true utility of 5-Bromo-2-methylpyrimidin-4-ol lies in its capacity to be readily diversified through palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.[4]

Reaction Scheme:

Suzuki-Miyaura Coupling start 5-Bromo-2-methylpyrimidin-4-ol reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, K3PO4) Solvent (e.g., Dioxane/Water) start->reagents boronic_acid Ar-B(OH)2 boronic_acid->reagents product 5-Aryl-2-methylpyrimidin-4-ol reagents->product

General workflow for Suzuki-Miyaura coupling.

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., Potassium Carbonate or Potassium Phosphate, 2-3 equiv.)

  • Solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 5-Bromo-2-methylpyrimidin-4-ol, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80-110°C. For microwave-assisted reactions, temperatures may be higher with shorter reaction times.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the C5 position.[7][14]

Reaction Scheme:

Buchwald-Hartwig Amination start 5-Bromo-2-methylpyrimidin-4-ol reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos, BINAP) Base (e.g., Cs2CO3, NaOtBu) Solvent (e.g., Toluene, Dioxane) start->reagents amine R1R2NH amine->reagents product 5-(R1R2N)-2-methylpyrimidin-4-ol reagents->product

General workflow for Buchwald-Hartwig amination.

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.)

  • Amine (1.1-1.5 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Cesium Carbonate or Sodium tert-butoxide, 1.5-2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add 5-Bromo-2-methylpyrimidin-4-ol and the amine.

  • Inert Atmosphere: Seal the tube, and if not in a glovebox, evacuate and backfill with an inert gas (repeat three times).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-120°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or other suitable methods.

Conclusion and Future Outlook

5-Bromo-2-methylpyrimidin-4-ol is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel therapeutic agents. Its amenability to robust and high-yielding cross-coupling reactions allows for the rapid generation of diverse chemical libraries, which is essential for modern drug discovery. As our understanding of the kinome and other target families continues to expand, the demand for well-designed, synthetically accessible scaffolds like 5-Bromo-2-methylpyrimidin-4-ol will undoubtedly continue to grow, solidifying its place as a key tool in the arsenal of the medicinal chemist.

References

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Applications of 5-Bromo-2-methylpyrimidin-4-ol in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions. As a privileged scaffold, its derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions[1]. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets.

5-Bromo-2-methylpyrimidin-4-ol (also known as 5-bromo-2-methyl-4(3H)-pyrimidinone) is a versatile building block for drug discovery, offering multiple reaction sites for the synthesis of diverse compound libraries. Its unique arrangement of a bromine atom, a methyl group, and a hydroxyl/oxo group provides medicinal chemists with a powerful tool to explore structure-activity relationships (SAR) and develop novel drug candidates. The bromine atom at the 5-position is particularly amenable to modern cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. The 2-methyl group can influence the compound's metabolic stability and provide key hydrophobic interactions within a target's binding site. The 4-oxo group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.

This technical guide provides a comprehensive overview of the applications of 5-Bromo-2-methylpyrimidin-4-ol in drug discovery, with a focus on its use in the synthesis of kinase inhibitors. Detailed protocols for key synthetic transformations are provided to enable researchers to effectively utilize this valuable building block in their drug discovery programs.

Physicochemical Properties of 5-Bromo-2-methylpyrimidin-4-ol

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₅H₅BrN₂OPubChem[2]
Molecular Weight 189.01 g/mol PubChem[2]
CAS Number 1676-57-9PubChem[2]
IUPAC Name 5-bromo-2-methylpyrimidin-4(1H)-onePubChem[2]
XLogP3 0.2PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, often serving as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase.

The structure of 5-Bromo-2-methylpyrimidin-4-ol is well-suited for the synthesis of kinase inhibitors. The bromine atom at the C5 position allows for the introduction of larger substituents that can occupy the solvent-exposed region of the ATP-binding pocket, often leading to improved potency and selectivity.

Conceptual Synthetic Pathway to Kinase Inhibitors

The following diagram illustrates a general workflow for the synthesis of kinase inhibitors starting from 5-Bromo-2-methylpyrimidin-4-ol. This pathway leverages a palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry.

G A 5-Bromo-2-methylpyrimidin-4-ol B Activation of Hydroxyl Group (e.g., Chlorination) A->B POCl3 C 5-Bromo-4-chloro-2-methylpyrimidine B->C D Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) C->D Pd Catalyst, Base, R-B(OH)2 E 5-(Aryl/Heteroaryl)-4-chloro-2-methylpyrimidine D->E F Nucleophilic Aromatic Substitution (SNAr) (with an Amine) E->F R'-NH2, Base G Kinase Inhibitor Candidate F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - 5-Bromo-4-chloro-2-methylpyrimidine - Arylboronic acid - Base B Add Palladium Catalyst A->B C Add Degassed Solvents B->C D Heat under Inert Atmosphere (85-95 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Bromo-2-methylpyrimidin-4-ol Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics and biologically active compounds.[1][2] Its prevalence is largely due to its ability to engage in critical hydrogen bonding interactions with biological targets and its metabolic stability. 5-Bromo-2-methylpyrimidin-4-ol, in particular, serves as a highly versatile and strategic starting material. The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments.[3] This capability is indispensable for constructing libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery.[4]

This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling methodologies applicable to 5-Bromo-2-methylpyrimidin-4-ol, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the mechanistic rationale behind protocol design, offer detailed, field-proven experimental procedures, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

Understanding the Substrate: Reactivity and Tautomerism

A critical aspect of 5-Bromo-2-methylpyrimidin-4-ol is its existence in a tautomeric equilibrium with its pyrimidinone form, 5-bromo-2-methyl-1H-pyrimidin-6-one.[5] This equilibrium influences its solubility, reactivity, and interaction with catalytic systems. In most organic solvents and reaction conditions, the pyrimidinone tautomer is predominant. The presence of the acidic N-H proton and the proximal carbonyl group can influence the choice of base and catalyst, as the substrate can act as a ligand, potentially leading to catalyst inhibition if not managed correctly. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C5-Br bond towards oxidative addition, a key step in the catalytic cycle.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and organoboron compounds.[7] It is widely favored for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids and esters.[8]

Causality and Mechanistic Insights

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[6] The choice of catalyst, ligand, and base is paramount for success.

  • Catalyst/Ligand System: For heteroaryl halides like our substrate, palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or PPh₃) are often effective.[9][10] These ligands facilitate the oxidative addition step and promote the reductive elimination that forms the final product. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice that often gives good yields.[1]

  • Base Selection: The base plays a dual role: it activates the boronic acid by forming a more nucleophilic borate complex and facilitates the regeneration of the Pd(0) catalyst.[7] Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used, often in an aqueous/organic solvent mixture.[8]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
ParameterConditionRationale & Notes
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/Ligand (2-4 mol%)Pd(PPh₃)₄ is often sufficient. For challenging couplings, a separate ligand like XPhos may improve yields.[9]
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv.)An excess of the boronic acid drives the reaction to completion.
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.)K₃PO₄ is a moderately strong base suitable for a wide range of substrates.[8]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating transmetalation.[11]
Temperature 85-100 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues and inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyrimidin-4-ol.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is exceptionally valuable for synthesizing conjugated enynes and alkynyl-substituted heterocycles, which are important intermediates in materials science and medicinal chemistry.[13]

Causality and Mechanistic Insights

The Sonogashira reaction employs a dual catalytic system, typically involving palladium and a copper(I) co-catalyst.[12]

  • Palladium Catalyst: As with other cross-couplings, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ is common.[14]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex more readily than the alkyne itself.[12][14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.[15]

Data Presentation: Typical Sonogashira Coupling Conditions
ParameterConditionRationale & Notes
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)Both are effective catalysts for this transformation.[15]
Copper Co-catalyst Copper(I) Iodide (CuI) (5-10 mol%)Crucial for the formation of the reactive copper acetylide.[14]
Coupling Partner Terminal Alkyne (1.2-1.5 equiv.)A slight excess ensures complete consumption of the starting halide.
Base Triethylamine (Et₃N) or DIPEA (2.0-3.0 equiv.)Acts as both the base and often as a co-solvent.[15]
Solvent System DMF, THF, or TolueneAnhydrous conditions are important for optimal results.[16]
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed efficiently at or slightly above room temperature.[15]
Atmosphere Inert (Argon or Nitrogen)Protects the catalytic species from degradation.
Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask under an argon atmosphere, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (CuI, 6 mol%).

  • Add an anhydrous solvent such as DMF or THF via syringe.

  • Add the amine base (e.g., Et₃N, 2.5 equiv.) followed by the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the 5-alkynyl-2-methylpyrimidin-4-ol product.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve under mild conditions.[17] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[18]

Causality and Mechanistic Insights

This reaction's success hinges on the use of specialized, bulky phosphine ligands that promote the challenging C–N reductive elimination step.[17][19]

  • Catalyst/Ligand System: A Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is used in combination with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BINAP).[18] These ligands create a sterically crowded palladium center that facilitates the final bond-forming step.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[20] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[21]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.[20]

Data Presentation: Typical Buchwald-Hartwig Amination Conditions
ParameterConditionRationale & Notes
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Precatalysts are often used for their air stability and reliable generation of the active Pd(0) species.[21]
Ligand XPhos, RuPhos, or BINAP (2-4 mol%)The choice of ligand is critical and often needs to be screened for optimal results.[18]
Coupling Partner Primary or Secondary Amine (1.2-1.5 equiv.)An excess of the amine is typically used.
Base NaOtBu (1.4-2.0 equiv.)A strong base is necessary for the catalytic cycle to proceed.[21]
Solvent System Toluene or 1,4-Dioxane (anhydrous)Aprotic, anhydrous solvents are required.
Temperature 80-110 °CHigher temperatures are generally needed to drive the reaction.
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability.
Experimental Protocol: Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the tube, evacuate, and backfill with argon. Repeat this process three times.

  • Add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous toluene or 1,4-dioxane via syringe.

  • Stir the mixture in a preheated oil bath at 100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Filter the mixture through celite. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material via silica gel chromatography to afford the 5-amino-substituted pyrimidine product.

Visualizations: Workflows and Catalytic Cycles

General Palladium Cross-Coupling Catalytic Cycle

Catalytic Cycle General Catalytic Cycle for Cross-Coupling Reactions pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add R-X pd_complex R-Pd(II)L_n-X oxidative_add->pd_complex transmetalation Transmetalation (R'-M) pd_complex->transmetalation pd_r_r_prime R-Pd(II)L_n-R' transmetalation->pd_r_r_prime reductive_elim Reductive Elimination pd_r_r_prime->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product Experimental Workflow Generalized Experimental Workflow setup 1. Reaction Setup (Reagents, Solvent) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert heat 3. Heating & Stirring inert->heat monitor 4. Reaction Monitoring (TLC / LC-MS) heat->monitor workup 5. Workup (Quench, Extract) monitor->workup Reaction Complete purify 6. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

  • BenchChem. (2025).
  • ACS Publications. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development.
  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine.
  • ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides Nucleotides Nucleic Acids.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • MDPI. (2023).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Wikipedia.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine.
  • PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. Chembiochem.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. Sonogashira cross-coupling reaction involving pyrimidines 20.
  • MDPI. (2017).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2020). 17.
  • YouTube. (2021).
  • PubMed. (2014).
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. Heck Reaction.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • BenchChem.
  • Sigma-Aldrich.
  • MDPI. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • PubChem. 5-Bromo-2-methylpyrimidin-4-OL (CID 13463837).

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Application Notes and Protocols for the Strategic Derivatization of 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine core represents a "privileged scaffold," a structural motif frequently found in a wide array of therapeutic agents.[1] Its prevalence is a testament to its synthetic versatility and its ability to engage in key biological interactions. 5-Bromo-2-methylpyrimidin-4-ol is a particularly valuable building block within this class. Its strategic arrangement of functional groups—a reactive bromine atom at the C5 position, a tautomeric hydroxyl/keto group at C4, and a methyl group at C2—offers a rich platform for chemical modification.

This guide provides an in-depth exploration of the derivatization strategies for 5-Bromo-2-methylpyrimidin-4-ol. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions for synthesizing novel compound libraries for structure-activity relationship (SAR) studies. The protocols detailed herein are focused on the two primary avenues of modification: palladium-catalyzed cross-coupling reactions at the C5 position and selective alkylation at the N/O centers.

Section 1: Core Chemical Principles and Mechanistic Considerations

A foundational understanding of the molecule's inherent chemical properties is paramount for successful and predictable derivatization.

The Critical Role of Tautomerism

The 4-hydroxy group of the pyrimidine ring exists in a dynamic equilibrium with its keto tautomer, 5-bromo-2-methylpyrimidin-4(3H)-one. This keto-enol tautomerism is a critical determinant of reactivity, particularly in alkylation reactions. The predominant form can be influenced by the solvent, pH, and temperature, which in turn dictates whether reactions occur at the exocyclic oxygen or the ring nitrogen atoms. Understanding and controlling this equilibrium is key to achieving regioselective alkylation.

Caption: Tautomerism of the 5-bromo-2-methylpyrimidin-4-ol core.

The Engine of C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing aryl halides.[2][3] The C5-bromo position of our scaffold is highly activated towards these transformations due to the electron-deficient nature of the pyrimidine ring.[4][5] These reactions universally proceed through a well-established catalytic cycle involving a palladium(0) species.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[6][7]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[6][7]

G pd0 Pd(0)Ln oa Oxidative Addition re Reductive Elimination re->pd0 Catalyst Regeneration product R¹-R² (Product) re->product pd_complex R¹-Pd(II)-X Ln oa->pd_complex tm Transmetalation coupled_complex R¹-Pd(II)-R² Ln tm->coupled_complex pd_complex->tm coupled_complex->re start R¹-X (Aryl Halide) start->oa partner R²-M (Coupling Partner) partner->tm

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Section 2: Protocols for Palladium-Catalyzed Derivatization at C5

All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and optimal reactivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and highly versatile method for creating carbon-carbon bonds between the pyrimidine scaffold and various aryl or heteroaryl boronic acids or esters.[7][8] Its tolerance for a wide range of functional groups makes it a workhorse in drug discovery.[8]

Experimental Protocol:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand.

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[9]

  • Reaction: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Combine Reactants (Pyrimidine, Boronic Acid, Base) B 2. Add Pd Catalyst (e.g., Pd(PPh₃)₄) A->B C 3. Inert Atmosphere (Evacuate/Backfill Ar) B->C D 4. Add Degassed Solvent (e.g., Dioxane/H₂O) C->D E 5. Heat Reaction (85-100 °C, 4-16h) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purify (Chromatography) F->G G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Combine Solids in Glovebox (Pyrimidine, Pd-precatalyst, Ligand, Base) B 2. Add Amine & Solvent (e.g., Toluene) A->B C 3. Seal Vessel & Heat (80-110 °C) B->C D 4. Monitor by LC-MS C->D E 5. Cool & Filter (Through Celite) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purify (Chromatography) F->G G Start 5-Bromo-2-methylpyrimidin-4-ol + Alkyl Halide (R-X) O_Alk O-Alkylated Product Start->O_Alk Favored Path N_Alk N-Alkylated Product(s) Start->N_Alk Alternative Path Cond_O Conditions: - Strong Base (NaH) - Aprotic Solvent (THF, DMF) O_Alk->Cond_O Cond_N Conditions: - Weaker Base (K₂CO₃) - Protic/Polar Solvent (EtOH) N_Alk->Cond_N

Sources

Application Notes & Protocols for 5-Bromo-2-methylpyrimidin-4-ol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methylpyrimidin-4-ol is a key heterocyclic intermediate whose strategic importance in medicinal chemistry cannot be overstated. The pyrimidine core is a privileged scaffold found in a multitude of clinically approved therapeutics, particularly in oncology.[1][2] This guide provides an in-depth exploration of 5-Bromo-2-methylpyrimidin-4-ol, detailing its physicochemical properties, safety protocols, and its application in cornerstone synthetic transformations. We offer field-proven, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explaining the causality behind procedural choices to empower researchers. The objective is to provide a comprehensive technical resource for scientists leveraging this versatile building block to accelerate the discovery of novel therapeutic agents, particularly kinase inhibitors.[3]

Core Molecular Data and Physicochemical Properties

5-Bromo-2-methylpyrimidin-4-ol, also known by its tautomeric name 5-bromo-2-methyl-1H-pyrimidin-6-one, is a solid at room temperature.[4] Its utility in synthesis is largely defined by the reactive carbon-bromine bond at the 5-position, which serves as a versatile handle for introducing molecular diversity via cross-coupling reactions.

A critical feature of this molecule is its existence in a keto-enol tautomerism between the pyrimidin-4-ol and pyrimidin-6-one forms. This equilibrium can influence its solubility, reactivity, and interaction with biological targets. The IUPAC name, 5-bromo-2-methyl-1H-pyrimidin-6-one, highlights the significance of the keto form.[4]

Table 1: Physicochemical Properties of 5-Bromo-2-methylpyrimidin-4-ol

PropertyValueSource
IUPAC Name 5-bromo-2-methyl-1H-pyrimidin-6-one[4]
CAS Number 1676-57-9[4]
Molecular Formula C₅H₅BrN₂O[4]
Molecular Weight 189.01 g/mol [4]
Appearance White to light yellow/orange crystalline powder[5]
Polar Surface Area 41.5 Ų[4]

Safety, Handling, and Storage

Proper handling of 5-Bromo-2-methylpyrimidin-4-ol is essential to ensure laboratory safety. The compound is classified as an irritant and may be harmful if ingested or inhaled.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[6][7]

  • Engineering Controls: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or fumes.[6] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Handling Precautions: Avoid the formation of dust during handling. Wash hands and any exposed skin thoroughly after use.[6] Do not eat, drink, or smoke in the laboratory area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[6][8] The material may be light-sensitive.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nucleic acids and its ability to form key hydrogen bonding interactions with a wide range of biological targets.[2] 5-Bromo-2-methylpyrimidin-4-ol serves as an ideal starting point for generating libraries of diverse compounds for high-throughput screening. The bromine atom is a synthetic linchpin, enabling the introduction of aryl and heteroaryl groups that can be tailored to fit into the binding pockets of enzymes like protein kinases.[3]

Derivatives of this scaffold are frequently investigated as inhibitors of signaling pathways implicated in cancer cell proliferation and survival, such as those mediated by Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein (MAP) kinases.[9][10]

G cluster_0 Synthetic Strategy Start 5-Bromo-2-methyl- pyrimidin-4-ol Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling (e.g., Suzuki, Buchwald) Library Diverse Compound Library Coupling->Library Introduces R1, R2...Rn Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identification Screening->Hit G cluster_workflow Suzuki Coupling Workflow Setup 1. Reaction Setup (Flask, Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar or N2) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Heat 4. Heat to 80-100 °C (Monitor by TLC/LC-MS) Solvent->Heat Workup 5. Aqueous Work-up (Quench, Extract) Heat->Workup Purify 6. Column Chromatography Workup->Purify Product Pure 5-Aryl-2-methyl- pyrimidin-4-ol Purify->Product

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: This protocol is a general starting point and may require optimization for specific substrates. [1][11]

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). [11]5. Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). [3]7. Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

ComponentExampleRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(0) is the active species. Pd(II) precursors are reduced in situ. [1][11]
Ligand (Implicit in Pd(PPh₃)₄) SPhosBulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates. [12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for the transmetalation step. [11]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFAn aqueous phase is typically required to dissolve the inorganic base. [11][13]
Buchwald-Hartwig Amination: C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. [14]This reaction is exceptionally valuable for synthesizing arylamines, which are prevalent in pharmaceuticals. The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine to the palladium(II) complex, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to forge the C-N bond. [15]The choice of a non-coordinating, strong base (like sodium tert-butoxide) and a specialized phosphine ligand is paramount for success. [16] Detailed Protocol: This protocol is a generalized procedure and requires careful execution under anhydrous and anaerobic conditions. [17][16]

  • Reaction Setup: To an oven-dried, sealed reaction tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene. Then, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.) followed by the desired primary or secondary amine (1.2 equiv.).

  • Reaction: Tightly seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until completion.

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Typical Reagents for Buchwald-Hartwig Amination

ComponentExampleRationale / Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective precursors for generating the active Pd(0) catalyst. [17]
Ligand Xantphos, BINAPBulky, electron-rich phosphine ligands are crucial for stabilizing the catalyst and promoting reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. [17][16]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation. [17][16]

Application Example: Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted cancer therapies. [18]Many of these drugs feature a heterocyclic core that anchors within the ATP-binding site of the kinase, often by forming hydrogen bonds with the "hinge region." [3]Derivatives of 5-Bromo-2-methylpyrimidin-4-ol are ideal for this purpose. A Suzuki coupling can be used to install an aryl group that occupies one part of the binding pocket, while the pyrimidine core itself serves as the hinge-binding motif.

G cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., ALK, EGFR) Kinase Kinase Domain (ATP Binding Site) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based drug.

A typical synthetic strategy might involve a Suzuki coupling to create a 5-aryl-2-methylpyrimidin-4-ol scaffold. Subsequent reactions, such as a Buchwald-Hartwig amination if a different halogen were present at another position, could further elaborate the molecule to optimize its potency, selectivity, and pharmacokinetic properties. [3][16]

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is a powerful and versatile chemical tool for drug discovery and development. Its robust performance in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse molecular architectures. By understanding the principles behind the protocols for its use, researchers can strategically design and execute synthetic routes to novel compounds with significant therapeutic potential. The protocols and data presented in this guide serve as a validated starting point for unlocking the full capabilities of this important heterocyclic building block.

References

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

  • Griffin, R. J., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link]

  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Welsch, M. E., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

Sources

The Synthetic Versatility of 5-Bromo-2-methylpyrimidin-4-ol: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine core stands as a "privileged scaffold," a foundational structure present in a multitude of therapeutic agents.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties to achieve desired biological activities, from anticancer to antiviral and anti-inflammatory effects.[4] 5-Bromo-2-methylpyrimidin-4-ol is a particularly valuable building block, offering a reactive handle—the bromine atom at the 5-position—for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The methyl group at the 2-position and the hydroxyl group at the 4-position further modulate the electronic and steric properties of the ring, influencing its reactivity and providing additional points for interaction with biological targets.

This comprehensive guide provides detailed application notes and field-tested protocols for the most pivotal palladium-catalyzed reactions of 5-Bromo-2-methylpyrimidin-4-ol. We will delve into the mechanistic underpinnings of each transformation, offering insights into the causal relationships between reaction parameters and outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.

A crucial aspect to consider when working with 5-Bromo-2-methylpyrimidin-4-ol is its existence in a tautomeric equilibrium with its keto form, 5-bromo-2-methylpyrimidin-4(3H)-one. The pyrimidinone form is generally the predominant tautomer.[5][6] This tautomerism can influence the substrate's electronic properties and its coordination to the palladium catalyst, a factor that must be considered in reaction design.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[7][8] In the context of 5-bromo-2-methylpyrimidin-4-ol, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents, which is a common strategy in the development of kinase inhibitors.[9]

Causality in Experimental Design

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The electron-rich nature of the pyrimidine ring, further modulated by the methyl and hydroxyl/oxo groups, necessitates a well-optimized catalytic system to achieve efficient oxidative addition and subsequent steps of the catalytic cycle.

  • Catalyst and Ligand: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand often provide higher activity. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be beneficial.[10]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction rate and yield.[11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is essential for the solubility of the inorganic base and facilitates the transmetalation step.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyrimidin-4-ol with an Arylboronic Acid

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a specialized ligand like SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-methylpyrimidin-4-ol, the arylboronic acid, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Under the inert atmosphere, add the palladium catalyst and ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Dioxane/H₂O (4:1)9012~85¹
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)Dioxane/H₂O (4:1)9016~88¹
33-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Toluene/H₂O (5:1)10010~90¹
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME8012~75²

¹Yields are based on structurally similar aminobromopyridines and serve as a predictive guideline.[11] ²Yields are based on analogous heteroaryl systems.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OH)₂ PdII_Ar R-Pd(II)L₂(Ar) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Substrate R-Br (5-Bromo-2-methylpyrimidin-4-ol) BoronicAcid Ar-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting aryl or vinyl halides with terminal alkynes.[13][14] This reaction is invaluable for introducing alkynyl functionalities into the pyrimidine core, which can serve as versatile handles for further transformations or as key pharmacophores in their own right.[15]

Causality in Experimental Design

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like PdCl₂(PPh₃)₂ with a reducing agent (often the amine base) is commonly used.

  • Copper(I) Co-catalyst: A copper(I) salt, most commonly copper(I) iodide (CuI), is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. In many cases, the amine can also act as the solvent.[15]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or the amine base itself are used to ensure the reaction proceeds under anhydrous conditions.

Protocol: Sonogashira Coupling of 5-Bromo-2-methylpyrimidin-4-ol with a Terminal Alkyne

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-methylpyrimidin-4-ol, the palladium catalyst, and copper(I) iodide.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 60–80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF704~90¹
21-HexynePd(PPh₃)₄ (3)CuI (5)Et₃NTHFRT12~85¹
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPEADMF803~88¹
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile606~70²

¹Yields are based on protocols for 5-bromopyrimidine.[15] ²Yields are based on analogous heteroaryl systems.[16]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition Pd0->OxAdd_Pd R-Br PdII R-Pd(II)L₂(Br) OxAdd_Pd->PdII Transmetalation_Pd Transmetalation PdII->Transmetalation_Pd PdII_Alkyne R-Pd(II)L₂(C≡CR') Transmetalation_Pd->PdII_Alkyne CuX Cu(I)Br Transmetalation_Pd->CuX Regenerates Cu(I) RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Alkyne H-C≡CR' Alkyne->CuX + Base Base Base Cu_Acetylide->Transmetalation_Pd To Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

III. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, a common motif in a wide range of pharmaceuticals.[19] For 5-bromo-2-methylpyrimidin-4-ol, this reaction allows for the introduction of primary and secondary amines at the 5-position.

Causality in Experimental Design

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.

  • Catalyst and Ligand: A Pd(0) catalyst is required. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often used with bulky, electron-rich phosphine ligands. Ligands such as BINAP, XPhos, or RuPhos are highly effective in promoting the reaction, especially for less reactive aryl halides and a wide range of amines.[17]

  • Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be critical and is often substrate-dependent.[20]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used.

Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-methylpyrimidin-4-ol with an Amine

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4–2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene, followed by 5-bromo-2-methylpyrimidin-4-ol and the amine.

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene10018~90¹
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11020~85¹
3BenzylaminePd₂(dba)₃ (1)RuPhos (2)LHMDS (1.4)THF8016~88¹
4PyrrolidinePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2)Toluene10024~80²

¹Yields are based on established methodologies for similar bromopyridine substrates.[18] ²General conditions for Buchwald-Hartwig amination.[19]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR'₂ PdII_Amine [R-Pd(II)L₂(HNR'₂)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido R-Pd(II)L₂(NR'₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NR'₂ RedElim->Product Substrate R-Br Amine HNR'₂ Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

IV. The Heck Reaction: Vinylation of the Pyrimidine Core

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[21][22] This reaction is a powerful tool for the synthesis of substituted alkenes and is particularly useful for introducing vinyl groups onto the pyrimidine scaffold.

Causality in Experimental Design

Key parameters for a successful Heck reaction include the choice of catalyst, base, and solvent.

  • Catalyst: Pd(OAc)₂ is a common and effective catalyst precursor. It is often used in conjunction with a phosphine ligand, such as PPh₃ or P(o-tol)₃, to stabilize the active Pd(0) species.

  • Base: A base is required to neutralize the HX formed during the reaction. Inorganic bases like K₂CO₃ or organic bases like Et₃N are typically used.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly employed.

Protocol: Heck Reaction of 5-Bromo-2-methylpyrimidin-4-ol with an Alkene

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2–2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) (1.5–2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

  • Add 5-bromo-2-methylpyrimidin-4-ol, the alkene, and the base.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80–120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter to remove palladium black and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10016~80¹
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (1.5)NMP12012~85¹
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-Et₃N (2)Acetonitrile8024~75²
4CyclohexenePd(OAc)₂ (5)P(Cy)₃ (10)Cs₂CO₃ (2)Dioxane11024~70³

¹Yields are based on general Heck reaction protocols.[21] ²Conditions adapted from similar heteroaryl couplings. ³Intramolecular Heck reactions often provide higher yields.[23][24]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII Alkene_Coord Alkene Coordination PdII->Alkene_Coord Alkene PdII_Alkene [R-Pd(II)L₂(Alkene)] Alkene_Coord->PdII_Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Alkyl R'-Pd(II)L₂(Br) Migratory_Insertion->PdII_Alkyl Beta_Hydride_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elim Product Substituted Alkene Beta_Hydride_Elim->Product PdH H-Pd(II)L₂(Br) Beta_Hydride_Elim->PdH Base_Regen Base Regeneration PdH->Base_Regen Base Base_Regen->Pd0 Substrate R-Br Alkene Alkene Base Base

Caption: The catalytic cycle of the Heck reaction.

V. The Stille Coupling: Versatility with Organostannanes

The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organic halide, offering a broad scope for the formation of C-C bonds.[10][25] Although the toxicity of organotin reagents is a drawback, the Stille reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Causality in Experimental Design

The key components of a Stille coupling are the palladium catalyst, an optional co-catalyst, and the solvent.

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for the Stille reaction.

  • Co-catalyst/Additive: In some cases, a copper(I) salt or lithium chloride can accelerate the transmetalation step.

  • Solvent: Anhydrous, non-protic solvents such as toluene, THF, or DMF are typically used.

Protocol: Stille Coupling of 5-Bromo-2-methylpyrimidin-4-ol with an Organostannane

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin) (1.1–1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Toluene or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyrimidin-4-ol and the palladium catalyst.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80–110 °C with stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Stille Coupling
EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (3)-Toluene10012~85¹
2Tributyl(phenyl)tinPdCl₂(PPh₃)₂ (4)CuI (5)DMF9016~80¹
3Tributyl(2-thienyl)tinPd₂(dba)₃ (2) / P(furyl)₃ (4)-THF8010~88²
4AllyltributyltinPd(PPh₃)₄ (5)LiClToluene1108~90²

¹Yields are based on general Stille coupling protocols.[26] ²Conditions adapted from similar heteroaryl couplings.

Stille_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-SnBu₃ PdII_R R-Pd(II)L₂(R') Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Substrate R-Br Stannane R'-SnBu₃

Caption: The catalytic cycle of the Stille coupling reaction.

VI. The Role of the 4-Hydroxyl Group and Tautomerism

The 4-hydroxyl group of 5-bromo-2-methylpyrimidin-4-ol, existing predominantly as the 4-oxo tautomer, can influence the palladium-catalyzed reactions in several ways:

  • Electronic Effects: The oxo group is electron-withdrawing, which can activate the C-Br bond towards oxidative addition, potentially accelerating the reaction.

  • Coordination: The nitrogen atom at the 3-position and the exocyclic oxygen of the pyrimidinone may act as a bidentate ligand, coordinating to the palladium center. This could either stabilize the catalytic species or, in some cases, lead to catalyst inhibition.

  • Acidity: The N-H proton of the pyrimidinone tautomer is acidic and can react with the bases used in these coupling reactions. This may necessitate the use of a slight excess of the base. In some cases, protection of the N-H group might be considered, for example, as a benzyl or p-methoxybenzyl (PMB) ether, to avoid potential complications, although many of these reactions are tolerant of this functionality.[27][28][29]

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is a highly versatile and valuable building block for the synthesis of a wide array of functionalized pyrimidine derivatives. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, provide a powerful toolkit for the derivatization of this privileged scaffold. A thorough understanding of the reaction mechanisms and the influence of the substrate's unique structural features, including the tautomeric nature of the 4-hydroxyl group, is paramount for the successful design and execution of synthetic strategies. The protocols and insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of 5-bromo-2-methylpyrimidin-4-ol in their pursuit of novel therapeutic agents and functional materials.

References

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Application Note: Protocol for Stille Coupling with 5-Bromo-2-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the palladium-catalyzed Stille cross-coupling reaction of 5-Bromo-2-methylpyrimidin-4-OL. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, and their functionalization is crucial for the development of novel therapeutic agents. The Stille reaction offers a robust and versatile method for forming carbon-carbon bonds, demonstrating remarkable tolerance for a wide array of functional groups, including the hydroxyl moiety present in the target substrate.[1][2][3] This document details the reaction mechanism, provides a step-by-step experimental procedure, outlines key optimization strategies, and offers troubleshooting guidance to address common challenges. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules.

Introduction: The Strategic Value of Pyrimidine Functionalization

The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs, including antivirals and anticancer agents. Its nitrogen atoms provide hydrogen bonding capabilities, while the ring system serves as a versatile anchor for introducing diverse substituents to modulate pharmacological properties. The targeted modification of such scaffolds is therefore a cornerstone of modern medicinal chemistry.[4][5]

The Stille cross-coupling reaction, first reported by John K. Stille, has emerged as a premier tool for C-C bond formation.[3][6] The reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[7][8] A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture, coupled with the reaction's broad functional group compatibility, which often circumvents the need for cumbersome protection-deprotection sequences.[9][10]

This guide focuses on 5-Bromo-2-methylpyrimidin-4-OL, a versatile building block. The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling, while the pyrimidinol core offers sites for further interaction or modification.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Stille coupling is fundamental to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex, which navigates between Pd(0) and Pd(II) oxidation states.[1][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (5-Bromo-2-methylpyrimidin-4-OL), cleaving the carbon-bromine bond. This oxidizes the palladium to Pd(II) and forms a new organopalladium complex.[7][11]

  • Transmetalation: The organostannane reagent exchanges its organic group with the halide on the Pd(II) complex. This is often the rate-limiting step of the cycle. The rate of transfer for groups on the tin atom typically follows the order: alkynyl > vinyl > aryl > alkyl.[7][12] This selectivity allows for the use of "non-transferable" groups like butyl or methyl on the tin reagent.

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]

Stille_Catalytic_Cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_R1X L₂Pd(II)(Pyrimidinyl)(X) OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1X->Transmetal PdII_R1R2 L₂Pd(II)(Pyrimidinyl)(R²) Transmetal->PdII_R1R2 XSnR3 X-SnBu₃ (Byproduct) Transmetal->XSnR3 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0  Regeneration Product Product (Pyrimidinyl-R²) RedElim->Product R1X Pyrimidinyl-Br (Substrate) R1X->OxAdd R2SnR3 R²-SnBu₃ (Organostannane) R2SnR3->Transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the Stille coupling of 5-Bromo-2-methylpyrimidin-4-OL with a generic organostannane partner, (Aryl/Vinyl)tributylstannane.

3.1. Reagents and Materials

Reagent / MaterialGradeSupplierPurpose / Comments
5-Bromo-2-methylpyrimidin-4-OL≥97%CommercialSubstrate
(Aryl/Vinyl)tributylstannane≥95%CommercialCoupling Partner
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)≥99%CommercialCatalyst
Copper(I) Iodide (CuI)≥98%CommercialCo-catalyst (optional, but recommended)
1,4-Dioxane or TolueneAnhydrous, ≥99.8%CommercialSolvent (must be degassed)
Potassium Fluoride (KF)Reagent GradeCommercialFor work-up to remove tin byproducts
Ethyl AcetateACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl solution)N/ALab-preparedAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialDrying agent
Schlenk flask or oven-dried round-bottom flaskN/ALab SupplyReaction vessel
Inert Gas (Argon or Nitrogen)High PurityGas SupplierTo maintain an inert atmosphere
TLC plates (Silica gel 60 F₂₅₄)N/ACommercialReaction monitoring

3.2. Step-by-Step Methodology

Safety Precaution: Organotin compounds are highly toxic.[6][7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Degassing: Prior to use, degas the anhydrous solvent (1,4-Dioxane or Toluene) for 30-60 minutes by bubbling with a steady stream of inert gas (Argon or Nitrogen). This is critical to remove dissolved oxygen, which can deactivate the palladium catalyst and promote side reactions.[6][13]

  • Reaction Setup:

    • To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 5-Bromo-2-methylpyrimidin-4-OL (1.0 equiv).

    • Add Copper(I) Iodide (CuI) (0.1 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

    • Seal the flask, and evacuate and backfill with inert gas three times to ensure a fully anaerobic atmosphere.

  • Reagent Addition:

    • Add the degassed solvent via syringe to the flask to dissolve the solids.

    • Via syringe, add the organostannane reagent (1.2 equiv) to the stirring reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Work-up and Tin Removal:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least 1 hour.[9][14] This will precipitate the tin byproducts as insoluble tributyltin fluoride.

    • Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Workflow Visualization

Stille_Workflow prep_node prep_node reaction_node reaction_node workup_node workup_node final_node final_node A 1. Preparation - Flame-dry flask - Degas solvent B 2. Reagent Loading (Inert Atm.) - Pyrimidinol, CuI, Pd(PPh₃)₄ A->B C 3. Solvent & Stannane Addition - Add degassed solvent - Add organostannane B->C D 4. Reaction - Heat to 90-110 °C - Monitor by TLC/LC-MS C->D E 5. Quench & Tin Removal - Cool to RT - Add aq. KF, stir 1h D->E F 6. Filtration & Extraction - Filter through Celite - Wash with EtOAc, H₂O, Brine E->F G 7. Purification - Dry (Na₂SO₄) & Concentrate - Flash Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for the Stille coupling protocol.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination or poor quality catalyst.Ensure all reagents and solvents are scrupulously deoxygenated. Use a fresh bottle of catalyst or a different palladium source/ligand combination (e.g., Pd₂(dba)₃ with XPhos).
Low Reactivity: The specific substrate combination is sluggish.Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF. The addition of LiCl (2-3 equiv) can sometimes accelerate the transmetalation step.[6][8]
Significant Homocoupling of Stannane Oxygen Presence: Trace oxygen can promote this side reaction.[6]Improve degassing technique (e.g., use several freeze-pump-thaw cycles for the solvent).
High Stannane Concentration: Favors the bimolecular homocoupling pathway.Add the organostannane slowly over a period of 1-2 hours using a syringe pump to keep its instantaneous concentration low.
Protodestannylation (Loss of Stannane) Protic Impurities: Presence of water or other acidic impurities.Use high-purity, anhydrous solvents and reagents. Ensure glassware is meticulously dried.
Incomplete Removal of Tin Byproducts Insufficient KF Treatment: Not enough time or KF to precipitate all tin salts.Increase the stirring time with the KF solution to 2-3 hours or overnight. Ensure the KF solution is saturated. Repeat the KF wash if necessary.
Complexation: The product may chelate with tin residues.In addition to the KF wash, filtering the crude product through a plug of silica with a slightly polar eluent containing triethylamine (~1-2%) can sometimes help remove residual tin.[9]

Conclusion

The Stille cross-coupling reaction is an exceptionally powerful method for the functionalization of heterocyclic systems like 5-Bromo-2-methylpyrimidin-4-OL. By adhering to strict anaerobic conditions and understanding the key parameters that govern the catalytic cycle, researchers can reliably synthesize a diverse array of novel pyrimidine derivatives. The protocol detailed herein, along with the troubleshooting guide, provides a solid foundation for the successful application of this reaction in drug discovery and synthetic chemistry programs.

References

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  • Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(19), 4543. [Link]

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  • Cosson, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20050-20063. [Link]

  • Efficient Pd(OAc)2/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Kondo, Y., et al. (1989). Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. Chemical and Pharmaceutical Bulletin, 37(10), 2814-2816. [Link]

  • Williams, D. R., & Shauer, P. S. (2011). PREPARATION OF 4-METHOXY-4'-NITROBIPHENYL. Organic Syntheses, 88, 197. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2013). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. (2022). YouTube. Retrieved January 9, 2026, from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2021). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Recent developments of nanocatalysts for Stille coupling reaction. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Efficient Synthesis of (Arylethynyl)pyrrolo[2,3-d]pyrimidines by Stille Coupling. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]

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Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-methylpyrimidin-4-ol. The content herein is structured to offer not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Strategic Importance of Pyrimidine Scaffolds

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their ability to engage in a variety of biological interactions makes them a focal point in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with a high degree of control and broad functional group tolerance.[1][2] 5-Bromo-2-methylpyrimidin-4-ol, with its reactive bromide and the potential for tautomerization of the pyrimidinol ring, presents both unique opportunities and challenges for synthetic chemists. This document aims to provide a robust protocol for its successful coupling with a range of boronic acids.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-Bromo-2-methylpyrimidin-4-ol, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6][7]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl' Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Aryl-Aryl' RedElim->Product ArylHalide Aryl-X ArylHalide->OxAdd BoronicAcid Aryl'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for the Coupling of 5-Bromo-2-methylpyrimidin-4-ol

The presence of the pyrimidinol moiety in the substrate requires careful consideration of the reaction conditions to ensure optimal outcomes.

  • Tautomerism: 5-Bromo-2-methylpyrimidin-4-ol can exist in equilibrium with its tautomer, 5-bromo-2-methyl-3H-pyrimidin-4-one. This can influence its electronic properties and solubility. The choice of solvent and base can impact this equilibrium.

  • Solubility: The polar nature of the pyrimidinol may necessitate the use of polar solvents or aqueous solvent mixtures to ensure adequate solubility of the starting material.[8][9]

  • Basicity: The choice of base is critical. A base that is too strong could deprotonate the pyrimidinol, potentially leading to side reactions or affecting the catalyst's activity. Inorganic bases such as carbonates or phosphates are often a good starting point.[7]

  • Catalyst and Ligand Selection: For heteroaromatic systems, palladium catalysts with electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu laboratories, often provide excellent results by promoting the oxidative addition and reductive elimination steps.[10][11] However, for many pyrimidine couplings, simpler catalysts like Pd(PPh₃)₄ can also be effective.[2]

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of 5-Bromo-2-methylpyrimidin-4-ol with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromo-2-methylpyrimidin-4-ol≥95%Commercially Available
Arylboronic Acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered.
1,4-DioxaneAnhydrousCommercially AvailableDegas before use.
Deionized WaterIn-houseDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor work-up.
BrineSaturated NaCl(aq)In-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.
Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Reactants: 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq) Arylboronic Acid (1.2 eq) K₂CO₃ (2.0 eq) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert catalyst_solvent Add Catalyst and Solvents: Pd(PPh₃)₄ (0.05 eq) Degassed 1,4-Dioxane/Water (4:1) inert->catalyst_solvent reaction Heat Reaction Mixture (e.g., 80-100 °C, 12-24 h) catalyst_solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up: Dilute with EtOAc, wash with water and brine monitoring->workup Reaction Complete purification Purification: Dry, concentrate, and purify by column chromatography workup->purification end End purification->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Assembly: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water). Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-methylpyrimidin-4-ol.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure an inert atmosphere is maintained. Consider a pre-catalyst that is more air-stable.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Ineffective baseScreen other bases such as K₃PO₄ or Cs₂CO₃.
Protodebromination of Starting Material Presence of protic impuritiesEnsure solvents are anhydrous and the reaction is run under a dry, inert atmosphere.
Sub-optimal ligandConsider using a more electron-rich and bulky ligand like SPhos or XPhos in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃).[8]
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Catalyst systemA different catalyst/ligand combination may be less prone to promoting homocoupling.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-2-methylpyrimidin-4-ol is a valuable transformation for the synthesis of novel pyrimidine-based compounds for drug discovery and development. The protocol provided, along with the discussion of key experimental parameters and troubleshooting strategies, offers a solid foundation for researchers to successfully implement this reaction. Careful attention to the choice of catalyst, base, and solvent, as well as maintaining an inert atmosphere, are paramount to achieving high yields and purity of the desired products.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Alvarez-Ros, M. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(39), 12792–12798.
  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3020-3025.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Kolar, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1969.
  • Sharma, S., & Sarkar, B. R. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 862, 76-85.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Kolar, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3843.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • El-Ghanam, A. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances, 11(3), 1563-1574.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575.
  • Sherwood, T. C., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 136(28), 9941–9947.
  • ResearchGate. (2025, August 6).
  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7290–7296.
  • Nemygina, N. A., et al. (2014). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 37, 691-696.
  • BenchChem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
  • Lee, J., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 295.
  • Rutgers University. (2021, January 11). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • BenchChem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • El-Ghanam, A. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Smolecule. (2023, August 15). Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.
  • PubChem. 5-Bromo-2-methylpyrimidin-4-OL.
  • ResearchGate. (PDF)
  • MedChemExpress. 5-Bromo-4-methylpyrimidin-2-ol | Biochemical Assay Reagent Control.
  • BLD Pharm. 5-Bromo-4-methylpyrimidin-2-ol.
  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.

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Introduction: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 5-Bromo-2-methylpyrimidin-4-ol

5-Bromo-2-methylpyrimidin-4-ol is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the fields of medicinal chemistry and organic synthesis. Its structure is deceptively simple, yet it offers a powerful platform for the construction of complex molecular architectures. The pyrimidine core is a "privileged scaffold," frequently found in clinically significant drugs, including anti-cancer and antiviral agents.[1] The strategic placement of a methyl group at the C2 position, a hydroxyl group at C4, and a reactive bromine atom at the C5 position makes this molecule a versatile intermediate for targeted derivatization.[1][2]

A key structural feature of this compound is its existence in keto-enol tautomeric forms: 5-bromo-2-methylpyrimidin-4-ol and its corresponding pyrimidin-4-one isomer, 5-bromo-2-methyl-1H-pyrimidin-6-one.[3] This equilibrium can influence its reactivity and interactions. However, the most synthetically valuable feature is the carbon-bromine bond at the C5 position. This site serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse chemical functionalities.[4][5]

This guide provides an in-depth exploration of the primary applications of 5-Bromo-2-methylpyrimidin-4-ol in organic synthesis, focusing on the palladium-catalyzed reactions that form the bedrock of its utility. We will delve into the principles, provide field-tested protocols, and explain the causality behind experimental choices to empower researchers, scientists, and drug development professionals to effectively leverage this key building block.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the pyrimidine ring is the primary site of reactivity for palladium-catalyzed cross-coupling. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[6] This makes the C-Br bond an ideal site for selective functionalization, especially when other, less reactive halides might be present elsewhere in a molecule. The electron-deficient nature of the pyrimidine ring further enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling cycles.[7]

The following sections detail the three most pivotal cross-coupling reactions utilizing 5-Bromo-2-methylpyrimidin-4-ol: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, particularly for synthesizing biaryl and heteroaryl structures which are prevalent motifs in pharmaceuticals.[7][8] The reaction couples the bromo-pyrimidine with an organoboron reagent, typically a boronic acid or a boronate ester, offering exceptional functional group tolerance and generally high yields.[4][9]

Causality and Mechanism: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, base, and solvent is critical for success.[9]

  • Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, catalyst systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ and phosphine ligands are also common.[8]

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid in the transmetalation step, forming a more nucleophilic boronate species which facilitates the transfer of the organic group to the palladium center.[10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[7][10]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-Br (Pyrimidinyl Complex) Pd0->PdII_complex Pyrimidinyl-Br Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² (Diorgano Complex) PdII_complex->PdII_R2 R²-B(OH)₃⁻ PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) PdII_R2->Product ArBr Pyrimidinyl-Br (R¹-Br) Boronic R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point; optimization may be required for specific boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture with vigorous stirring to 85–100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes expected outcomes for the coupling of a bromo-heterocycle with various arylboronic acids, based on data from analogous systems.[8]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9080-90
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9085-95
34-Chlorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O9575-85
43-Pyridinylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O9070-80
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are fundamental structures in countless pharmaceuticals, agrochemicals, and materials.[11][12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, offering a direct and highly versatile route to C-N bond formation that circumvents the limitations of classical methods like nucleophilic aromatic substitution.[12]

Causality and Mechanism: The success of this reaction is highly dependent on the ligand coordinated to the palladium center.

  • Catalyst/Ligand: The catalytic cycle involves Pd(0)/Pd(II) intermediates. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, RuPhos) are critical. They promote the reductive elimination step (the C-N bond formation) and stabilize the palladium catalyst, preventing decomposition.[11][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. Sodium tert-butoxide (NaOtBu) is common, though weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[6]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Diagram: The Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Reagent Assembly setup 1. Combine Pyrimidinyl-Br, Amine (R₂NH), Base (e.g., NaOtBu), and Pd/Ligand in a sealed, flame-dried vessel. start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent 3. Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) inert->solvent reaction 4. Heat with Stirring (80-110 °C) Monitor by LC-MS/TLC solvent->reaction workup 5. Quench, Extract & Wash reaction->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product: Pyrimidinyl-NR₂ purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol uses a common catalyst system; the choice of ligand and base is crucial and often substrate-dependent.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4–2.0 equiv.).

  • Reagent Addition: Add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.) and the primary or secondary amine (1.1–1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to 80–110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Accessing Alkynylpyrimidines

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[14] This reaction is unique in that it typically requires a dual catalyst system: a palladium complex and a copper(I) salt. The resulting 5-alkynylpyrimidine products are exceptionally valuable intermediates, as the alkyne moiety can undergo a wide range of subsequent transformations (e.g., cycloadditions, reductions, hydration).[14]

Causality and Mechanism: The reaction proceeds through two interconnected catalytic cycles.

  • Palladium Cycle: Similar to other cross-couplings, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the pyrimidine.[14]

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is the key nucleophile.[14]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst. Reductive elimination from the palladium center then yields the final product and the Pd(0) catalyst.[14]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and as the reaction solvent in many cases.[14]

Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a standard, copper-catalyzed Sonogashira reaction.

  • Reaction Setup: In a Schlenk flask, combine 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5–10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., Et₃N, 2.0–3.0 equiv.). Finally, add the terminal alkyne (1.1–1.5 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40–60 °C). The reaction is often rapid. Monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Data Presentation: Representative Sonogashira Couplings

The following table summarizes typical conditions and expected yields for Sonogashira couplings on a bromo-pyrimidine scaffold, based on analogous systems.[14]

EntryTerminal AlkyneCatalyst SystemBase / SolventTempExpected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT90-95
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT80-90
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEA / DMF50 °C85-95
41-HexynePdCl₂(PPh₃)₂ / CuIEt₃N / THF40 °C80-90

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is far more than a simple chemical intermediate; it is a strategic tool for molecular construction. Its true power is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and versatile pathways to forge new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions transform this humble building block into a diverse array of complex scaffolds suitable for screening in drug discovery and materials science programs.[1][4] By understanding the principles behind these transformations and adhering to robust experimental protocols, researchers can efficiently generate novel chemical entities and accelerate the pace of innovation.

References

  • Al-Masum, M., & Islam, M. S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction involving pyrimidines 20. [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Singh, K., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 21(23), 7069-7072. [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vol. 51, No. 11. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

  • Google Patents. (2012).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Nuno Ricardo Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

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Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core and the Versatility of 5-Bromo-2-methylpyrimidin-4-ol

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including essential components of DNA and RNA (thymine, cytosine, and uracil).[1][2] Synthetic pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This wide-ranging bioactivity makes the pyrimidine nucleus a focal point for drug discovery and development.

5-Bromo-2-methylpyrimidin-4-ol is a particularly valuable starting material for the synthesis of novel bioactive molecules. Its structure offers multiple points for chemical modification. The key to its utility lies in the bromine atom at the C5 position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient installation of diverse molecular fragments, enabling the systematic exploration of chemical space to optimize biological activity. This guide provides detailed protocols for two of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—using 5-Bromo-2-methylpyrimidin-4-ol as the electrophilic partner.

A critical aspect of 5-Bromo-2-methylpyrimidin-4-ol's reactivity is its existence in a tautomeric equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(3H)-one (keto) form. In solid state and in most solvents, the keto form is predominant. This influences the molecule's electronic properties and solubility, which must be considered when selecting reaction conditions.

PART 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[6][7] It is indispensable for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules, particularly kinase inhibitors.[8][9]

Scientific Rationale

The reaction is catalyzed by a palladium(0) complex. The choice of catalyst, base, and solvent system is critical for achieving high yields.[10]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this type of transformation. It is an air-stable Pd(0) source that readily initiates the catalytic cycle.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid partner in the transmetalation step. K₃PO₄ is often effective for heteroaryl halides.[6]

  • Solvent: A mixture of an organic solvent and water is typically used. 1,4-dioxane or isopropanol mixed with water provides a good medium for dissolving both the organic substrates and the inorganic base.[6][9]

The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronate complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex oxidative_addition Oxidative Addition pd_r2_complex R¹-Pd(II)L₂(R²) pd_complex->pd_r2_complex transmetalation Transmetalation pd_r2_complex->pd0 product R¹-R² (Product) pd_r2_complex->product reductive_elimination Reductive Elimination aryl_halide R¹-Br (5-Bromo-2-methyl pyrimidin-4-ol) aryl_halide->pd0 boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq, ~3-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 volumetric ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2-methylpyrimidin-4-ol.

Data Summary: Potential Coupling Partners

The following table provides examples of arylboronic acids that can be used in this protocol to generate a library of derivatives with potential biological activities.

EntryArylboronic Acid PartnerPotential Biological Relevance of Resulting Scaffold
1Phenylboronic acidCore structure for further functionalization
24-Fluorophenylboronic acidFluorine can enhance metabolic stability and binding affinity
34-Methoxyphenylboronic acidMethoxy group can act as a hydrogen bond acceptor
43-Pyridylboronic acidIntroduces a basic nitrogen for improved solubility and kinase hinge binding
5Thiophene-2-boronic acidThiophene is a common bioisostere for a phenyl ring

PART 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide.[11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[12] It provides a direct route to N-aryl and N-heteroaryl pyrimidines, which are key components of many kinase inhibitors.

Scientific Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system, which consists of a palladium precursor and a specialized phosphine ligand.[13]

  • Catalyst/Ligand: A combination of a palladium(II) precursor like Palladium(II) acetate [Pd(OAc)₂] and a bulky, electron-rich phosphine ligand is often employed. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are effective as they promote the crucial reductive elimination step and prevent catalyst decomposition.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 1. Add Reactants to Flask (Pyrimidin-ol, Amine, Base) prep2 2. Purge with Inert Gas (Argon/Nitrogen) prep1->prep2 prep3 3. Add Catalyst System (Pd source + Ligand) prep2->prep3 prep4 4. Add Anhydrous Solvent (e.g., Toluene) prep3->prep4 react1 5. Heat to Reaction Temp (e.g., 100-110 °C) prep4->react1 react2 6. Monitor Progress (TLC / LC-MS) react1->react2 workup1 7. Cool & Quench react2->workup1 workup2 8. Aqueous Extraction workup1->workup2 workup3 9. Dry & Concentrate workup2->workup3 workup4 10. Column Chromatography workup3->workup4 final_product 5-Amino-2-methyl pyrimidin-4-ol Derivative workup4->final_product Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq)

  • Primary or secondary amine (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Xantphos (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq), sodium tert-butoxide (1.4 eq), Palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the tube and purge with an inert gas by evacuating and backfilling with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene, followed by the amine coupling partner (1.2 eq). If the amine is a solid, it can be added in step 1.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-(amino)-2-methylpyrimidin-4-ol product.

PART 3: Safety and Handling

All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 5-Bromo-2-methylpyrimidin-4-ol and Analogs: Brominated heterocyclic compounds may be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[14][15][16] Avoid breathing dust and ensure thorough washing after handling.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: This is a strong, moisture-sensitive, and corrosive base. Handle quickly in an inert atmosphere to avoid decomposition and wear appropriate PPE to prevent skin and eye contact.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.

Dispose of all chemical waste according to institutional and local regulations.[17][18]

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is a highly effective and versatile building block for the synthesis of diverse libraries of pyrimidine-based compounds. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and efficient pathways to introduce aryl, heteroaryl, and amino substituents at the C5 position. The protocols detailed in this guide serve as a robust starting point for researchers in drug discovery and medicinal chemistry, enabling the creation of novel molecules with the potential for significant biological activity. Careful optimization of reaction conditions and adherence to safety protocols are paramount for successful synthesis.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • Biological activities of synthetic pyrimidine deriv
  • Pyrimidine compounds that show pharmacological activity.
  • Application Notes and Protocols for the Synthesis of Bioactive Molecules using 5-Bromo-2,4-bis(methylthio)pyrimidine. Benchchem.
  • 5-Bromo-2-methylpyrimidin-4-OL. PubChem.
  • 5-Bromo-4-methylpyrimidine. PubChem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Bromo-2-methylpyrimidine. Fisher Scientific.
  • Buchwald–Hartwig amin
  • SAFETY DATA SHEET - 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Fisher Scientific.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • 5-bromo-4-chloro-2-methylpyrimidine - Safety D
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • 5-Bromo-4-methylpyrimidin-2-amine. PubChem.

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Application Notes and Protocols: The Strategic Utility of 5-Bromo-2-methylpyrimidin-4-ol in the Synthesis of Advanced Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-2-methylpyrimidin-4-ol as a pivotal intermediate in the synthesis of novel fungicides for agricultural use. We will explore the chemical rationale behind its use, detail synthetic protocols for its conversion into a representative fungicidal agent, elucidate the probable mechanism of action, and provide standardized protocols for biological evaluation.

Introduction: The Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine ring is a privileged scaffold in the field of agricultural chemistry, forming the core of numerous highly effective herbicides, insecticides, and fungicides.[1] Its unique electronic properties and the ability to introduce diverse substituents at multiple positions allow for the fine-tuning of biological activity, selectivity, and environmental profile. 5-Bromo-2-methylpyrimidin-4-ol is a particularly valuable building block due to the presence of three distinct functional handles: the bromine atom, the methyl group, and the hydroxyl group, which exists in tautomeric equilibrium with its keto form (5-bromo-2-methyl-1H-pyrimidin-6-one).[2]

The bromine atom at the 5-position is the most significant feature for synthetic diversification, as it is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl and heteroaryl moieties, a common approach in the rational design of modern agrochemicals to enhance binding affinity to target enzymes.[3]

Synthetic Strategy: From Building Block to Active Ingredient

The primary synthetic utility of 5-Bromo-2-methylpyrimidin-4-ol lies in its role as a precursor to more complex, biologically active molecules. A key transformation is the conversion of the hydroxyl group to a more reactive leaving group, such as a chloride, followed by a cross-coupling reaction at the bromo-position. This strategy allows for sequential and controlled functionalization of the pyrimidine core.

Herein, we propose a synthetic route to a novel, representative fungicide, 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine (FMPA) , a hypothetical analogue of known anilinopyrimidine fungicides.

Workflow for the Synthesis of FMPA from 5-Bromo-2-methylpyrimidin-4-ol

G A 5-Bromo-2-methylpyrimidin-4-ol B Step 1: Chlorination (POCl₃) A->B C 5-Bromo-4-chloro-2-methylpyrimidine B->C D Step 2: Suzuki-Miyaura Coupling (4-fluorophenylboronic acid, Pd catalyst) C->D E 5-(4-fluorophenyl)-4-chloro-2-methylpyrimidine D->E F Step 3: Amination (Ammonia) E->F G Target Fungicide: 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine (FMPA) F->G

Caption: Synthetic workflow from the precursor to the target fungicide.

Experimental Protocol: Synthesis of FMPA

PART A: Synthesis of 5-Bromo-4-chloro-2-methylpyrimidine (Intermediate 1)

This protocol is adapted from standard chlorination procedures for pyrimidinols.[4]

Materials:

  • 5-Bromo-2-methylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 5-Bromo-4-chloro-2-methylpyrimidine.

PART B: Synthesis of 5-(4-fluorophenyl)-4-chloro-2-methylpyrimidine (Intermediate 2) via Suzuki-Miyaura Coupling

This protocol is based on established Suzuki-Miyaura coupling methods for bromo-heterocycles.[5]

Materials:

  • 5-Bromo-4-chloro-2-methylpyrimidine (from Part A)

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 5-Bromo-4-chloro-2-methylpyrimidine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90°C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-(4-fluorophenyl)-4-chloro-2-methylpyrimidine.

PART C: Synthesis of 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine (FMPA)

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 5-(4-fluorophenyl)-4-chloro-2-methylpyrimidine (from Part B)

  • Ammonia solution (e.g., 7N in Methanol)

  • Sealed reaction vessel

Procedure:

  • Dissolve 5-(4-fluorophenyl)-4-chloro-2-methylpyrimidine (1.0 eq) in a 7N solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the mixture to 80-100°C for 12-24 hours.

  • Cool the reaction vessel to room temperature.

  • Vent the vessel in a fume hood and concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to yield the final product, FMPA.

Proposed Mechanism of Action: Mitochondrial Respiration Inhibition

Many pyrimidine-based fungicides, particularly aminopyrimidines, function by inhibiting the mitochondrial electron transport chain.[6][7] It is proposed that our synthesized FMPA would act as an inhibitor of NADH oxidoreductase (Complex I), a critical enzyme in the production of ATP.

By binding to a specific site on Complex I, FMPA disrupts the flow of electrons from NADH to ubiquinone. This blockage halts the proton pumping mechanism, leading to a collapse of the mitochondrial membrane potential and a severe depletion of cellular ATP. The resulting energy crisis culminates in the cessation of fungal growth and, ultimately, cell death.

Proposed Mechanism of Action for FMPA

G cluster_0 Mitochondrial Inner Membrane NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e⁻ NAD NAD⁺ ComplexI->NAD Q Ubiquinone (Q) ComplexI->Q e⁻ FMPA FMPA FMPA->ComplexI Inhibition QH2 Ubiquinol (QH₂) Q->QH2 ComplexIII Complex III QH2->ComplexIII e⁻

Caption: FMPA inhibits Complex I, blocking electron transport.

Application Protocol: In Vitro Antifungal Bioassay

To evaluate the efficacy of the newly synthesized compound (FMPA), a standardized in vitro bioassay against common phytopathogenic fungi is recommended.

Target Pathogens (suggested):

  • Botrytis cinerea (Gray Mold)

  • Fusarium oxysporum (Fusarium Wilt)

  • Rhizoctonia solani (Root Rot)

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Synthesized FMPA

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Sterile water

  • Fungal cultures

  • Commercial fungicide (e.g., Pyrimethanil) as a positive control

Procedure:

  • Prepare Stock Solution: Dissolve a precise amount of FMPA in acetone to create a concentrated stock solution (e.g., 10,000 ppm).

  • Prepare Media: Autoclave PDA and cool it to 45-50°C in a water bath.

  • Create Test Concentrations: Add appropriate volumes of the FMPA stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also prepare a control plate with acetone and Tween-20 only, and a positive control plate with a known fungicide.

  • Pour Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine EC₅₀: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀) through probit analysis.

Data Presentation: Expected Efficacy

The following table presents representative fungicidal activity data for anilinopyrimidine-class fungicides against Botrytis cinerea, which would be the expected performance benchmark for the synthesized FMPA.

CompoundTarget PathogenEC₅₀ (µg/mL)Reference
Pyrimethanil Botrytis cinerea< 1.0
Cyprodinil Botrytis cinerea< 1.0
FMPA (Hypothetical) Botrytis cinerea0.5 - 2.0N/A

Note: The EC₅₀ value for FMPA is a hypothetical target based on the performance of structurally similar commercial fungicides.

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is a highly versatile and strategic building block for the synthesis of novel agrochemicals. Its well-defined reactive sites allow for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, to construct complex molecules with potent fungicidal activity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the potential of this intermediate in the development of next-generation crop protection solutions.

References

  • Google Patents. (2012). CN102746238A - Preparation method of pyrimethanil.
  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • MDPI. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. Available at: [Link]

  • ACS Publications. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ACS Publications. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega. Available at: [Link]

  • MDPI. (2018). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Available at: [Link]

  • ResearchGate. (2015). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Available at: [Link]

  • ScienceDirect. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Bioorganic Chemistry. Available at: [Link]

  • MDPI. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MDPI. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. Molecules. Available at: [Link]

  • PubMed. (2014). Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubMed. (2012). Synthesis and fungicidal activity of novel pimprinine analogues. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. Available at: [Link]

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Application Notes and Protocols: 5-Bromo-2-methylpyrimidin-4-ol as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of materials science, the strategic design of molecular components is paramount to achieving desired functional properties. Heterocyclic compounds, particularly those with tunable electronic characteristics, serve as foundational pillars in the construction of advanced organic materials. Among these, 5-Bromo-2-methylpyrimidin-4-ol emerges as a highly valuable, yet underexplored, building block.

This pyrimidine derivative possesses a unique combination of features: an electron-deficient aromatic system, a readily functionalizable bromine atom, and a hydroxyl group capable of tautomerization to its keto form, 5-bromo-2-methyl-1H-pyrimidin-6-one.[1] The presence of a bromine atom at the C5 position is particularly significant, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of functional moieties. This capability allows researchers to systematically engineer the electronic and photophysical properties of novel materials.

While pyrimidine derivatives have been extensively investigated in medicinal chemistry for applications such as kinase inhibitors, the same synthetic versatility makes them powerful scaffolds for materials science.[2][3] This guide will provide an in-depth exploration of 5-Bromo-2-methylpyrimidin-4-ol as a precursor for functional π-conjugated materials, with a focus on applications in organic electronics. We will detail the core synthetic strategies, provide field-tested experimental protocols, and discuss the rationale behind these methodologies.

Compound Property Value
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol [1]
IUPAC Name 5-bromo-2-methyl-1H-pyrimidin-6-one[1]
Synonyms 5-Bromo-4-hydroxy-2-methylpyrimidine, 5-Bromo-2-methylpyrimidin-4-ol[1]

Core Concept: The Pyrimidine Ring in Functional Materials

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic is a powerful tool for materials scientists. By coupling this electron-accepting (acceptor) pyrimidine core with electron-donating (donor) moieties, it is possible to create molecules with strong intramolecular charge-transfer (CT) states.[4] This donor-acceptor architecture is a cornerstone of design for many functional organic materials, including:

  • Emitters for Organic Light-Emitting Diodes (OLEDs): The energy and nature of the CT state can be tuned to control the emission color and efficiency of an OLED.[5]

  • Organic Photovoltaics (OPVs): Efficient charge separation at donor-acceptor interfaces is critical for the performance of solar cells.

  • Sensors: Changes in the CT state upon interaction with an analyte can produce a detectable optical or electronic signal.

The 5-bromo position on the pyrimidine ring is the ideal site for introducing these donor groups via modern cross-coupling chemistry, offering a modular approach to materials discovery.

Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling

The most robust and widely applied method for functionalizing the C-Br bond of 5-Bromo-2-methylpyrimidin-4-ol is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, typically an arylboronic acid, using a palladium catalyst and a base.[6]

Causality of Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). The choice of phosphine ligands on the palladium center is crucial for stabilizing the catalyst and modulating its reactivity.

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used. The organic solvent solubilizes the reactants, while water is often necessary to dissolve the inorganic base and facilitate the reaction.[7]

The reaction proceeds through a well-defined catalytic cycle, ensuring high efficiency and selectivity.

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br pd0:e->pd_complex:w Ar-Br oxidative_add Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex:e->pd_r1_r2:w Ar'-B(OH)₂ transmetalation Transmetalation pd_r1_r2:e->pd0:w Ar-Ar' reductive_elim Reductive Elimination arbr Ar-Br ar_b Ar'-B(OH)₂ + Base product Ar-Ar' protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_validation Validation setup 1. Assemble & Dry Glassware inert 2. Establish Inert Atmosphere (Argon/Nitrogen) setup->inert reagents 3. Add Reactants & Catalyst inert->reagents degas 4. Degas Solvent & Add reagents->degas heat 5. Heat to 80-100 °C (12-16 hours) degas->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to Room Temp monitor->cool extract 8. Aqueous Work-up (Extraction with EtOAc) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify characterize 11. Characterize Product (NMR, MS) purify->characterize OLED_Structure substrate Glass Substrate anode Anode (ITO) substrate->anode htl Hole Transport Layer (HTL) anode->htl eml Emissive Layer (EML) (Host + Synthesized Material) htl->eml etl Electron Transport Layer (ETL) eml->etl light Light Emission eml->light cathode Cathode (Al/LiF) etl->cathode

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-methylpyrimidin-4-ol Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 5-Bromo-2-methylpyrimidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. We will delve into the causality behind experimental choices, provide detailed troubleshooting protocols, and offer data-driven optimization strategies.

Introduction: Understanding the Molecule and Its Challenges

5-Bromo-2-methylpyrimidin-4-ol is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyrimidine core, a bromine atom, a methyl group, and a hydroxyl group, offers multiple points for further functionalization. It's crucial to recognize that this compound exists in a tautomeric equilibrium with its pyrimidinone form, 5-bromo-2-methyl-1H-pyrimidin-6-one, which influences its reactivity.[3]

The primary challenges in its synthesis often revolve around achieving high regioselectivity during bromination, preventing the formation of byproducts, and maximizing yield through optimized reaction conditions and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 5-Bromo-2-methylpyrimidin-4-ol?

There are two primary approaches to synthesizing this target molecule:

  • Direct Bromination of a Precursor: The most straightforward method is the electrophilic bromination of 2-methylpyrimidin-4-ol. This reaction typically employs a selective brominating agent like N-Bromosuccinimide (NBS) to install the bromine atom at the electron-rich C-5 position of the pyrimidine ring.[4][5]

  • Cyclocondensation Reaction: An alternative route involves the construction of the pyrimidine ring from acyclic precursors. This can be achieved by reacting a C4 building block, such as mucobromic acid or a related derivative, with acetamidine hydrochloride in the presence of a base like sodium ethoxide.[6][7]

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yield is a common issue that can be traced to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[4][8][9] If the starting material persists, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Temperature: Temperature control is critical. For bromination with NBS, temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can promote the formation of byproducts, such as di-brominated species, thus consuming the starting material in non-productive pathways.[4][9]

  • Reagent Purity and Activity: Ensure all reactants, particularly the brominating agent (e.g., NBS), are of high purity and have not degraded. Impurities in starting materials can inhibit the reaction.[8][9]

  • Losses During Work-up: Significant product loss can occur during the work-up and purification phases. The precipitation process may be incomplete, or the product may have some solubility in the washing solvents. Optimizing the precipitation pH and the choice of washing solvents is crucial.[4]

Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely byproducts?

The formation of byproducts is a key challenge in achieving high purity.

  • Di-brominated Species: In direct bromination routes, the most common byproduct is the di-brominated pyrimidine. This occurs when the reaction temperature is too high or an excess of the brominating agent is used, leading to a second bromination on the ring.[4]

  • Isomeric Products: Depending on the substrate and conditions, bromination could potentially occur at other positions, although the C-5 position is generally favored electronically.

  • Hantzsch-type Byproducts: In cyclocondensation reactions, particularly those involving beta-ketoesters and ammonia sources (which can form from urea decomposition), the formation of Hantzsch-type 1,4-dihydropyridines is a known competing pathway. These are often highly colored or fluorescent.[8][9]

  • Hydrolysis Products: If harsh acidic or basic conditions are used, particularly at elevated temperatures, hydrolysis of the bromo-substituent can occur, although this is less common under standard bromination conditions.[10][11]

Q4: How should I select the appropriate brominating agent and solvent?

  • Brominating Agent: N-Bromosuccinimide (NBS) is highly recommended for the selective bromination of activated heterocyclic systems like pyrimidinones.[12][13] It provides a low, steady concentration of electrophilic bromine, which minimizes over-bromination compared to using elemental bromine (Br₂).[14][15] Br₂ is hazardous to handle and tends to be less selective, often requiring more stringent conditions.[15][16]

  • Solvent: The solvent choice impacts reactant solubility and reaction rate.[9]

    • Dimethylformamide (DMF): Often used for brominations with NBS, as it effectively dissolves the starting materials and the reagent.[4][17]

    • Acetonitrile (ACN): Another common solvent that can be a good alternative to DMF, particularly for easier removal during work-up.

    • Chlorinated Solvents (e.g., CCl₄, DCM): While traditionally used for radical brominations, they can also be employed for electrophilic brominations. However, due to safety and environmental concerns, solvents like acetonitrile are often preferred.[13]

Q5: What are the best practices for work-up and purification?

A robust work-up and purification strategy is essential for isolating a high-purity product.

  • Quenching and Precipitation: A typical work-up involves quenching the reaction mixture by pouring it into cold water or an ice-water mixture.[4] This often precipitates the crude product, which can then be collected by filtration.

  • Washing: The filtered solid should be washed with water to remove water-soluble impurities (like succinimide from NBS reactions) and then potentially with a cold organic solvent (like acetonitrile or ether) to remove non-polar impurities.[4]

  • Recrystallization/Chromatography: For obtaining high-purity material, recrystallization from a suitable solvent system is often effective. If impurities are difficult to remove by recrystallization, column chromatography is the recommended alternative.[8]

Troubleshooting Guide

This table provides a systematic approach to resolving common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal temperature. 3. Product loss during work-up.1. Monitor reaction by TLC to confirm complete consumption of starting material. If incomplete, extend reaction time.[4][8] 2. Optimize temperature. A moderate increase may improve rate, but be cautious of byproduct formation.[9] 3. Minimize product loss by optimizing precipitation (e.g., adjust pH, cool longer) and using minimal volumes of cold solvent for washing.[4]
Low Purity (Byproducts) 1. High reaction temperature leading to di-bromination. 2. Incorrect stoichiometry (excess brominating agent). 3. Contaminated starting materials.1. Strictly control the temperature, especially during the addition of NBS. Use an ice bath to maintain low temperatures.[4] 2. Use a precise stoichiometry of NBS (e.g., 1.0-1.05 equivalents). 3. Ensure the purity of starting materials via standard analytical techniques (NMR, etc.).[8][9]
Difficult Filtration 1. Very fine particle size of the precipitated product.1. Allow the precipitate to age in the mother liquor (e.g., stir at low temperature for a longer period) to encourage particle growth. 2. Use a filter aid (e.g., Celite) if the problem persists.[4]
Product is a Dark Oil/Gummy Solid 1. Presence of polymeric byproducts. 2. Incomplete removal of high-boiling solvent (e.g., DMF).1. Attempt to triturate the crude material with a non-polar solvent (e.g., hexane, ether) to induce crystallization. 2. Purify via column chromatography. 3. Ensure complete removal of DMF under high vacuum, potentially using a co-solvent like toluene.
Experimental Protocols
Protocol A: Synthesis via Direct Bromination of 2-Methylpyrimidin-4-ol

This protocol details the selective bromination using N-Bromosuccinimide.

Materials:

  • 2-Methylpyrimidin-4-ol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (Buchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 2-Methylpyrimidin-4-ol (1.0 eq.) in DMF (or ACN) to a concentration of approximately 0.5-1.0 M.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq.) in a minimal amount of DMF (or ACN).

  • Add the NBS solution dropwise to the cooled solution of the pyrimidine over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[4]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-8 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture slowly into a beaker containing ice-water (approx. 10x the reaction volume) with vigorous stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water, followed by a small amount of cold ether or acetonitrile to remove residual impurities.[4]

  • Dry the solid under vacuum to obtain the crude 5-Bromo-2-methylpyrimidin-4-ol. The product can be further purified by recrystallization if necessary.

Visual Diagrams
Experimental Workflow

The following diagram illustrates the general workflow for the direct bromination synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start 2-Methylpyrimidin-4-ol dissolve Dissolve in Solvent (e.g., DMF) start->dissolve cool Cool to 0-5 °C dissolve->cool add_nbs Dropwise Addition of NBS Solution cool->add_nbs react Stir & Monitor TLC Analysis add_nbs->react quench Quench Pour into Ice-Water react->quench filter Filter & Wash quench->filter dry Dry Under Vacuum filter->dry end Final Product | 5-Bromo-2-methylpyrimidin-4-ol dry->end

Caption: General experimental workflow for the synthesis of 5-Bromo-2-methylpyrimidin-4-ol.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis issues.

Sources

Technical Support Center: Synthesis of 5-Bromo-2-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for the synthesis of 5-Bromo-2-methylpyrimidin-4-OL.

Introduction

Welcome to the technical support guide for the synthesis of 5-Bromo-2-methylpyrimidin-4-ol (CAS: 1676-57-9).[1] This key intermediate is crucial in the development of various pharmaceutical agents and agrochemicals. However, its synthesis can present challenges, particularly concerning yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate common issues and optimize their synthetic protocols. We will delve into the reaction mechanism, provide a detailed experimental procedure, and offer a comprehensive troubleshooting guide to help you improve your yield and obtain a high-purity final product.

Synthetic Strategy Overview

The most common and efficient pathway to 5-Bromo-2-methylpyrimidin-4-ol is a two-step process. This strategy ensures high conversion and allows for the isolation of a key intermediate, which simplifies the final purification.

  • Step 1: Cyclocondensation. Synthesis of the precursor, 2-methylpyrimidin-4-ol, via the condensation of ethyl acetoacetate with acetamidine hydrochloride. This is a classic pyrimidine ring formation reaction.

  • Step 2: Electrophilic Bromination. Introduction of a bromine atom at the C-5 position of the pyrimidine ring using a suitable brominating agent. This step is critical and often the primary source of yield loss and impurity formation.

The following diagram illustrates the overall workflow.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: Cyclocondensation cluster_2 Intermediate cluster_3 Step 2: Electrophilic Bromination cluster_4 Final Product SM1 Ethyl Acetoacetate S1 Reaction in Ethanol Reflux SM1->S1 SM2 Acetamidine HCl SM2->S1 SM3 Sodium Ethoxide SM3->S1 INT 2-Methylpyrimidin-4-ol S1->INT S2 Reaction with NBS in Acetic Acid INT->S2 FP 5-Bromo-2-methylpyrimidin-4-ol S2->FP

Caption: Overall synthetic workflow for 5-Bromo-2-methylpyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine (Br₂) for the bromination step?

A1: While both are effective brominating agents, NBS offers superior control and selectivity. Liquid bromine is highly reactive and can easily lead to over-bromination, forming di-brominated byproducts.[2] NBS provides a slow, constant source of electrophilic bromine, which, when combined with controlled temperature, significantly minimizes these side reactions and improves the yield of the desired mono-brominated product.[3]

Q2: What is the role of acetic acid as a solvent in the bromination step?

A2: Acetic acid serves multiple functions. It is an excellent solvent for the 2-methylpyrimidin-4-ol starting material. As a protic acid, it can protonate the pyrimidine ring, which can influence reactivity, although the primary mechanism is electrophilic substitution on the electron-rich ring. Critically, it provides a suitable medium for the reaction with NBS to proceed at a controlled rate.

Q3: How critical is temperature control during bromination?

A3: Temperature control is arguably the most critical parameter in this synthesis.[3] Electrophilic bromination is an exothermic process. Without external cooling (e.g., an ice bath), the reaction temperature can rise uncontrollably, leading to a significant increase in the rate of side reactions, especially the formation of di-bromo species. Maintaining a low and stable temperature is essential for maximizing yield and purity.

Q4: My final product is difficult to purify. What are the likely impurities?

A4: The most common impurities are unreacted 2-methylpyrimidin-4-ol and the di-brominated byproduct. The presence of the starting material indicates an incomplete reaction, while the di-bromo species suggests overly harsh reaction conditions (high temperature or excess NBS). Effective purification often requires recrystallization from a suitable solvent like ethanol or isopropanol, or in difficult cases, column chromatography.

Q5: How can I effectively monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is the most straightforward method.[3] Prepare a sample of your starting material (2-methylpyrimidin-4-ol) and co-spot it with a sample from your reaction mixture on a silica gel TLC plate. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methylpyrimidin-4-ol
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Reagent Preparation: In the flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Addition: To the sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq). Stir for 15 minutes.

  • Condensation: Add ethyl acetoacetate (1.0 eq) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction via TLC.

  • Work-up: After cooling to room temperature, neutralize the mixture with acetic acid. The product will precipitate.

  • Isolation: Filter the solid precipitate, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield 2-methylpyrimidin-4-ol.

Step 2: Synthesis of 5-Bromo-2-methylpyrimidin-4-ol
  • Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 2-methylpyrimidin-4-ol (1.0 eq) from Step 1 in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2-3 hours after the addition is complete. Continue to monitor by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice water.

  • Precipitation: A solid precipitate will form. Stir for 30 minutes in the ice water.

  • Isolation & Purification: Filter the crude product and wash thoroughly with cold water to remove residual acetic acid and succinimide. The product can be further purified by recrystallization from ethanol to yield pure 5-Bromo-2-methylpyrimidin-4-ol.

Troubleshooting and Yield Optimization Guide

Low yield or purity issues are common but can be systematically resolved. Use the following guide and the logic diagram below to diagnose and solve experimental problems.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Loss of product during work-up and purification.1. Monitor the reaction closely using TLC to ensure complete consumption of the starting material.[3] 2. Strictly maintain the recommended reaction temperature (e.g., ice bath) to minimize by-product formation.[3] 3. Optimize the precipitation and washing steps; avoid using excessive amounts of recrystallization solvent.
Low Purity (Presence of By-products) 1. High reaction temperature leading to di-bromination. 2. Incorrect stoichiometry of reagents (excess NBS).1. Ensure rigorous temperature control during the addition of NBS and throughout the reaction. 2. Use a stoichiometric amount (1.0-1.05 eq) of NBS. Add it slowly in portions rather than all at once.
Starting Material Remains in Final Product 1. Insufficient brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Ensure accurate measurement of NBS (1.05 eq is often optimal). 2. Continue stirring and monitoring via TLC until the starting material spot disappears. 3. Allow the reaction to proceed at the recommended temperature (0-5 °C); do not let it get excessively cold.
Difficulty Filtering the Precipitated Product 1. Very fine particle size of the precipitate.1. Allow the precipitate to stand in the mother liquor (ice water) for a longer period (e.g., 1-2 hours) to allow for particle growth. 2. Use a filter aid (e.g., Celite) if necessary.
Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Encountered: Low Yield or Purity check_tlc Analyze reaction mixture with TLC. Compare to starting material (SM). start->check_tlc sm_present Is the SM spot still visible? check_tlc->sm_present incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn Yes new_spot Is there a new, less polar spot (higher Rf value)? sm_present->new_spot No solution_incomplete Solutions: 1. Add slightly more NBS (up to 1.1 eq total). 2. Increase reaction time. 3. Ensure temperature is not too low. incomplete_rxn->solution_incomplete dibromo Diagnosis: Di-bromination Byproduct new_spot->dibromo Yes workup_issue Diagnosis: Work-up / Purification Issue new_spot->workup_issue No solution_dibromo Solutions: 1. Repeat with strict temp control (<10 °C). 2. Reduce NBS to 1.0 eq. 3. Add NBS more slowly. dibromo->solution_dibromo solution_workup Solutions: 1. Optimize recrystallization solvent/volume. 2. Consider column chromatography. workup_issue->solution_workup

Caption: Troubleshooting logic for common issues in the synthesis.

References

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Harper's Illustrated Biochemistry (31st ed.). (2025). Purine & Pyrimidine Metabolism. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Singh, K., et al. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. Retrieved from [Link]

  • Quizlet. (2009, October 22). Biochemistry: Purines and Pyrimidines Flashcards. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Advantage of Sourcing 5-Bromo-2-Phenylpyrimidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • ResearchGate. (2025). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Retrieved from [Link]

  • National Institutes of Health. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Green Sustainable synthesis of fused pyrimido[4,5-d]pyrimidine systems via Hantzsch reaction. Retrieved from [Link]

  • MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

  • ResearchGate. (2021, August 6). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 5-Bromo-2-methylpyrimidin-4-ol. This molecule is a critical intermediate in the development of various pharmaceutical agents. However, its synthesis via electrophilic bromination of 2-methylpyrimidin-4-ol is often complicated by the formation of closely related by-products that can hinder yield, purity, and downstream applications.

This guide is designed to provide you with in-depth, field-proven insights into identifying, troubleshooting, and mitigating these by-product formations. We will explore the causality behind these issues and offer robust, self-validating protocols to enhance the success of your experiments.

Troubleshooting Guide: Common By-Product Issues

This section addresses specific problems you may encounter during the synthesis. Each Q&A provides a mechanistic explanation for the issue and actionable steps for resolution.

Q1: My reaction is complete, but my final product is contaminated with a significant amount of a di-brominated by-product. What causes this, and how can I prevent it?

Answer:

The formation of a di-brominated species, typically 5,5-dibromo-2-methyl-5,6-dihydropyrimidin-4(3H)-one or other over-brominated variants, is a common issue stemming from the high reactivity of the pyrimidinone ring.

Causality & Mechanism: The pyrimidine ring, particularly at the C-5 position, is activated towards electrophilic substitution.[1] Once the initial desired monobromination occurs, the product, 5-Bromo-2-methylpyrimidin-4-ol, is still susceptible to further electrophilic attack if a sufficient concentration of the active brominating species (Br⁺ or its equivalent) is present. The reaction can proceed via an addition-elimination mechanism where an excess of bromine adds across the double bond, leading to a stable di-bromo adduct.[2]

Key Contributing Factors:

  • Incorrect Stoichiometry: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) is the most direct cause.

  • Poor Local Concentration Control: Adding the brominating agent too quickly can create localized areas of high concentration, promoting a second bromination event before the reagent has dispersed.

  • Reaction Temperature: Higher temperatures can increase the rate of the second bromination, making the reaction harder to control.

Troubleshooting & Mitigation Protocol:

  • Strict Stoichiometric Control: Carefully weigh the starting material and the brominating agent. Aim for a 1.0 to 1.05 molar equivalent of the brominating agent relative to the 2-methylpyrimidin-4-ol.

  • Controlled Reagent Addition:

    • If using liquid bromine, dilute it in an appropriate solvent (e.g., acetic acid) and add it dropwise to the reaction mixture over an extended period (e.g., 60-90 minutes).[1][3]

    • If using NBS, add it portion-wise as a solid over time, allowing each portion to react before adding the next. Monitoring by TLC/LC-MS after each addition is recommended.

  • Temperature Management: Maintain the reaction at a controlled, lower temperature (e.g., room temperature or slightly below) to favor the mono-bromination pathway.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it provides a low, steady concentration of electrophilic bromine, which inherently minimizes over-bromination.[4][5]

Table 1: Impact of Brominating Agent on By-Product Formation

Brominating AgentTypical ConditionsPrimary By-Product RiskMitigation Strategy
**Liquid Bromine (Br₂) **Acetic Acid, 50-80°CHigh risk of di-brominationSlow, dropwise addition; strict temperature control.[1]
N-Bromosuccinimide (NBS) DMF or Acetonitrile, RTLower risk of di-brominationPortion-wise addition; monitor reaction progress closely.[6]
1,3-dibromo-5,5-dimethylhydantoin (DBH) Acetonitrile, RTModerate risk of di-brominationCan be more efficient than NBS but requires careful stoichiometry.[7]
Q2: I am observing the starting material, 2-methylpyrimidin-4-ol, in my final, purified product. What is causing this debromination?

Answer:

The presence of the starting material post-reaction and purification often points to a debromination side reaction. The C-Br bond on an electron-rich heterocyclic system can be labile under certain conditions.

Causality & Mechanism: Debromination, or hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom.[8] This can occur through several pathways, often catalyzed by trace metals or radical mechanisms.[9][10] In the context of palladium-catalyzed cross-coupling reactions that often follow this synthesis, palladium-hydride (Pd-H) species are a primary cause of dehalogenation.[11] However, it can also occur during workup or purification.

Key Contributing Factors:

  • Reductive Workup Conditions: Using strong reducing agents during the workup can cleave the C-Br bond.

  • Photochemical Degradation: Exposure of the brominated product to UV light for prolonged periods can induce radical dehalogenation.

  • Catalytic Hydrogenation: If downstream steps involve catalytic hydrogenation (e.g., using Pd/C and H₂), this is a well-known method for removing aryl halides and can prematurely dehalogenate the intermediate if not intended.[10]

  • Basic Conditions: Certain strong bases used in subsequent steps or during workup can promote dehalogenation, especially in the presence of a hydrogen source.[12]

Troubleshooting & Mitigation Protocol:

  • Optimize Workup: Use a neutral or mildly acidic aqueous workup. Avoid prolonged exposure to strong bases or reducing agents.

  • Protect from Light: Store the crude and purified product in amber vials or protect the reaction vessel from direct light, especially if the reaction is lengthy.

  • Purification Strategy: Use non-reductive purification methods like recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel. Avoid conditions that could generate hydride species.

  • Plan Downstream Chemistry: If the next step is a cross-coupling reaction, ensure that the catalyst system and base are chosen to minimize the formation of Pd-H species that lead to protodebromination.[11]

G cluster_main By-Product Formation Pathways SM 2-methylpyrimidin-4-ol (Starting Material) Product 5-Bromo-2-methylpyrimidin-4-ol (Desired Product) SM->Product + [Br+] (Controlled) DiBromo Di-bromo By-product Product->DiBromo + [Br+] (Excess) Debromo Debrominated By-product (Starting Material) Product->Debromo - [Br] (Reductive Conditions)

Caption: Key by-product formation routes from the desired product.

Frequently Asked Questions (FAQs)

Q: What are the most critical reaction parameters to control for a successful synthesis?

A: The three most critical parameters are:

  • Stoichiometry of the Brominating Agent: This is paramount to prevent over-bromination. Use a slight excess (1.0-1.05 eq) at most.

  • Reaction Temperature: Temperature influences reaction rate and selectivity. Lower temperatures generally afford better selectivity and fewer degradation by-products.

  • Rate of Addition: Slow, controlled addition of the brominating agent prevents localized high concentrations, which is a primary driver for di-bromination.

Q: Which analytical techniques are best for monitoring this reaction and assessing final purity?

A: A combination of techniques provides the most comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring reaction progress. It allows for the separation and identification (by mass) of the starting material, desired product, and key by-products like the di-brominated and debrominated species.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis of the final product. A well-developed HPLC method can accurately quantify impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and identifying impurities. The disappearance of the C-5 proton signal from the starting material and the appearance of a new aromatic singlet for the product are key diagnostic markers.

Q: My reaction seems to stall, with significant starting material remaining even after extended reaction times. What should I check?

A: If the reaction is incomplete, consider the following:

  • Reagent Quality: The brominating agent, especially NBS, can degrade over time. Ensure you are using a fresh, high-quality reagent. NBS should be a white solid; a yellow or brown color indicates decomposition and the presence of free bromine.[5]

  • Solvent Purity: Ensure the solvent is anhydrous if required by the protocol (e.g., for Wohl-Ziegler type reactions). Water can interfere with some brominating agents.[5]

  • Inadequate Activation: Some bromination reactions require an acid catalyst or a radical initiator.[2] Verify that all necessary components have been added correctly.

  • Temperature: While high temperatures can cause by-products, a temperature that is too low may result in an impractically slow reaction rate. A modest increase in temperature may be necessary to drive the reaction to completion.

G cluster_workflow Troubleshooting Workflow for Incomplete Reaction Start Reaction Stalled? CheckNBS Check Quality of Brominating Agent (NBS) Start->CheckNBS Yes CheckSolvent Verify Solvent Purity/Anhydrous? CheckNBS->CheckSolvent CheckTemp Is Temperature Too Low? CheckSolvent->CheckTemp Optimize Optimize Conditions: - Use fresh NBS - Ensure dry solvent - Modestly increase temp CheckTemp->Optimize

Caption: A logical workflow for troubleshooting stalled reactions.

References

  • ResearchGate. (2025). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]

  • ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... ResearchGate. [Link]

  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
  • MDPI. (2020). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. [Link]

  • ResearchGate. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. [Link]

  • National Institutes of Health. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC. [Link]

  • Wikipedia. (n.d.). Dehalogenation. Wikipedia. [Link]

  • ResearchGate. (2007). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. ResearchGate. [Link]

  • Royal Society of Chemistry. (1969). Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic. [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (2004). Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. PubChem. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]

  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

Sources

Technical Support Center: Scaling Up 5-Bromo-2-methylpyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methylpyrimidin-4-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the scale-up of this important chemical intermediate. Our focus is on anticipating challenges and providing robust, scientifically-grounded solutions to ensure a safe, efficient, and reproducible synthesis at a larger scale.

Troubleshooting Guide: From Bench to Plant

Scaling a synthesis from a few grams to multiple kilograms is rarely a linear process. New challenges related to mass transfer, heat management, and impurity profiles often emerge. This section addresses specific issues you may encounter.

Question: My yield of 5-Bromo-2-methylpyrimidin-4-ol has dropped significantly from 85% at the 10g scale to less than 60% at the 1kg scale. What are the likely causes?

This is one of the most common challenges in process scale-up.[1] A drop in yield can be traced back to several interconnected factors that become more pronounced in larger reaction vessels.

Answer: A systematic investigation is required, focusing on three primary areas:

  • Mass and Heat Transfer Limitations:

    • Causality: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration.[1] The condensation reaction to form the pyrimidine ring is often exothermic. What is easily dissipated in a small flask can lead to a runaway temperature increase in a large reactor, promoting side reactions and degradation of both starting material and product.[1]

    • Solution:

      • Controlled Reagent Addition: Do not add reagents all at once. Implement a slow, controlled addition of one of the key reactants (e.g., the brominated precursor) via a dropping funnel or a syringe pump.

      • Stirring and Baffling: Ensure the reactor's stirring mechanism (impeller type and speed) is adequate for the vessel geometry to maintain a homogenous mixture. Poorly mixed zones can lead to incomplete reactions.

      • Temperature Monitoring: Use internal temperature probes to get an accurate reading of the reaction bulk, not just the heating mantle or vessel wall. Ensure your cooling system has the capacity to handle the generated exotherm.[1]

  • Changes in Reaction Kinetics & Stoichiometry:

    • Causality: The surface-area-to-volume ratio decreases dramatically upon scale-up, which can affect reaction kinetics.[1] Furthermore, minor impurities in raw materials that were insignificant at a small scale can now act as catalysts for side reactions or inhibitors, effectively changing the optimal stoichiometry.[1]

    • Solution:

      • Re-optimization: Do not assume that the optimal conditions from the lab scale will translate directly. It may be necessary to slightly adjust the stoichiometry of the reagents. For instance, a slight excess of the amidine component might be needed to drive the reaction to completion.

      • Raw Material Qualification: Perform rigorous quality control on incoming batches of starting materials. Impurities can have a much greater impact at scale.[1]

  • Work-up and Isolation Inefficiencies:

    • Causality: Precipitating and filtering a kilogram of product presents different physical challenges than handling a few grams. Product can be lost due to difficult filtration of fine particles, adherence to the reactor walls, or dissolution in wash solvents.

    • Solution:

      • Controlled Precipitation: After quenching the reaction, control the cooling rate to encourage the growth of larger, more easily filterable crystals. A crash-cooling approach often leads to fine, difficult-to-handle powders.

      • Solvent Selection: Re-evaluate your wash solvents. A solvent that works well for a small-scale wash might be too effective at dissolving your product when used in the larger volumes required for a kilogram-scale wash.

Question: I am observing a new, persistent impurity in my scaled-up batch that was not present in my lab-scale synthesis. How can I identify and mitigate it?

The appearance of new impurities is a classic scale-up problem, often linked to extended reaction times or localized temperature spikes.[2]

Answer: The first step is characterization, followed by process adjustment.

  • Impurity Identification: Isolate a small amount of the impurity using preparative HPLC or careful column chromatography. Characterize it using techniques like LC-MS for molecular weight and ¹H NMR for structure.[3][4] Common process-related impurities in this type of synthesis include:

    • Over-brominated species: Formation of a di-bromo-pyrimidine derivative if the brominating agent or conditions are too harsh.

    • Unreacted Intermediates: Inefficient mixing can leave pockets of unreacted starting materials.

    • Hydrolysis Products: The pyrimidinol can potentially undergo ring-opening or other degradation if the work-up pH and temperature are not carefully controlled. For example, the diazonium salt intermediate in some synthetic routes can react with water to form phenolic impurities.[5]

  • Mitigation Strategies:

    • Strict Temperature Control: As discussed, preventing hot spots is critical to minimizing the formation of degradation products.[2]

    • Inert Atmosphere: The dihydropyrimidine ring, an intermediate in some syntheses, can be susceptible to oxidation.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.[1]

    • Optimize Stoichiometry: Ensure precise control over the amount of brominating agent used to avoid over-bromination.[5]

Problem Potential Cause(s) Recommended Action(s)
Low Yield Inefficient heat transfer, poor mixing, suboptimal stoichiometry, product loss during work-up.Implement controlled reagent addition, verify stirring efficiency, re-optimize reagent ratios, control precipitation/cooling rate.[1]
New Impurities Localized overheating, extended reaction time, reaction with air/water.Improve temperature control, monitor reaction to avoid prolonged heating, run under an inert atmosphere.[1][2][5]
Difficult Filtration Fine particle size from crash-cooling, gummy or oily precipitate.Implement a controlled cooling profile, consider an anti-solvent addition for crystallization, test filter aids if necessary.
Incomplete Reaction Poor mixing, insufficient reaction time or temperature, low-quality reagents.Verify mixing efficiency, monitor reaction progress by TLC or HPLC before quenching, qualify all raw materials.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 5-Bromo-2-methylpyrimidin-4-ol?

A1: The most common approach involves the condensation of acetamidine (or its hydrochloride salt) with a suitable C4-dicarbonyl equivalent that is already brominated. A frequently used starting material is mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid), which cyclizes with acetamidine in the presence of a base like sodium ethoxide.[7] Another approach involves the direct bromination of 2-methylpyrimidin-4-ol, but this can sometimes lead to issues with regioselectivity and over-bromination, making it more challenging to control at scale.

Q2: What are the critical safety precautions I should take when handling the reagents for this synthesis?

A2: Safety is paramount, especially at scale.

  • Brominating Agents: Reagents like bromine or N-Bromosuccinimide (NBS) are highly corrosive, toxic, and strong oxidizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Sodium Ethoxide/Sodium Metal: If preparing sodium ethoxide from sodium metal and ethanol, be aware that sodium is highly reactive with water and can ignite. The reaction with ethanol is also highly exothermic and generates flammable hydrogen gas.

  • General Handling: 5-Bromo-2-methylpyrimidin-4-ol itself should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][9] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.[8][9][10][11]

Q3: Which analytical techniques are essential for monitoring the reaction and ensuring the final product's quality?

A3: A multi-faceted analytical approach is crucial for process control and quality assurance.[4]

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials. For more quantitative analysis during the reaction, High-Performance Liquid Chromatography (HPLC) is preferred.[6]

  • Final Product Purity: HPLC is the gold standard for determining the purity of the final product and quantifying any impurities.[3][12] A well-developed HPLC method with a C18 reverse-phase column is typically suitable for this class of compounds.[4]

  • Structural Confirmation: The identity of the final product should be unequivocally confirmed using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and ensure the correct isomeric product has been formed.[3]

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

    • FT-IR Spectroscopy: To identify characteristic functional groups present in the molecule.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram outlines the typical process flow for the synthesis and purification of 5-Bromo-2-methylpyrimidin-4-ol.

G cluster_0 Reaction Stage cluster_1 Isolation Stage cluster_2 Purification Stage RawMaterials Raw Materials (Acetamidine HCl, Mucobromic Acid, Base) Reactor Scaled-Up Reactor (Controlled Temp & Addition) RawMaterials->Reactor 1. Charge & React Quench Quench (e.g., Water/Acid) Reactor->Quench 2. Reaction Complete Filtration Filtration / Centrifugation Quench->Filtration 3. Isolate Crude Solid Drying Drying (Vacuum Oven) Filtration->Drying Purification Purification (Recrystallization / Wash) Drying->Purification 4. Purify FinalProduct Final Product (5-Bromo-2-methylpyrimidin-4-ol) Purification->FinalProduct 5. QC Analysis CrudeProduct Crude Product Slurry G start Low Yield Observed During Scale-Up check_purity Analyze Crude Product Purity (HPLC) start->check_purity high_purity High Purity, Low Mass check_purity->high_purity Is crude pure? low_purity Low Purity, Multiple Impurities check_purity->low_purity Is crude impure? solubility Root Cause: Product Loss During Work-up/Isolation high_purity->solubility kinetics Root Cause: Incomplete or Side Reactions low_purity->kinetics action_solubility Action: - Re-evaluate wash solvents - Optimize precipitation temp - Check filter for leaks solubility->action_solubility action_kinetics Action: - Check mixing efficiency - Improve temperature control - Verify raw material quality - Re-optimize stoichiometry kinetics->action_kinetics

Caption: Decision tree for troubleshooting low yield in scale-up synthesis.

Experimental Protocols

Protocol 1: Scalable Synthesis of 5-Bromo-2-methylpyrimidin-4-ol

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols. All work should be performed by trained personnel.

Materials:

  • Acetamidine hydrochloride

  • Mucobromic acid

  • Ethanol (anhydrous)

  • Sodium metal (or commercial sodium ethoxide solution)

  • Hydrochloric acid (2M)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel.

  • Nutsche filter or centrifuge.

  • Vacuum oven.

Procedure:

  • Base Preparation: Under an inert nitrogen atmosphere, carefully prepare a solution of sodium ethoxide in ethanol within the reactor. Alternatively, charge the reactor with a commercial sodium ethoxide solution.

  • Amidine Addition: To the stirred sodium ethoxide solution, add acetamidine hydrochloride portion-wise, maintaining the temperature below 30 °C. Stir for 30 minutes.

  • Condensation: Prepare a solution of mucobromic acid in ethanol. Add this solution dropwise to the reactor via the addition funnel over 1-2 hours, carefully controlling the addition rate to maintain an internal temperature of 50-55 °C. [7]4. Reaction Completion: After the addition is complete, maintain the reaction at 50 °C and monitor by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Precipitation: Slowly add 2M hydrochloric acid to the vigorously stirred mixture to adjust the pH to ~5-6, causing the product to precipitate as a solid. [7]7. Isolation: Filter the resulting slurry. Wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum at 50-60 °C to a constant weight to yield 5-Bromo-2-methylpyrimidin-4-ol.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water, acetic acid/water). The product should be soluble in the hot solvent and sparingly soluble when cold.

  • Dissolution: In a clean, appropriately sized reactor, suspend the crude 5-Bromo-2-methylpyrimidin-4-ol in the minimum amount of hot solvent required for complete dissolution.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly and without agitation to promote the formation of large crystals. Cooling too quickly will result in the precipitation of fine powder.

  • Isolation: Once the mixture has reached room temperature (or below, using an ice bath), isolate the purified crystals by filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry under vacuum.

References

  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]

  • 5-Bromo-2-methylpyrimidin-4-OL. PubChem. [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PubMed Central. [Link]

  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]

  • Optimizing Organic Synthesis: The Advantage of Sourcing 5-Bromo-2-Phenylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. [Link]

  • Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. NIH. [Link]

Sources

Technical Support Center: Brominated Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for brominated pyrimidine synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these vital chemical building blocks. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your laboratory work.

Brominated pyrimidines are essential intermediates in the creation of a vast range of pharmaceuticals and agrochemicals.[1] However, their synthesis is not always straightforward. The electron-deficient nature of the pyrimidine ring makes it less reactive towards electrophilic substitution compared to electron-rich aromatics like benzene.[2][3] This inherent property is the source of many common issues, from low yields to lack of regioselectivity.

This guide is structured to address specific problems you may be facing. We will explore the causality behind these issues and provide validated protocols and logical workflows to get your synthesis back on track.

Section 1: Low Yield or No Reaction

One of the most frequent frustrations in synthesis is a low or negligible yield of the desired product. This can stem from several factors, from the quality of your starting materials to the fundamental reactivity of the pyrimidine core.

FAQ 1: My bromination reaction is not proceeding, or the yield is very low. What are the likely causes?

Answer:

This is a common issue, often rooted in the electron-deficient (π-deficient) nature of the pyrimidine ring, which deactivates it towards electrophilic attack.[2] Here’s a breakdown of potential causes and solutions:

  • Inherent Low Reactivity: Unsubstituted pyrimidine is highly resistant to electrophilic substitution. The reaction often requires harsh conditions, such as high temperatures, which can lead to decomposition.[2]

    • Causality: The two nitrogen atoms in the ring withdraw electron density, making it less nucleophilic and thus less reactive with electrophiles like Br+.

    • Solution: If your pyrimidine substrate lacks activating groups (e.g., -OH, -NH2, -OR), you will likely need to employ more forcing conditions. A classic method involves heating pyrimidine hydrochloride with bromine (Br₂) in a high-boiling inert solvent like nitrobenzene at temperatures of 125–135°C.[2][4] The protonation of the pyrimidine ring can paradoxically aid the reaction under these conditions.

  • Purity of Reagents and Solvents: Impurities can interfere with the reaction.

    • Causality: Water in the solvent can react with some brominating agents or quench catalysts. Impurities in the starting material mean you are using less of the active substrate than calculated.

    • Solution: Ensure all reagents are of appropriate purity and that solvents are anhydrous, especially when using moisture-sensitive reagents or catalysts. It's good practice to purify starting materials if their quality is uncertain.[5]

  • Inappropriate Brominating Agent: The choice of brominating agent is critical.

    • Causality: Reagents differ in their electrophilicity and mechanism. For highly deactivated rings, a stronger electrophile or a catalyzed system is necessary.

    • Solution: While N-Bromosuccinimide (NBS) is a versatile and safer alternative to liquid bromine, it may not be reactive enough for highly electron-poor pyrimidines without activation.[2][6] For nucleoside derivatives, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH), often enhanced with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), have proven effective.[7]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

LowYieldTroubleshooting start Low or No Yield Observed check_sm 1. Verify Starting Material (Purity via NMR/LCMS) start->check_sm check_reagents 2. Check Reagents & Solvents (Fresh NBS? Anhydrous Solvent?) check_sm->check_reagents Pure sm_impure Action: Purify Starting Material (Recrystallize/Column) check_sm->sm_impure Impure? eval_conditions 3. Evaluate Reaction Conditions (Temp, Time, Concentration) check_reagents->eval_conditions Fresh/Dry reagents_bad Action: Use Fresh Reagents & Dry Solvents check_reagents->reagents_bad Old/Wet? eval_activation 4. Assess Ring Activation (Activating or Deactivating Groups?) eval_conditions->eval_activation Sufficient? conditions_mild Action: Increase Temperature, Extend Reaction Time, or Increase Reagent Stoichiometry eval_conditions->conditions_mild Too Mild? ring_deactivated Action: Change Strategy - Use harsher conditions (Br₂/Heat) - Add a Lewis Acid Catalyst (e.g., TMSOTf with DBH) - Consider an alternative synthetic route eval_activation->ring_deactivated Highly Deactivated? success Yield Improved eval_activation->success Activated sm_impure->check_reagents reagents_bad->eval_conditions conditions_mild->success ring_deactivated->success

Caption: Troubleshooting workflow for low-yield bromination.

Section 2: Poor Regioselectivity

Controlling where the bromine atom adds to the pyrimidine ring is a significant challenge. The electronic properties of the ring and its substituents dictate the outcome.

FAQ 2: Why did the bromination occur at an unexpected position on my pyrimidine ring?

Answer:

Regioselectivity in the electrophilic substitution of pyrimidines is governed by the electron density of the ring carbons.

  • The C-5 Position is Generally Favored: In an unsubstituted pyrimidine, the C-5 position is the least electron-deficient and therefore the most susceptible to electrophilic attack.[2] The carbons at C-2, C-4, and C-6 are directly adjacent to the electron-withdrawing nitrogen atoms, making them significantly more electron-poor and less reactive towards electrophiles.

  • Influence of Substituents: The regiochemical outcome is heavily influenced by existing substituents.

    • Activating Groups: Electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH₂), or alkoxy (-OR) groups are powerful activators. They increase the electron density of the ring, making substitution easier. They typically direct bromination to the positions ortho or para to themselves. For example, in 2-hydroxypyrimidine, the hydroxyl group activates the ring, and bromination preferentially occurs at the C-5 position.[8]

    • Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) further deactivate the ring and can make direct bromination nearly impossible.

  • Alternative Chemistries: If you are observing substitution at positions other than C-5, it's possible that a different reaction mechanism is at play. For instance, functionalization at the C-2 position can sometimes be achieved via a Sandmeyer-type reaction from a 2-aminopyrimidine precursor or through directed metallation-zincation protocols.[1][9][10]

Table 1: Influence of Substituents on Bromination Regioselectivity
Substituent GroupTypeEffect on ReactivityTypical Bromination PositionExample
-OH, -NH₂, -ORActivating (EDG)IncreasesC-5 (para to N, ortho to activator)2-Hydroxypyrimidine brominates at C-5.[8]
-AlkylWeakly ActivatingSlightly IncreasesC-54-Methylpyrimidine brominates at C-5.
-H (Unsubstituted)Neutral/DeactivatedLowC-5Pyrimidine brominates at C-5 under harsh conditions.[2]
-Cl, -BrDeactivating (EWG)DecreasesC-52-Chloropyrimidine is less reactive but still brominates at C-5.
-NO₂, -CF₃Strongly Deactivating (EWG)Strongly DecreasesReaction often failsDirect bromination is generally not feasible.

Section 3: Formation of Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of byproducts. These side reactions consume starting material and complicate purification.

FAQ 3: My reaction is producing multiple products, including what appears to be a di-brominated species. How can I prevent this?

Answer:

Over-bromination is a common side reaction, especially when the pyrimidine ring is activated by electron-donating groups.

  • Causality: The initial product, a mono-brominated pyrimidine, may still be sufficiently activated to react with another equivalent of the brominating agent. The bromine atom itself is deactivating, but if strong activating groups are also present, a second substitution can occur.

  • Solutions to Control Over-bromination:

    • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents for mono-bromination.

    • Slow Addition: Add the brominating agent slowly and at a controlled temperature (e.g., 0°C).[2] This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the less reactive mono-brominated product.

    • Choice of Reagent: Milder reagents like NBS are often less prone to causing over-bromination than harsher reagents like elemental bromine.[6][11]

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.[5]

FAQ 4: I am observing decomposition of my starting material or product. What can I do?

Answer:

Decomposition is often a result of reaction conditions that are too harsh.

  • Causality: High temperatures, strongly acidic conditions (sometimes generated as an HBr byproduct), or prolonged reaction times can lead to the degradation of sensitive functional groups or the pyrimidine ring itself.

  • Solutions to Minimize Decomposition:

    • Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a Milder Reagent: Switch from Br₂ to NBS or DBH, which often allow for milder conditions.[2][7]

    • Add a Non-Nucleophilic Base: If HBr is being generated and causing acid-catalyzed decomposition, consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to the reaction mixture to act as a scavenger.

    • Reduce Reaction Time: As soon as monitoring indicates that an acceptable level of conversion has been reached, work up the reaction immediately.[5]

Section 4: Difficulties in Purification

Isolating the pure brominated pyrimidine from the crude reaction mixture can be challenging due to similar polarities of starting material and product, or the presence of persistent impurities.

FAQ 5: I'm struggling to separate my brominated product from the starting material and byproducts using column chromatography. What are my options?

Answer:

Purification challenges are common when the product and impurities have similar physicochemical properties.

  • Causality: The addition of a bromine atom does not always significantly change the polarity of the molecule, making chromatographic separation difficult. Byproducts from the brominating agent (e.g., succinimide from NBS) can also co-elute with the product.

  • Purification Strategies:

    • Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up. Washing the organic layer with a sodium thiosulfate solution can remove unreacted bromine, while a wash with sodium bicarbonate can remove acidic impurities. A final brine wash helps to remove water.[2]

    • Optimize Chromatography:

      • Solvent System: Experiment with different solvent systems. A shallow gradient or isocratic elution might provide better separation than a steep gradient. Adding a small amount of a third solvent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can sometimes dramatically improve resolution.

      • Stationary Phase: If silica gel fails, consider an alternative stationary phase like neutral or basic alumina, which can be effective for separating basic compounds like pyrimidines.[12]

    • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method. Screen various solvents to find one in which your product is soluble when hot but poorly soluble when cold.

    • Acid-Base Extraction: Since pyrimidines are basic, you can sometimes use this property for purification. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated pyrimidine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your product back into an organic solvent.

Protocol: General Post-Reaction Work-up and Extraction

This protocol is a standard procedure to prepare a crude reaction mixture for purification.

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining brominating agent.

  • Dilute: Add water and a suitable organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Neutralize (if necessary): If the reaction was run under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

  • Extract: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Wash: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2][12]

PurificationWorkflow start Crude Reaction Mixture workup 1. Aqueous Work-up (Quench, Extract, Wash) start->workup is_solid Is the product a solid? workup->is_solid recrystallize 2a. Attempt Recrystallization is_solid->recrystallize Yes column 2b. Perform Column Chromatography is_solid->column No / Fails recrystallize->column Fails pure_solid Pure Solid Product recrystallize->pure_solid Success optimize_column Optimize Column: - Test solvent systems - Try different stationary phase (e.g., Alumina) column->optimize_column Poor Separation pure_oil Pure Product column->pure_oil Success optimize_column->pure_oil

Caption: Decision workflow for purifying brominated pyrimidines.

References

  • Guidechem. (n.d.). 5-Bromopyrimidine 4595-59-9 wiki.
  • ChemicalBook. (n.d.). 5-Bromopyrimidine synthesis.
  • ChemicalBook. (n.d.). 2-Bromopyrimidine synthesis.
  • Lin, W., et al. (2012).
  • Bader, H., et al. (1962). Preparation of 2-Bromopyrimidines. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 5-Bromo-2-chloropyrimidine synthesis.
  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine....
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Sigma-Aldrich. (n.d.). 2-Bromopyrimidine 95 4595-60-2.
  • Kumar, P., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
  • ACS Publications. (n.d.). Preparation of 2-Bromopyrimidines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Electrophilic Substitution In Azines.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BenchChem. (2025). Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde.
  • Hernán-Gómez, A., et al. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Chemistry – A European Journal.
  • BenchChem. (2025). N-Bromosuccinimide (NBS) vs.
  • University of Oxford. (n.d.). Chapter 10: Pyrimidines.
  • Kumar, A., et al. (2014).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2019). reaction mechanism - Pyrimidine chemistry.
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Suru Chemical. (2025).
  • ResearchGate. (n.d.). Bromination of Pyrimidines: A Simple Inexpensive Method.
  • Gunda, P., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
  • RSC Publishing. (2024).
  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?.
  • YouTube. (2023). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14.
  • YouTube. (2020). EAS Reactions with Pyridine.

Sources

Technical Support Center: Debromination of 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the debromination of 5-bromo-2-methylpyrimidin-4-ol to synthesize its parent compound, 2-methylpyrimidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this critical synthetic step. This guide provides in-depth, field-proven insights structured in a practical question-and-answer format to address specific experimental issues.

Overview of the Transformation

The removal of a bromine atom from the pyrimidine core is a common synthetic strategy. The most prevalent method for this transformation is palladium-catalyzed catalytic hydrogenation. This process typically involves reacting the brominated substrate with a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. While seemingly straightforward, this reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) that is sensitive to a variety of factors that can impact reaction rate, completion, and final product purity.[1]

This guide will cover two primary methodologies:

  • Classical Catalytic Hydrogenation using hydrogen gas (H₂).

  • Catalytic Transfer Hydrogenation (CTH) using ammonium formate (HCOONH₄) as an in situ hydrogen source.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the debromination of 5-bromo-2-methylpyrimidin-4-ol?

A1: The most widely employed and robust method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[4][5] This can be performed using hydrogen gas (H₂), often under balloon pressure, or via transfer hydrogenation with a hydrogen donor like ammonium formate.[1] The latter is often preferred for its experimental simplicity, as it avoids the need for specialized glassware and handling of flammable hydrogen gas.[2]

Q2: Which solvent is best for this reaction?

A2: Protic solvents like methanol (MeOH) or ethanol (EtOH) are the most common and effective choices.[1] They generally provide good solubility for the pyrimidine substrate and are compatible with the Pd/C catalyst system. For substrates with poor solubility in alcohols, other solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF) can be used.[1] It is crucial to use high-purity, anhydrous solvents, as impurities can sometimes interfere with the catalyst's activity.[1][6]

Q3: How much catalyst (Pd/C) should I use?

A3: A standard catalytic loading for 10% Pd/C is typically between 5-10 mol% relative to the substrate.[1] For particularly challenging reactions or if catalyst deactivation is suspected, increasing the loading to 10-15 mol% can be beneficial. However, simply adding more catalyst is not always the solution and can complicate product purification by increasing adsorption of the product onto the carbon support.

Q4: How do I monitor the reaction's progress?

A4: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A suitable TLC mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to clearly separate the starting material (5-bromo-2-methylpyrimidin-4-ol) from the product (2-methylpyrimidin-4-ol). The reaction is considered complete when the starting material spot is no longer visible by TLC.[1]

Q5: Is the work-up procedure hazardous?

A5: Yes, there is a significant safety consideration. Pd/C that has been used for hydrogenation is highly pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[1][8] During the filtration step to remove the catalyst, the filter cake must be kept wet with solvent at all times.[1] The used catalyst should be carefully quenched (e.g., with water) and disposed of according to institutional safety protocols.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues encountered during the debromination process.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Work-up & Isolation A Dissolve Substrate in Solvent B Inert Atmosphere (Purge with N₂/Ar) A->B C Add Pd/C Catalyst (5-10 mol%) B->C D Introduce Hydrogen Source (H₂ Balloon or NH₄HCO₂) C->D E Vigorous Stirring (Room Temp) D->E F Monitor by TLC/LC-MS (Every 1-2 hours) E->F G Purge with N₂ F->G Reaction Complete H Filter through Celite® (CAUTION: Keep Wet!) G->H I Wash Filter Cake with Solvent H->I J Concentrate Filtrate (Rotary Evaporation) I->J K Purify Crude Product (If Necessary) J->K G action action start Reaction Stalled? (No change in TLC >2h) q1 Is Starting Material Fully Dissolved? start->q1 q2 Is Stirring Vigorous? q1->q2 Yes a1 Add co-solvent (e.g., THF) or gently warm. q1->a1 No q3 Catalyst Fresh? q2->q3 Yes a2 Increase stir rate. Ensure vortex is visible. q2->a2 No q4 Using H₂ Gas? q3->q4 Yes a3 Replace with a fresh batch of Pd/C. q3->a3 No a4 Check for leaks. Purge & refill H₂ balloon. q4->a4 No a5 Consider switching to Transfer Hydrogenation (add Ammonium Formate). q4->a5 Yes

Caption: Troubleshooting decision tree for stalled debromination reactions.

Detailed Troubleshooting Guide

Issue 1: The reaction is very slow or has not started (No product formation).
  • Question: I've set up my reaction, but after several hours, TLC analysis shows only the starting material. What's wrong?

  • Answer & Solutions: This is the most common issue and can be attributed to several factors related to the catalyst, reagents, or physical conditions. [1]

    • Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its failure is a primary suspect.

      • Poisoning: The active sites on the palladium surface can be blocked by "poisons." Sulfur-containing compounds are notorious catalyst poisons. Ensure your starting material and solvents are free from such impurities. Nitrogen-containing heterocycles (other than the substrate itself) can also sometimes inhibit the catalyst. [1]Use high-purity reagents and scrupulously clean glassware. [1][6] * Deactivation: Pd/C can lose activity over time due to improper storage or handling (e.g., prolonged exposure to air). [1]Action: It is highly recommended to test a fresh batch of catalyst from a new or properly stored bottle. [9]

    • Poor Mass Transfer/Mixing: As a three-phase reaction, efficient mixing is critical to ensure the hydrogen gas, the dissolved substrate, and the solid catalyst are in constant contact. [1] * Action: Increase the stirring rate significantly. For magnetic stirring, you should observe a pronounced vortex in the solution. For overhead stirring, ensure good agitation.

    • Insufficient Hydrogen: The reaction will not proceed without an adequate supply of hydrogen.

      • For H₂ Gas: A common failure point is a leak in the system (e.g., around the septum or joints). A deflating hydrogen balloon is a good sign, but slow leaks can be deceptive. [10]Action: Re-evacuate the flask, purge with an inert gas, and then introduce a fresh, well-sealed balloon of hydrogen. [10]For more difficult reductions, higher pressure in a specialized apparatus like a Parr hydrogenator may be required. [9] * For Transfer Hydrogenation: Ensure you have added a sufficient stoichiometric excess of the hydrogen donor (typically 4-5 equivalents of ammonium formate).

    • Poor Substrate Solubility: If the starting material is not fully dissolved in the solvent, the reaction rate will be severely limited as the reaction can only occur in the solution phase. [1] * Action: If you observe solid starting material, consider adding a co-solvent (like THF) to improve solubility or gently warming the reaction mixture (e.g., to 40-50 °C). [1]

Issue 2: The reaction starts but does not go to completion.
  • Question: My reaction proceeds to about 50-70% conversion according to TLC/LC-MS, but then it stalls, even after running overnight. Why?

  • Answer & Solutions: A stalled reaction often points to gradual catalyst deactivation or the formation of an inhibitory byproduct.

    • Progressive Catalyst Deactivation: The catalyst may have been active initially but has slowly deactivated over the course of the reaction. This can happen if trace impurities are present or if the product itself partially inhibits the catalyst.

      • Action 1: Carefully open the flask under an inert atmosphere (e.g., a nitrogen blanket) and add a fresh portion of Pd/C (e.g., another 2-5 mol%). Reseal, purge, and reintroduce the hydrogen source.

      • Action 2: If the first action fails, work up the reaction as-is. Filter off the catalyst, concentrate the solvent, and re-subject the mixture of starting material and product to fresh reaction conditions (new solvent, new catalyst).

    • Product Inhibition: In some cases, the product can adsorb onto the catalyst surface more strongly than the starting material, slowing down the reaction as the product concentration increases.

      • Action: This is more difficult to solve directly. Using a higher catalyst loading from the start or running the reaction at a slightly elevated temperature might help improve the conversion rate. [1]

Issue 3: I see multiple new spots on my TLC plate, and my yield is low.
  • Question: The reaction consumed the starting material, but my TLC plate shows several product spots, and after purification, the yield of 2-methylpyrimidin-4-ol is poor. What are these byproducts?

  • Answer & Solutions: While catalytic hydrogenation is generally a clean reaction, side reactions can occur, especially if the reaction is forced with excessive heat or prolonged reaction times.

    • Over-reduction of the Pyrimidine Ring: Although pyrimidine rings are relatively resistant to reduction, aggressive conditions (high pressure, high temperature, extended reaction times) can potentially lead to the saturation of the heterocyclic ring. [11] * Action: Stick to milder conditions. Most debrominations of this type should proceed well at room temperature and atmospheric pressure (balloon). [1]Avoid excessive heating unless it is necessary to overcome solubility issues.

    • Impure Starting Material: The byproducts may have been generated from impurities present in the initial 5-bromo-2-methylpyrimidin-4-ol.

      • Action: Verify the purity of your starting material by NMR or LC-MS before starting the reaction. If necessary, purify the starting material first.

Issue 4: After filtration, my solution is black, and I'm losing product.
  • Question: I filtered the reaction mixture through Celite®, but the filtrate is grey or black, and my final mass is very low. What happened?

  • Answer & Solutions: This issue points to problems during the work-up, specifically the catalyst removal step.

    • Inefficient Filtration: Very fine particles of carbon can pass through the filter if not handled correctly. The product can also remain adsorbed to the large surface area of the carbon support.

      • Action 1 (Filtration Technique): Use a thick pad (at least 1-2 inches) of Celite® or a similar filter aid in your funnel. Ensure it is packed evenly. Pre-wet the Celite pad with the reaction solvent before filtering. [9] * Action 2 (Product Recovery): After filtering the reaction mixture, wash the filter cake (the Celite® and catalyst) extensively with several portions of fresh, hot solvent (e.g., warm methanol). This helps to desorb any product that has stuck to the carbon. Combine all the filtrates.

      • Action 3 (Re-filtration): If the filtrate is still dark, you can pass it through a second Celite pad or even a small plug of silica gel to capture the remaining fine carbon particles. [9]

Standard Operating Protocols

The following are generalized starting points. Optimization may be required based on your specific substrate and equipment.

Table 1: Comparison of Reaction Conditions
ParameterMethod A: H₂ Gas HydrogenationMethod B: Transfer Hydrogenation
Hydrogen Source Hydrogen Gas (H₂)Ammonium Formate (NH₄HCO₂)
Typical Equivalents 1 atm (Balloon)4-5 equivalents
Solvent Methanol or EthanolMethanol or Ethanol
Catalyst 10% Pd/C (5-10 mol%)10% Pd/C (5-10 mol%)
Temperature Room TemperatureRoom Temperature
Typical Time 4-24 hours1-6 hours
Key Advantage No ionic byproductsFaster, no gas handling
Protocol 1: Debromination using H₂ Gas
  • To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methylpyrimidin-4-ol (1.0 equiv).

  • Dissolve the substrate in a suitable solvent (e.g., methanol, ~0.1 M concentration). [1]3. Seal the flask with a septum. Carefully purge the flask by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to remove all oxygen. [1]4. Under a positive pressure of inert gas, carefully add 10% Pd/C (0.05-0.10 equiv). [1]5. Evacuate the inert gas and introduce hydrogen gas, typically by attaching a hydrogen-filled balloon via a needle through the septum. [1]6. Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed. [1]8. Once complete, carefully vent any remaining hydrogen and purge the system with an inert gas.

  • Proceed to the Work-up Procedure below.

Protocol 2: Debromination using Catalytic Transfer Hydrogenation (CTH)
  • To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methylpyrimidin-4-ol (1.0 equiv) and ammonium formate (4.0-5.0 equiv). 2. Add a suitable solvent (e.g., methanol, ~0.1 M concentration).

  • Stir the mixture until the solids are mostly dissolved.

  • Carefully add 10% Pd/C (0.05-0.10 equiv). Note: The reaction can sometimes be exothermic and may bubble upon catalyst addition.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. These reactions are often complete within 1-6 hours. [3]7. Once complete, proceed to the Work-up Procedure below.

Work-up Procedure
  • Prepare a Büchner or Hirsch funnel with a thick pad (~1-2 inches) of Celite®. Settle the Celite® pad using the reaction solvent.

  • Dilute the reaction mixture with additional solvent if necessary and filter it through the Celite® pad. [1]3. CRITICAL SAFETY STEP: Ensure the filter cake remains wet with solvent throughout the filtration process. Do not allow it to run dry and be exposed to air. [1]4. Wash the filter cake thoroughly with several portions of the reaction solvent (or a more polar solvent like hot methanol) to ensure all the product is recovered.

  • Combine the filtrate and washings.

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude 2-methylpyrimidin-4-ol.

  • If necessary, purify the crude product by recrystallization or column chromatography.

References

Sources

Technical Support Center: Impurity Profile of 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Bromo-2-methylpyrimidin-4-ol. As a Senior Application Scientist, I have structured this guide to provide you with in-depth technical assistance and troubleshooting for challenges you may encounter during your experimental work with this compound. This resource is designed to offer practical, experience-driven insights and solutions to ensure the integrity and quality of your research.

Frequently Asked Questions (FAQs)

Synthesis & Impurity Formation

Q1: We are synthesizing 5-Bromo-2-methylpyrimidin-4-ol via the condensation of ethyl 2-bromoacetoacetate and acetamidine. What are the most likely process-related impurities we should be aware of?

A1: This synthetic route is a common and effective method for producing 5-Bromo-2-methylpyrimidin-4-ol. However, like any chemical synthesis, it is susceptible to the formation of several process-related impurities. Understanding these potential impurities is the first step in controlling them. The most common impurities can be categorized based on their origin:

  • Impurities from Starting Materials:

    • Unreacted Starting Materials: Residual ethyl 2-bromoacetoacetate and acetamidine may be present in the final product if the reaction does not go to completion.

    • Impurities within Starting Materials: Commercial grades of ethyl 2-bromoacetoacetate may contain small amounts of ethyl acetoacetate. Acetamidine hydrochloride can contain impurities such as ammonium chloride.

  • Impurities from Side Reactions:

    • Isomeric Impurity: The primary isomeric impurity is 5-Bromo-2-methylpyrimidin-6-ol, which can form due to the tautomeric nature of the pyrimidinone ring.

    • Over-bromination or Mis-bromination: Although less common in this specific route, there is a potential for the formation of di-brominated species or isomers with bromine at a different position if the brominating agent is not selective.

    • Hydrolysis Products: The ester group of ethyl 2-bromoacetoacetate can undergo hydrolysis to form 2-bromoacetoacetic acid, which can then participate in side reactions.

The following table summarizes the most probable impurities:

Impurity Name Structure Origin Potential Impact
Ethyl 2-bromoacetoacetateUnreacted starting materialCan interfere with downstream reactions and purification.
AcetamidineUnreacted starting materialCan affect the pH and stability of the final product.
5-Bromo-2-methylpyrimidin-6-olIsomerizationMay have different biological activity and toxicity profiles.
2-Methylpyrimidin-4-olFormed if ethyl acetoacetate is an impurity in the starting material.Can be difficult to separate from the desired product.

Below is a DOT diagram illustrating the potential formation of the main product and a key impurity:

G cluster_reactants Starting Materials cluster_products Products A Ethyl 2-bromoacetoacetate C 5-Bromo-2-methylpyrimidin-4-ol (Main Product) A->C Condensation B Acetamidine B->C D 2-Methylpyrimidin-4-ol (Potential Impurity) B->D E Ethyl acetoacetate (Impurity in Starting Material) E->D Condensation with Acetamidine

Caption: Synthetic pathway to 5-Bromo-2-methylpyrimidin-4-ol and a potential impurity.

Q2: During the synthesis, we observe a significant amount of a byproduct with the same mass as the product. What could this be and how can we minimize its formation?

A2: A common issue in pyrimidine synthesis is the formation of isomers. In the case of 5-Bromo-2-methylpyrimidin-4-ol, the most likely isomer is 5-Bromo-2-methylpyrimidin-6-ol. The formation of this isomer is often influenced by the reaction conditions, particularly the pH and temperature.

Causality: The formation of the pyrimidine ring involves a cyclization step where the nitrogen from the acetamidine can attack either of the two carbonyl groups of the ethyl 2-bromoacetoacetate keto-ester. While the desired product is thermodynamically favored, suboptimal reaction conditions can lead to the formation of the kinetic product, the 6-ol isomer.

Troubleshooting and Minimization:

  • pH Control: Maintaining a slightly basic to neutral pH is crucial. A pH that is too high can promote the enolization of the keto-ester at multiple positions, leading to a mixture of products.

  • Temperature Management: The reaction should be carried out at a controlled temperature. Running the reaction at a lower temperature for a longer duration can favor the formation of the thermodynamically more stable 4-ol product.

  • Order of Addition: Adding the acetamidine solution slowly to the ethyl 2-bromoacetoacetate can help to control the reaction rate and minimize the formation of side products.

Analytical & Troubleshooting Guides

Q3: We are developing an HPLC method for purity analysis of 5-Bromo-2-methylpyrimidin-4-ol and are facing issues with peak tailing and poor resolution. What are your recommendations?

A3: Peak tailing and poor resolution are common challenges in the HPLC analysis of polar, nitrogen-containing heterocyclic compounds like 5-Bromo-2-methylpyrimidin-4-ol. These issues often stem from secondary interactions with the stationary phase.

Underlying Causes and Solutions:

  • Silanol Interactions: The primary cause of peak tailing for basic compounds on a C18 column is the interaction of the lone pair of electrons on the nitrogen atoms with residual acidic silanol groups on the silica surface.

    • Solution 1: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize the number of accessible silanol groups.

    • Solution 2: Mobile Phase Modification:

      • Lower pH: Operating the mobile phase at a low pH (e.g., 2.5-3.5 using formic acid or phosphoric acid) will protonate the pyrimidine nitrogens, reducing their interaction with silanols.

      • Competitive Amine: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can mask the silanol groups. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Poor Resolution: If you are observing co-elution with impurities, optimizing the mobile phase composition and gradient is key.

    • Solution 1: Adjust Organic Modifier: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol). Methanol can sometimes offer different selectivity for polar compounds compared to acetonitrile.

    • Solution 2: Gradient Optimization: A shallow gradient can improve the separation of closely eluting peaks. Start with a low percentage of the organic phase and slowly increase it.

Recommended Starting HPLC Method:

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

The following DOT diagram illustrates a troubleshooting workflow for HPLC issues:

G Start HPLC Analysis Issue Tailing Peak Tailing? Start->Tailing Resolution Poor Resolution? Tailing->Resolution No Solution1 Use End-Capped Column Tailing->Solution1 Yes Solution4 Optimize Gradient Profile Resolution->Solution4 Yes Solution2 Lower Mobile Phase pH Solution1->Solution2 Solution3 Add Competitive Amine (e.g., TEA) Solution2->Solution3 End Problem Resolved Solution3->End Solution5 Change Organic Modifier Solution4->Solution5 Solution5->End

Caption: Troubleshooting workflow for common HPLC issues with 5-Bromo-2-methylpyrimidin-4-ol.

Q4: How can we definitively identify the structure of an unknown impurity detected by HPLC?

A4: The definitive structural elucidation of an unknown impurity requires a combination of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Step-by-Step Protocol for Impurity Identification:

  • Isolation: The first step is to isolate a sufficient quantity of the impurity for analysis. This can be achieved using preparative HPLC with the same column and mobile phase system developed for the analytical method, but on a larger scale.

  • High-Resolution Mass Spectrometry (HRMS):

    • Purpose: To determine the accurate mass of the impurity and, from that, its elemental composition.

    • Procedure: Infuse the isolated impurity into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The accurate mass measurement will allow you to propose a molecular formula. For brominated compounds, you will observe a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes).

  • Tandem Mass Spectrometry (MS/MS):

    • Purpose: To obtain fragmentation information that provides clues about the structure of the molecule.

    • Procedure: Select the molecular ion of the impurity in the mass spectrometer and subject it to collision-induced dissociation (CID). The resulting fragment ions can be compared to the fragmentation pattern of the main compound to identify structural differences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To obtain detailed structural information, including the connectivity of atoms and their chemical environment.

    • Procedure:

      • ¹H NMR: Provides information on the number and types of protons and their neighboring protons.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule, allowing for unambiguous structure determination.

By combining the information from HRMS, MS/MS, and NMR, you can confidently propose and confirm the structure of the unknown impurity.

Q5: What are the expected degradation pathways for 5-Bromo-2-methylpyrimidin-4-ol under forced degradation conditions?

A5: Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods, as mandated by ICH guidelines[1][2]. For 5-Bromo-2-methylpyrimidin-4-ol, the following degradation pathways can be anticipated under various stress conditions:

  • Hydrolysis (Acidic and Basic):

    • Acidic Conditions: The pyrimidine ring is generally stable to acid hydrolysis. However, prolonged exposure to strong acid at elevated temperatures may lead to slow degradation.

    • Basic Conditions: Under basic conditions, the pyrimidine ring can be more susceptible to cleavage. Hydrolysis of the lactam bond is a potential degradation pathway.

  • Oxidation:

    • The pyrimidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The methyl group can also be oxidized.

  • Photostability:

    • Compounds containing a bromine atom on an aromatic ring can be susceptible to photolytic cleavage of the carbon-bromine bond, which could lead to the formation of debrominated species (2-Methylpyrimidin-4-ol).

  • Thermal Degradation:

    • At elevated temperatures, decomposition can occur, potentially leading to complex mixtures of degradation products.

Experimental Protocol for Forced Degradation:

A typical forced degradation study would involve exposing a solution of 5-Bromo-2-methylpyrimidin-4-ol to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.

  • Thermal Degradation: Heating the solid material at 105 °C for 24 hours.

The resulting samples should be analyzed by a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

References

  • ICH, Q3A(R2) Impurities in New Drug Substances, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2006.
  • ICH, Q3B(R2) Impurities in New Drug Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2006.

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Regioselectivity issues in reactions of 5-Bromo-2-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-methylpyrimidin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common regioselectivity challenges encountered when using this versatile building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Duality of a Versatile Scaffold

5-Bromo-2-methylpyrimidin-4-ol is a valuable intermediate in pharmaceutical and materials science due to its dual reactive centers: the C5-bromine atom, ripe for cross-coupling, and the pyrimidinone core, an ambident nucleophile. This duality, however, is the primary source of regioselectivity issues. Understanding and controlling which site reacts is paramount for synthetic success. This guide addresses the most frequent challenges in a practical, question-and-answer format.

Part 1: The Core Challenge: N- vs. O-Alkylation of the Pyrimidinone Ring

The most common point of failure in derivatizing the pyrimidinone core is controlling alkylation. The molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms, with the keto form generally predominating. Deprotonation results in an ambident anion with nucleophilic character at both the ring nitrogen (N1) and the exocyclic oxygen (O4), often leading to a mixture of products.

FAQ 1: I performed an alkylation and got an inseparable mixture of N- and O-alkylated products. Why did this happen and how can I control it?

Answer: This is a classic problem of competing reaction pathways governed by kinetic versus thermodynamic control.[1][2] The outcome of your reaction is highly dependent on the interplay between your base, solvent, temperature, and the nature of your alkylating agent.

  • Kinetic Product (Typically N-Alkylation): The N-anion is generally considered the "softer" and more nucleophilic site, leading to a faster reaction.[3] Reactions under kinetic control are irreversible and favor the product that forms the fastest, which is often the N-alkylated isomer.[4]

  • Thermodynamic Product (Often O-Alkylation): The O-anion is the "harder" nucleophilic center. While the reaction may be slower, the resulting O-alkylated product can be the more thermodynamically stable isomer. Reactions under thermodynamic control are reversible (or semi-reversible), allowing the initial products to equilibrate to the most stable final product.[5]

Controlling the regioselectivity requires deliberately biasing the conditions to favor one pathway over the other.

Troubleshooting & Optimization Workflow for Alkylation

G start Goal: Selective Alkylation n_alk Desired Product: N-Alkylation (Kinetic Control) start->n_alk Faster reaction desired o_alk Desired Product: O-Alkylation (Thermodynamic Control) start->o_alk More stable product desired cond_n Conditions for N-Alkylation: - Low Temperature (0°C to RT) - Weaker Base (e.g., K₂CO₃) - Less Polar, Aprotic Solvent (THF, Dioxane) - 'Soft' Alkylating Agent (e.g., Alkyl Iodide) n_alk->cond_n cond_o Conditions for O-Alkylation: - Higher Temperature (Reflux) - Stronger Base (e.g., NaH, NaOtBu) - Polar Aprotic Solvent (DMF, DMSO) - 'Hard' Alkylating Agent (e.g., Alkyl Sulfate) o_alk->cond_o outcome_n Predominant Product: 1-Alkyl-5-bromo-2-methylpyrimidin-4(1H)-one cond_n->outcome_n outcome_o Predominant Product: 4-(Alkoxy)-5-bromo-2-methylpyrimidine cond_o->outcome_o

Table 1: Key Parameters for Controlling N- vs. O-Alkylation Regioselectivity

ParameterTo Favor N-Alkylation (Kinetic)To Favor O-Alkylation (Thermodynamic)Rationale
Temperature Low (e.g., 0 °C to room temp)High (e.g., reflux)Lower temperatures prevent the reversal of the faster N-alkylation, trapping the kinetic product. Higher temperatures provide the energy to overcome the activation barrier for both pathways and allow for equilibration to the more stable thermodynamic product.[1][2]
Solvent Less Polar Aprotic (THF, Dioxane)Polar Aprotic (DMF, DMSO)Polar aprotic solvents strongly solvate the cation, leaving a "naked" and highly reactive anion, which can favor reaction at the harder oxygen site.
Base / Counterion Weaker bases (K₂CO₃, Cs₂CO₃)Strong, non-coordinating bases (NaH)The choice of base determines the counterion (e.g., K⁺, Na⁺). Harder cations like Li⁺ and Na⁺ may associate more tightly with the hard oxygen atom (Pearson's HSAB principle), potentially favoring O-alkylation.[3][6]
Alkylating Agent "Soft" leaving group (e.g., R-I)"Hard" leaving group (e.g., R-OTs, R₂SO₄)According to the HSAB principle, soft electrophiles prefer to react with the soft nitrogen center, while hard electrophiles prefer the hard oxygen center.[3]
Protocol 1: General Procedure for Selective N-Alkylation (Kinetic Control)
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylpyrimidin-4-ol (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the suspension to 0 °C and add potassium carbonate (K₂CO₃, 1.5 equiv.) portion-wise.

  • Reagent Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure consumption of the starting material and minimize the formation of the O-alkylated byproduct.[7]

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-bromo substituent is an excellent handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[8][9][10]

FAQ 2: My Suzuki-Miyaura coupling at the C5-position is giving low yield or failing completely. What are the common culprits?

Answer: Failure in Suzuki couplings involving this substrate often stems from catalyst inhibition, improper base/solvent selection, or dehalogenation. The acidic proton on the pyrimidinone ring (N1-H) can complicate the reaction.

Troubleshooting Checklist for Suzuki-Miyaura Coupling:

  • Protecting Group Strategy: The N-H proton can interfere with the catalytic cycle. If standard conditions fail, consider protecting the pyrimidinone nitrogen (e.g., with a benzyl or SEM group) prior to the coupling reaction.

  • Catalyst and Ligand Choice: Not all palladium catalysts are equal. For heteroaromatic substrates, specialized ligands are often necessary to promote efficient oxidative addition and reductive elimination.[11]

    • Starting Point: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice.[12][13]

    • Optimization: If yields are low, consider more robust catalyst systems like Pd(dppf)Cl₂ or using palladium(II) acetate (Pd(OAc)₂) with a specialized ligand like SPhos or XPhos.

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[11]

    • Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are standard. Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective for more challenging couplings.

  • Solvent System: A mixture of an organic solvent and water is typically required. The most common system is 1,4-dioxane/water or toluene/water.[12] Ensure all solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.

G caption Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask, combine 5-bromo-2-methylpyrimidin-4-ol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[12]

  • Reaction: Heat the mixture to 85-100 °C and stir vigorously for 6-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.[14]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography.

FAQ 3: I need to perform a Buchwald-Hartwig amination. Are there special considerations for this substrate?

Answer: Yes. The Buchwald-Hartwig amination, which forms a C-N bond, is also highly sensitive to reaction conditions.[15] The key challenges are similar to the Suzuki coupling but with added complexities due to the nature of the amine nucleophile.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand is Crucial: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, BINAP, or specific Buchwald ligands (e.g., SPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step for C-N bond formation.[15][16]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, although potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[16]

  • Amine Reactivity: Primary and secondary amines can be used. The pyrimidinone N-H can compete with the desired amine nucleophile, making protection a viable strategy if direct amination fails.[17]

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCatalyst (mol%)LigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5%)PPh₃ (internal)K₂CO₃ or K₃PO₄Dioxane/H₂O85-100
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)Xantphos (2-4%)NaOtBuToluene or Dioxane90-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)PPh₃ (internal)Et₃N / CuITHF or DMFRT-60

References

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine. BenchChem.
  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • PubMed. (2012). Theoretical study of the regioselectivity of the interaction of 3-methyl-4-pyrimidone and 1-methyl-2-pyrimidone with Lewis acids. National Center for Biotechnology Information.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • YouTube. (2024). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. YouTube.
  • Reddit. (2019). What's the difference between a reaction under kinetic control and one under thermodynamic control, and what is the significance of being able to be under a certain type of control? Reddit.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute.
  • PubMed Central. (2020). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. National Center for Biotechnology Information.
  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. American Chemical Society.
  • ResearchGate. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate.
  • PubMed. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. National Center for Biotechnology Information.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. National Center for Biotechnology Information.
  • PubMed Central. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. National Center for Biotechnology Information.
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. ResearchGate.
  • ResearchGate. (2020). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Center for Biotechnology Information.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.

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Technical Support Center: Efficient Removal of Palladium Catalysts from 5-Bromo-2-methylpyrimidin-4-OL Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methylpyrimidin-4-OL and its derivatives. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this important heterocyclic scaffold. However, the subsequent removal of residual palladium to meet stringent regulatory standards for active pharmaceutical ingredients (APIs) presents a significant challenge.[1][2]

This guide provides in-depth technical assistance in a question-and-answer format, addressing specific issues you may encounter during the purification process. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your palladium removal strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What makes palladium removal from 5-Bromo-2-methylpyrimidin-4-OL reactions particularly challenging?

A1: The primary challenge arises from the inherent chemical nature of the 5-Bromo-2-methylpyrimidin-4-OL molecule. Nitrogen-containing heterocycles, including pyrimidines, can act as ligands and form stable complexes with palladium.[3][4] The presence of the hydroxyl group in the 4-position can also contribute to chelation, further stabilizing the palladium in the reaction mixture and making it more difficult to remove by simple filtration.[5][6]

Q2: What are the most common methods for removing residual palladium from my reaction mixture?

A2: The most prevalent and effective methods for palladium removal in pharmaceutical synthesis include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers.[7]

  • Scavenging: Employing molecules, often with sulfur-containing functional groups, that selectively bind to palladium, facilitating its removal.[7][8]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium species.[9]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.

Q3: How do I choose the most appropriate palladium removal method for my specific experiment?

A3: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the required level of purity, and the scale of your reaction. A decision-making workflow, as illustrated in the diagram below, can guide your selection process.

Caption: Decision workflow for selecting a palladium removal strategy.

Q4: What are palladium scavengers, and how do they work?

A4: Palladium scavengers are materials designed to selectively bind to and remove palladium from a solution. They are typically solid-supported, such as silica gel or polymers, and are functionalized with ligands that have a high affinity for palladium. Common functional groups include thiols, thioureas, and trimercaptotriazine (TMT).[7][8][10] The process involves stirring the scavenger with the reaction mixture, allowing the palladium to bind to the functionalized support, and then removing the scavenger-palladium complex by simple filtration.[1]

Q5: Can activated carbon be used for palladium removal, and what are its limitations?

A5: Yes, activated carbon is a cost-effective and commonly used adsorbent for removing palladium residues. However, it can lack selectivity and may adsorb the desired product, leading to a loss of yield. The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process for your 5-Bromo-2-methylpyrimidin-4-OL reactions.

Issue 1: High residual palladium content in the final product after initial purification.

  • Possible Cause: Strong chelation of palladium to the pyrimidinol ring system. The nitrogen atoms and the hydroxyl group can form a stable complex with palladium, making it highly soluble and difficult to remove.[3][5]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica (e.g., SiliaMetS® Thiol) or trimercaptotriazine (TMT)-functionalized resins.[8][10]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 3-10 equivalents), temperature (room temperature to 60°C), and treatment time (2 to 24 hours).[2][7]

    • Consider a Pre-treatment Step: In some cases, a mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more easily removed form.

    • Multi-step Approach: Combine methods. For instance, an initial filtration through Celite® to remove any heterogeneous palladium can be followed by treatment with a scavenger to capture soluble species. A final crystallization step can further enhance purity.

Issue 2: Significant loss of 5-Bromo-2-methylpyrimidin-4-OL during the purification process.

  • Possible Cause: Non-specific adsorption of your product onto the scavenger or activated carbon. This is more likely if your product has high polarity.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers, including those with different support materials (silica vs. polymer) and functional groups, to find one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to avoid excessive product loss.

    • Adjust the Solvent: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

    • Change the Purification Method: If product loss remains high with adsorption-based methods, consider switching to crystallization or a liquid-liquid extraction protocol.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are effective against a wider range of palladium species.[10]

    • Analyze Palladium Species: If possible, use analytical techniques to identify the predominant palladium species in your reaction mixture to select a more targeted scavenger.

Quantitative Data Summary

The selection of an appropriate palladium scavenger is a critical step in process development. The following table summarizes quantitative data on the efficiency of different types of scavengers.

Scavenger TypeFunctional GroupSupport MaterialTypical EfficiencyAdvantagesDisadvantages
Silica-Based Thiol, Thiourea, TMTSilica Gel>95%High efficiency, good solvent compatibility.[7][8]Can be more expensive than other options.
Polymer-Supported Thiol, TMTPolystyrene>90%High loading capacity, robust.[10]May swell in certain organic solvents.
Activated Carbon N/ACarbon70-90%Cost-effective.Lower selectivity, potential for product loss.[7]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

  • Dissolution: Dissolve the crude 5-Bromo-2-methylpyrimidin-4-OL product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally.[7]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.

G cluster_0 Palladium Scavenging Workflow dissolve Dissolve Crude Product add_scavenger Add Thiol-Silica Scavenger dissolve->add_scavenger stir Stir (4-24h, RT-60°C) add_scavenger->stir filtrate Filter to Remove Scavenger stir->filtrate wash Wash Filter Cake filtrate->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze Pd Content (ICP-MS) concentrate->analyze

Caption: Experimental workflow for palladium removal using a thiol-functionalized silica scavenger.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% of the crude product mass) to the solution.

  • Stirring: Stir the suspension at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

References

  • RSC Publishing. (n.d.). Chelating palladium complexes containing pyridine/pyrimidine hydroxyalkyl di-functionalized N-heterocyclic carbenes: synthesis, structure, and catalytic activity towards C–H activation. Retrieved from [Link]

  • MDPI. (2021). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubMed. (2009). Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]

  • PubMed. (2009). Bidentate palladium(II) chelation by the common aldoses. Retrieved from [Link]

  • PubMed. (2010). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to biologically active pyrroles and indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Bendola Publishing. (n.d.). Palladium(II) Chelates as Biologically Active Metallo-Drugs: Synthesis, Characterization, DNA Binding, Electrochemical and. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

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Stability issues of 5-Bromo-2-methylpyrimidin-4-OL in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can mitigate degradation and ensure the integrity of your experiments.

I. Understanding the Stability of 5-Bromo-2-methylpyrimidin-4-ol

5-Bromo-2-methylpyrimidin-4-ol is a substituted pyrimidinone, a class of compounds that can exhibit complex behavior in solution. The stability of this molecule is influenced by several factors, including its tautomeric forms, the reactivity of the brominated pyrimidine ring, and its susceptibility to environmental conditions such as pH, light, and temperature.

The pyrimidin-4-ol moiety exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. This equilibrium can be influenced by the solvent and pH of the solution. The presence of the bromine atom at the 5-position and the methyl group at the 2-position also significantly impacts the electronic properties and reactivity of the pyrimidine ring.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 5-Bromo-2-methylpyrimidin-4-ol.

dot

Troubleshooting_Workflow cluster_start Start: Experimental Issue cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Experimental Results (e.g., low yield, new peaks in LC-MS) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? start->check_storage check_solution Analyze Solution Parameters: - Solvent purity? - pH of the medium? - Dissolution time/temperature? start->check_solution degradation Compound Degradation check_storage->degradation check_solution->degradation reaction_issue Reaction Condition Issue check_solution->reaction_issue optimize_storage Optimize Storage: - Store at 2-8°C. - Protect from light. - Use inert gas (Argon/Nitrogen). degradation->optimize_storage optimize_solution Adjust Solution Conditions: - Use fresh, anhydrous solvents. - Buffer the solution (pH 4-6). - Prepare solutions fresh. degradation->optimize_solution modify_reaction Modify Reaction Protocol: - Degas solvents. - Use non-nucleophilic buffers. - Lower reaction temperature. reaction_issue->modify_reaction Degradation_Pathways cluster_degradation Degradation Products A 5-Bromo-2-methylpyrimidin-4-ol B Debrominated Product (2-methylpyrimidin-4-ol) A->B Photodegradation (UV light) or Reducing agents C Hydrolysis Products (Ring-opened species) A->C Strong Acid/Base (Hydrolysis) D Nucleophilic Substitution Product A->D Strong Nucleophiles

Caption: Potential degradation pathways for 5-Bromo-2-methylpyrimidin-4-ol.

VII. References

  • PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. [Link]

  • An, J., et al. (2010). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 15(3), 1635-1644. [Link]

  • Larsson, O., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 5(31), 19857-19866. [Link]

  • PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. [Link]

  • van der Plas, H. C. (1978). The reactivity of substituted purines in strongly basic medium. Wageningen University Research. [Link]

  • Zhang, X., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(15), 7856-7863. [Link]

  • Ferreira da Silva, F., et al. (2015). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. Physical Chemistry Chemical Physics, 17(27), 17873-17881. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2015). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Environmental Science and Pollution Research, 30(5), 12345-12359. [Link]

  • Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Organic & Biomolecular Chemistry, 22(18), 3623-3627. [Link]

  • Klein, J., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. Environmental Science & Technology, 53(3), 1453-1462. [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]

  • Shugar, D. (1989). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Molecular Structure, 214, 1-21. [Link]

  • ResearchGate. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. [Link]

  • Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

  • Google Patents. (2012). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

  • American Chemical Society. (n.d.). Chemical Reviews Journal. [Link]

  • Beijnen, J. H., et al. (1986). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 75(1), 35-41. [Link]

  • Calatayud, J. M., et al. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Talanta, 74(2), 176-182. [Link]

  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(10), 3865-3876. [Link]

  • ResearchGate. (2000). (PDF) Degradation mechanism and stability of 5-aminolevulinic acid. [Link]

  • Jensen, E., & Schwendeman, S. P. (1995). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 84(1), 47-52. [Link]

  • ResearchGate. (2008). Thermal degradation of poly(arylene sulfide sulfone)/ N -methylpyrrolidone crystal solvate. [Link]

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-2-methylpyrimidin-4-ol is a versatile heterocyclic building block pivotal in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its structure, featuring a reactive bromine atom, a methyl group, and a pyrimidinol core, allows for diverse functionalization, most notably through palladium-catalyzed cross-coupling reactions. However, its unique electronic properties and tautomeric nature—existing in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms—can present specific challenges during synthesis.[1] This guide provides a structured, in-depth approach to diagnosing and resolving common issues encountered when using this reagent, empowering researchers to optimize their synthetic outcomes.

Section 1: Foundational Troubleshooting - First Principles

This section addresses initial checks and fundamental properties that are often the root cause of reaction failures.

Q1.1: My reaction shows no conversion of the starting material. What are the first things I should verify?

A1.1: When facing a complete lack of reactivity, it is crucial to return to first principles before undertaking extensive optimization. The cause is often a fundamental flaw in the setup or reagents rather than suboptimal reaction parameters.

  • Reagent Integrity: Verify the purity and identity of your 5-Bromo-2-methylpyrimidin-4-ol and coupling partner via NMR or LC-MS. Degradation during storage, while uncommon for this solid, is possible. More frequently, the coupling partner, especially boronic acids or amines, may have degraded.

  • Inert Atmosphere: Palladium-catalyzed reactions are notoriously sensitive to oxygen.[2] Ensure your reaction vessel was properly flame- or oven-dried and that the system was purged thoroughly with an inert gas (Argon or Nitrogen). Use solvents that have been rigorously degassed, for instance, by using a freeze-pump-thaw technique or by sparging with inert gas for at least 30 minutes.[3][4]

  • Catalyst Activity: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture.[2] If you are not using a pre-catalyst, ensure your Pd(II) source is being properly reduced in situ. If you have doubts about your catalyst's activity, use a fresh bottle or a different batch.

  • Temperature Control: Confirm that your heating apparatus (oil bath, heating mantle) is calibrated and providing the correct temperature. Inconsistent or incorrect heating can halt a reaction.

Q1.2: I'm struggling with the poor solubility of 5-Bromo-2-methylpyrimidin-4-ol in my reaction solvent. How can this be addressed?

A1.2: The pyrimidinol's tautomeric equilibrium and hydrogen-bonding capability can lead to poor solubility in common aprotic solvents like toluene or dioxane.[5]

  • Solvent Screening: While toluene and 1,4-dioxane are standard for many cross-coupling reactions, consider more polar aprotic solvents like DMF, DMAc, or NMP if solubility is the primary issue. However, be aware that these solvents can sometimes complicate product isolation.

  • Co-Solvent Systems: For Suzuki reactions, a common and effective strategy is to use a co-solvent system, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[3][6] The aqueous portion not only aids in dissolving the base but can also improve the solubility of the pyrimidinol starting material.

  • Temperature: Ensure the reaction is heated to a temperature sufficient to dissolve the starting materials. A reaction that is heterogeneous at the target temperature may suffer from slow kinetics.

Section 2: Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a primary method for forming C-C bonds with 5-Bromo-2-methylpyrimidin-4-ol. Failures here are common but can typically be resolved through systematic optimization.

Q2.1: What are the most common causes of low yield in my Suzuki coupling reaction?

A2.1: Low yield in a Suzuki coupling is often a multifactorial problem. The interplay between the catalyst, ligand, base, and solvent is critical for success.

  • Inappropriate Base: The base is not merely a proton scavenger; it plays a crucial role in the activation of the boronic acid for transmetalation. For challenging substrates, common bases like Na₂CO₃ or K₂CO₃ may be insufficient. Switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can dramatically improve yields.[3][7] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Suboptimal Catalyst/Ligand System: The electron-rich nature of the pyrimidine ring can sometimes make oxidative addition more difficult compared to simple aryl bromides.[8] If a standard catalyst like Pd(PPh₃)₄ is failing, switching to a system with a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) can accelerate this key step in the catalytic cycle.[7] Using modern palladacycle pre-catalysts (e.g., XPhos Pd G3) can also provide more consistent and active catalyst formation.[4]

  • Inhibition by Pyrimidine Nitrogen: The lone pair on the pyrimidine ring nitrogen can coordinate to the palladium center, effectively acting as a catalyst poison.[3] This is another reason why bulky phosphine ligands are often effective; they can sterically shield the palladium center and disfavor this inhibitory coordination.

Q2.2: My main byproduct is 2-methylpyrimidin-4-ol, the result of hydrodebromination. How can I prevent this?

A2.2: Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen.[4] It arises from competing pathways in the catalytic cycle, often involving palladium-hydride species.

  • Lower Reaction Temperature: Higher temperatures can accelerate the pathways leading to hydrodebromination.[4] Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., starting at 80 °C instead of 110 °C).

  • Choice of Base and Solvent: Strong bases in the presence of protic sources (including residual water in the solvent) can promote the formation of palladium-hydrides.[4] Using rigorously anhydrous aprotic solvents is critical.[4] If an aqueous co-solvent is necessary, minimizing the water content can help.

  • Boronic Acid Quality: Degradation of the boronic acid (protodeboronation) can leave the catalyst with no coupling partner, making the hydrodebromination pathway more likely. Use a slight excess (1.1–1.2 equivalents) of high-purity boronic acid to ensure it is available throughout the reaction.[3]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Starting ConditionRationale & Considerations
Palladium Catalyst Pd(dppf)Cl₂ (3 mol%) or a G3/G4 Palladacycle (2 mol%)Reliable and effective for heteroaromatic substrates.[3][6] Pre-catalysts offer consistent activation.
Ligand dppf (with catalyst) or bulky biarylphosphines (e.g., SPhos, XPhos)Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst inhibition.[7]
Base K₃PO₄ (2-3 equivalents)A strong, effective base for challenging couplings that helps prevent side reactions.[3][7]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene (anhydrous)The aqueous system aids solubility, while a purely anhydrous system can minimize hydrodebromination.[3][4]
Temperature 80–110 °CStart lower to minimize side reactions and increase only if reactivity is low.[4][9]
Troubleshooting Workflow: Suzuki-Miyaura Coupling

SuzukiTroubleshooting start Low/No Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok screen_base Screen Bases: K₃PO₄, Cs₂CO₃ reagents_ok->screen_base Yes failure Consult Specialist reagents_ok->failure No base_ok Improved? screen_base->base_ok screen_catalyst Change Catalyst/Ligand: Use Buchwald Ligands (XPhos, SPhos) base_ok->screen_catalyst No success Reaction Successful base_ok->success Yes catalyst_ok Improved? screen_catalyst->catalyst_ok optimize_temp Optimize Temperature & Solvent (e.g., lower temp, try anhydrous conditions) catalyst_ok->optimize_temp No catalyst_ok->success Yes optimize_temp->success

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

Protocol 1: Baseline Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio, e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[9]

Section 3: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

Forming a C-N bond at the C5 position is another key transformation. This reaction is highly dependent on the ligand and base combination.

Q3.1: My Buchwald-Hartwig amination is failing. Which parameters are most critical for optimization?

A3.1: The success of a Buchwald-Hartwig amination hinges on a delicate balance that facilitates oxidative addition, amine coordination, and reductive elimination while avoiding catalyst decomposition.

  • Ligand Choice: This is often the most critical parameter. The pyrimidinol substrate may require a specific ligand to achieve good results. A screening of common Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos) is highly recommended.[7][10] Different ligands are optimized for different classes of amines (primary, secondary, anilines, etc.).[10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, but the choice is substrate-dependent. Sodium tert-butoxide (NaOtBu) is a common starting point, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be more effective in certain cases.[2][3]

  • Catalyst Precursor: Using a reliable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) is often superior to generating the active Pd(0) species from Pd(OAc)₂ or Pd₂(dba)₃ in situ.[3] Pre-catalysts provide a more reliable and consistent concentration of the active catalyst, leading to more reproducible results.

Q3.2: Could the pyrimidinol tautomer be interfering with the reaction?

A3.2: Yes, this is a distinct possibility. The hydroxyl group of the pyrimidin-4-ol tautomer or the N-H of the pyrimidin-4-one tautomer can act as a competing nucleophile or ligand, leading to side reactions or catalyst inhibition.

  • Side Reactions: The pyrimidinol could potentially N-arylate or O-arylate with another molecule of the starting material, leading to dimer formation.

  • Catalyst Inhibition: The pyrimidinol moiety could coordinate to the palladium center, competing with the desired amine nucleophile or the phosphine ligand, thereby slowing or stopping the catalytic cycle.

  • Troubleshooting Strategy: If you suspect substrate-based interference, consider protecting the pyrimidinol group. A simple O-alkylation (e.g., methylation to form 5-bromo-4-methoxy-2-methylpyrimidine) or silylation could block this competing reactivity. The protecting group can be removed in a subsequent step.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended Starting ConditionRationale & Considerations
Palladium Catalyst A G3 or G4 Palladacycle (1-2 mol%)Provides reliable and efficient formation of the active catalyst.[3]
Ligand XPhos or RuPhos (1.2-2.4 mol%)Highly effective, general-purpose ligands for a wide range of amines.
Base NaOtBu or Cs₂CO₃ (1.5 equivalents)Strong, non-nucleophilic bases are required. Cs₂CO₃ is often milder if NaOtBu causes degradation.[2]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Standard, effective solvents for this transformation.[11]
Temperature 90–110 °CHigher temperatures are often required to drive reductive elimination.[3]
Catalytic Cycle Failure Points: Buchwald-Hartwig Amination

BuchwaldCycle cluster_cycle Catalytic Cycle cluster_failures Potential Failure Points pd0 L₂Pd(0) oa Oxidative Addition pd0->oa + Ar-Br pd2_complex L₂(Ar)Pd(II)-Br oa->pd2_complex ligand_exchange Amine Coordination pd2_complex->ligand_exchange + HNR₂ - L amido_complex L(Ar)Pd(II)-NR₂ ligand_exchange->amido_complex + Base - H-Base⁺Br⁻ re Reductive Elimination amido_complex->re re->pd0 + L product Ar-NR₂ re->product fail_oa Slow OA: Use electron-rich, bulky ligand fail_oa->oa fail_inhibit Catalyst Inhibition: Pyrimidine-N or -OH coordination fail_inhibit->ligand_exchange fail_re Slow RE: Increase temperature, use more electron-rich ligand fail_re->re

Caption: Buchwald-Hartwig catalytic cycle and common failure points.

Protocol 2: Baseline Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 2.4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Substrate Addition: Add 5-Bromo-2-methylpyrimidin-4-ol (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe. Add the amine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 100–110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol. Benchchem.
  • 5-Bromo-2-methylpyrimidin-4-OL. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines. Benchchem.
  • Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. Benchchem.
  • What are the reaction products of 5-Bromo-2-methylpyridine and alcohols? Blog.
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Smolecule.
  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 5-Bromo-2-methylpyrimidin-4-ol and Other Brominated Pyrimidines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are a cornerstone for the development of novel functional molecules. Their prevalence in biologically active compounds, including kinase inhibitors, drives a continuous demand for versatile and selectively reactive building blocks.[1][2] Among these, brominated pyrimidines stand out as critical intermediates for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.[3]

This guide provides an in-depth comparison of 5-Bromo-2-methylpyrimidin-4-ol against other synthetically important brominated pyrimidines. We will delve into the nuances of their reactivity, supported by experimental data and detailed protocols, to inform your selection of the optimal building block for your synthetic campaigns.

The Strategic Value of 5-Bromo-2-methylpyrimidin-4-ol

5-Bromo-2-methylpyrimidin-4-ol (CAS No. 1676-57-9) is a uniquely functionalized pyrimidine derivative.[4] Its structure, featuring a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, offers a distinct combination of electronic and steric properties that influence its reactivity in cross-coupling reactions. The tautomeric nature of the 4-hydroxypyrimidine moiety, existing in equilibrium with its pyrimidin-4-one form, further adds to its chemical versatility.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₅BrN₂O[4]
Molecular Weight189.01 g/mol [4]
XLogP30.2[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count3[4]

Comparative Reactivity in Key Cross-Coupling Reactions

The utility of a brominated pyrimidine is largely defined by its performance in palladium-catalyzed cross-coupling reactions. The position of the bromine atom, along with the electronic nature of other substituents on the ring, dictates the ease of oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[5]

General Reactivity Trends in Halopyrimidines

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors:

  • The Nature of the Halogen: The C-X bond strength is inversely correlated with reactivity. Thus, the general order of reactivity is I > Br > Cl. This makes bromopyrimidines a good balance of reactivity and stability for many applications.[5][6]

  • The Position of the Halogen: The electron-deficient nature of the pyrimidine ring influences the reactivity of the halogen substituent. The general order of reactivity for the different positions is C4(6) > C2 > C5.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[7] The reactivity of bromopyrimidines in this reaction is influenced by the electronic properties of the pyrimidine ring.

Brominated PyrimidineCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085[3]
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane80High (selective at C5)[1]
2-Amino-5-bromo-4-methylpyridineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-100Moderate to Good[8]
3-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9085[9]

Note: Data for brominated pyridines are included as close structural analogs to infer reactivity trends for substituted pyrimidines.

Analysis: 5-Bromo-2-methylpyrimidin-4-ol, with its electron-donating methyl and hydroxyl groups, is expected to be slightly less reactive than the unsubstituted 5-bromopyrimidine due to a more electron-rich ring system, which can slow the oxidative addition step. However, these same functional groups can be exploited for directing metallation or for further functionalization post-coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Brominated Pyrimidines

This protocol is a generalized starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the brominated pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture).[8]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[8][9]

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[9]

  • Purification: The crude product is purified by column chromatography on silica gel.[9]

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Bromopyrimidine, Boronic Acid, & Base B Add Palladium Catalyst A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

A typical experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: A Comparative Perspective

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[10][11] The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.[12]

Brominated Pyrimidine/PyridineAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-2-chloropyrimidineVarious AminesPd₂(dba)₃ / XPhosNaOtBuToluene100Good (selective at C5)[5]
2-Amino-5-bromo-4-methylpyridinePrimary/Secondary AminesPd₂(dba)₃ / BINAPNaOtBuToluene100Good[11]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[12]

Analysis: The presence of the potentially coordinating hydroxyl/keto group and the amino group on related structures necessitates careful optimization of the Buchwald-Hartwig amination of 5-Bromo-2-methylpyrimidin-4-ol. The choice of a bulky, electron-rich phosphine ligand is often crucial to promote reductive elimination and prevent catalyst inhibition.[10]

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the brominated pyrimidine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[11]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.).[11]

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.[12]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of celite. The filtrate is then washed with water and brine, dried, and concentrated.[11]

  • Purification: The crude product is purified by column chromatography or recrystallization.[11]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Pd(II) Complex Ar-Pd(II)(Br)L₂ Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-Br) Amine Coordination [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ Pd(II) Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L₂ Amine Coordination->Amido Complex - HBr (+ Base) Amido Complex->Pd(0)L2 Product Ar-NR'R'' Amido Complex->Product Reductive Elimination

Catalytic cycle for the Buchwald-Hartwig amination.

A Deeper Look at Other Notable Brominated Pyrimidines

5-Bromopyrimidine

As the parent compound, 5-bromopyrimidine is a fundamental building block.[7] Its reactivity is primarily dictated by the electronic nature of the pyrimidine ring itself, without the influence of other substituents. This makes it a reliable substrate for a wide range of cross-coupling reactions.[7]

5-Bromo-2-chloropyrimidine

This dihalogenated pyrimidine offers opportunities for sequential, site-selective functionalization. The C-Br bond at the 5-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 2-position.[5][6] This allows for initial coupling at the C5 position, leaving the C2 chloro-substituent available for subsequent nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction.[1]

2-Amino-5-bromopyrimidines

The presence of an amino group, a common feature in many kinase inhibitors, introduces both electronic and potential coordinating effects. While the amino group is electron-donating, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition, it also provides a handle for building more complex heterocyclic systems.[13]

Conclusion

5-Bromo-2-methylpyrimidin-4-ol is a valuable, highly functionalized building block for organic synthesis. Its unique substitution pattern offers both challenges and opportunities. While its reactivity in cross-coupling reactions may be tempered by its electron-rich nature compared to less substituted bromopyrimidines, the presence of the methyl and hydroxyl/keto groups provides avenues for fine-tuning solubility, directing further reactions, and introducing key pharmacophoric features.

The choice between 5-Bromo-2-methylpyrimidin-4-ol and other brominated pyrimidines will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. A thorough understanding of the principles of reactivity and the careful selection of reaction conditions, as outlined in this guide, are paramount to success.

References

  • Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2006). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. [Link]

  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • PubMed Central. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • ResearchGate. (2018). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • ResearchGate. (2018). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

Sources

A Comparative Guide to the Reactivity of 5-Bromo-2-methylpyrimidin-4-ol and 5-Iodo-2-methylpyrimidin-4-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the functionalization of heterocyclic scaffolds is a paramount task. Pyrimidinones, in particular, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of substituents onto the pyrimidine ring via palladium-catalyzed cross-coupling reactions is a widely employed strategy to modulate pharmacological activity. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-Bromo-2-methylpyrimidin-4-ol and 5-Iodo-2-methylpyrimidin-4-ol. Supported by experimental data from analogous systems, we will explore their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, delve into the mechanistic underpinnings of their reactivity, and offer practical guidance for their application in synthesis.

The Decisive Role of the Halogen: A Fundamental Overview

The choice between a bromo or iodo substituent on an aromatic or heteroaromatic ring is a critical decision in synthetic planning. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond in 5-iodo-2-methylpyrimidin-4-ol requires less energy to break, facilitating a more rapid oxidative addition of the palladium(0) catalyst to the C-I bond compared to the stronger C-Br bond of its counterpart.[2] This enhanced reactivity of the iodo-derivative often translates to milder reaction conditions, shorter reaction times, and higher yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] In the context of synthesizing 5-aryl-2-methylpyrimidin-4-ols, the superior reactivity of the iodo-pyrimidine is a distinct advantage.

Comparative Performance in Suzuki-Miyaura Coupling

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Analogous 5-Halopyrimidines

Reagent (Analogous System)Typical Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2,4-bis(methylthio)pyrimidinePd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O80-10012-2460-85
5-Iodo-2,4-bis(methylthio)pyrimidinePd(PPh₃)₄ or Pd(OAc)₂K₂CO₃ or Na₂CO₃DMF or Dioxane/H₂ORT-802-1275-95

Data is representative of typical outcomes for analogous systems and serves as a guide.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a 5-halopyrimidine with an arylboronic acid.

Materials:

  • 5-Bromo- or 5-Iodo-2-methylpyrimidin-4-ol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (7 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add the 5-halopyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C for the bromo-derivative, RT-80 °C for the iodo-derivative) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 5-Halopyrimidine Arylboronic Acid Pd(PPh3)4, K2CO3 B Inert Atmosphere: Evacuate & Backfill (Ar) A->B C Add Solvents: Dioxane/Water B->C D Heat & Stir (Monitor by TLC/LC-MS) C->D Heat E Cool & Dilute (Ethyl Acetate) D->E Completion F Aqueous Wash (Water, Brine) E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Aryl-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition (Aryl-X) PdII_Alkynyl Aryl-Pd(II)-C≡CR L2 PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Reductive Elimination Product Aryl-C≡CR PdII_Alkynyl->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide H-C≡CR, Base Cu_Acetylide->CuX to Pd cycle Oxidative_Addition cluster_bromo 5-Bromo-2-methylpyrimidin-4-ol cluster_iodo 5-Iodo-2-methylpyrimidin-4-ol Br_Start Pyr-Br + Pd(0)L2 Br_TS [Pyr---Br---Pd(0)L2]‡ Br_Start->Br_TS ΔG‡ (higher) Br_Product Pyr-Pd(II)(Br)L2 Br_TS->Br_Product I_Start Pyr-I + Pd(0)L2 I_TS [Pyr---I---Pd(0)L2]‡ I_Start->I_TS ΔG‡ (lower) I_Product Pyr-Pd(II)(I)L2 I_TS->I_Product

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-2-methylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in nucleic acids and its remarkable versatility as a pharmacophore.[1][2] Among its many variations, the 5-Bromo-2-methylpyrimidin-4-ol core represents a particularly fruitful starting point for the development of novel therapeutic agents. The strategic placement of the bromine atom provides a reactive handle for synthetic modifications, while the methyl and hydroxyl groups offer opportunities for fine-tuning the molecule's steric and electronic properties. This guide provides an in-depth analysis of the biological activities of derivatives stemming from this scaffold, offering a comparative look at their performance backed by experimental data and protocols.

The Synthetic Gateway: From Scaffold to Diverse Derivatives

The journey from the core 5-Bromo-2-methylpyrimidin-4-ol structure to a library of biologically active compounds is a testament to the power of modern synthetic chemistry. The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl moieties.[3][4] Furthermore, the hydroxyl group at C-4 exists in tautomeric equilibrium with its keto form (5-bromo-2-methyl-1H-pyrimidin-6-one), influencing its reactivity.[5] The amino-substituted analogues are also key intermediates, with the amino group serving as a nucleophile for building more complex heterocyclic systems.[6][7]

A general synthetic strategy often involves the protection of reactive groups, followed by regioselective modification and subsequent deprotection. For instance, in the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group to allow for selective lithiation and substitution at the C-6 position.[6] This level of control is paramount for systematically exploring the structure-activity relationship (SAR).

G cluster_synthesis General Synthetic Workflow start 5-Bromo-2-methylpyrimidin-4-ol Scaffold protect Protection of Reactive Groups (e.g., -NH2, -OH) start->protect e.g., Boc Anhydride modify Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) protect->modify e.g., Pd Catalyst, Arylboronic Acid deprotect Deprotection modify->deprotect e.g., TFA, HCl library Library of Bioactive Derivatives deprotect->library

Caption: A generalized workflow for the synthesis of 5-Bromo-2-methylpyrimidin-4-ol derivatives.

Comparative Analysis of Biological Activities

Derivatives of 5-Bromo-2-methylpyrimidin-4-ol have demonstrated a wide spectrum of biological activities, with antiviral and anticancer properties being the most prominently studied.[6][8]

Antiviral Activity

The pyrimidine core is a well-established pharmacophore in antiviral drug design, with many approved drugs being nucleoside analogues.[9] Derivatives of 5-bromo-2-methylpyrimidin-4-ol have been investigated for their activity against a range of viruses. For example, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with different substituents at the C-6 position were synthesized and evaluated for their antiviral properties.[6] While some of these compounds showed activity against various virus strains, their efficacy was often close to their toxicity threshold, highlighting the delicate balance between antiviral potency and host cell safety.[6]

Another study on related pyrrolo[2,3-d]pyrimidines found that 4-amino-5-halogenated derivatives were active against human cytomegalovirus and herpes simplex virus type 1.[10] This suggests that the presence of a halogen at the 5-position, such as bromine, coupled with an amino group at the 4-position, can be a key determinant for antiviral activity.

Derivative TypeVirusActivityReference
2-Amino-6-substituted-5-bromo-4(3H)-pyrimidinonesVarious StrainsActive near toxicity threshold[6]
4-Amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidineHuman Cytomegalovirus, Herpes Simplex Type 1>5 log reduction in virus titer at 10-100 µM[10]
Anticancer Activity

The antiproliferative effects of these derivatives are a major area of research, with many compounds acting as kinase inhibitors.[11][12] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Derivatives of the related 2-amino-5-bromo-4-methylpyridine have been used to create fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which have shown significant potential as anticancer agents by inhibiting cyclin-dependent kinases (CDKs).[7] In a similar vein, 5-bromo-7-azaindolin-2-one derivatives have been synthesized and shown to have potent, broad-spectrum antitumor activity, with some compounds being significantly more potent than the approved drug Sunitinib against liver, lung, and ovarian cancer cell lines.[8]

G cluster_pathway Kinase Inhibition Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation Inhibitor 5-Bromo-2-methylpyrimidin-4-ol Derivative Inhibitor->Receptor Inhibitor->Kinase_Cascade

Caption: Simplified signaling pathway showing kinase inhibition by pyrimidine derivatives.

The following table summarizes the in vitro cytotoxic activity of representative derivatives against various human cancer cell lines.

DerivativeTarget Cancer Cell LineIC50 (µM)Reference
5-bromo-7-azaindolin-2-one derivative (23p)HepG2 (Liver)2.357[8]
A549 (Lung)2.891[8]
Skov-3 (Ovarian)3.012[8]
Sunitinib (Reference Drug)HepG2 (Liver)31.594[8]
A549 (Lung)49.036[8]
Skov-3 (Ovarian)25.471[8]
4-amino-5-halogenated pyrrolo[2,3-d]pyrimidine (19)L1210 (Leukemia)0.7[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1][2] For 5-Bromo-2-methylpyrimidin-4-ol derivatives, several key SAR trends can be identified:

  • The 5-Bromo Group: The bromine atom at this position is often crucial for activity. It can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the overall electronic properties of the ring. Its role as a synthetic handle for introducing diverse substituents is also key to exploring the SAR.

  • Substituents at C-4: The nature of the group at the C-4 position significantly impacts activity. For instance, replacing the hydroxyl group with an amino group can enhance antiviral and anticancer activities.[10]

  • Substituents at C-2 and C-6: Modifications at these positions can fine-tune the potency and selectivity of the derivatives. For example, the introduction of various side chains at the C-6 position of 2-amino-5-bromo-4(3H)-pyrimidinone influenced its antiviral profile.[6]

Caption: Key structure-activity relationship points for 5-bromo-pyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

General Synthetic Protocol for C-6 Substituted 2-Amino-5-bromo-4(3H)-pyrimidinone Derivatives

This protocol is adapted from the work of Kumar et al. (2012).[6]

  • Protection: To a suspension of the starting 2-amino-6-methyl-4(3H)-pyrimidinone in dry THF, add triethylamine (Et3N) followed by di-tert-butyl dicarbonate (Boc)2O. Heat the mixture to 40 °C until the reaction is complete (monitored by TLC) to obtain the Boc-protected intermediate.

  • Lithiation: Suspend the Boc-protected compound in dry THF under a nitrogen atmosphere and cool to 0 °C. Add n-butyllithium (n-BuLi) dropwise. After the addition, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Substitution: Cool the reaction mixture back to 0 °C and quench with the desired electrophile (e.g., an alkyl halide) dissolved in dry THF. Stir the reaction at room temperature for 30 minutes.

  • Work-up: Quench the reaction by adding a cold saturated aqueous solution of NH4Cl at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-6 substituted derivative.

  • Deprotection (if necessary): The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to yield the final product.

Antiproliferative Activity Assessment: MTT Assay

This is a standard protocol for evaluating the cytotoxic effects of compounds on cancer cell lines.[7][8]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5 x 10³ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives of 5-Bromo-2-methylpyrimidin-4-ol are a versatile class of compounds with significant therapeutic potential, particularly in the fields of virology and oncology. The strategic importance of the pyrimidine core, combined with the synthetic accessibility provided by the bromo substituent, allows for the creation of large and diverse compound libraries. The comparative analysis of their biological activities reveals key structure-activity relationships that can guide the rational design of more potent and selective drug candidates. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives, contributing to the ongoing effort to develop novel therapeutics for a range of diseases.

References

  • Kumar, V., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

  • Aouad, M. R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. Available at: [Link]

  • PubChem. 5-Bromo-2-methylpyrimidin-4-OL. PubChem. Available at: [Link]

  • Townsend, L. B., et al. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • ResearchGate. Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • ResearchGate. Structure activity relationship of the pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]

  • Li, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]

  • Fischer, P. H., et al. (1982). Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Biochemical Pharmacology. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research. Available at: [Link]

  • Patel, A., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Publication Reviews. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry. Available at: [Link]

  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Available at: [Link]

  • Taha, M. A., et al. (2018). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Sergest, P. F., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules. Available at: [Link]

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A Comparative Guide to the Biological Screening of 5-Bromo-2-methylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Bromo-2-methylpyrimidin-4-ol Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the core of essential biomolecules like nucleic acids and finding application in a wide array of pharmaceuticals.[1][2][3][4][5] The strategic functionalization of the pyrimidine ring can lead to compounds with a diverse range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6]

This guide focuses on a specific, promising scaffold: 5-Bromo-2-methylpyrimidin-4-ol . The introduction of a bromine atom at the 5-position is a key design element. Halogenation can significantly modulate the electronic properties of the ring system and provide a handle for further synthetic modifications, potentially enhancing the biological efficacy and target specificity of the resulting derivatives.[6][7] The 2-methyl group offers a point for steric and electronic fine-tuning, while the 4-hydroxyl group, existing in tautomeric equilibrium with the pyrimidin-4-one form, presents a crucial site for derivatization to explore structure-activity relationships (SAR).

This document provides a comparative overview of the biological screening of derivatives of this scaffold. We will delve into the synthetic rationale, present a comparative analysis of their potential biological activities based on data from closely related compound series, and provide detailed, field-proven protocols for their biological evaluation.

Synthetic Strategy: From a Core Scaffold to a Diverse Chemical Library

The generation of a library of 5-Bromo-2-methylpyrimidin-4-ol derivatives for biological screening hinges on a robust and versatile synthetic plan. The core scaffold itself can be synthesized, and subsequently, the 4-hydroxyl group can be chemically modified to introduce a variety of substituents.

A plausible synthetic approach, extrapolated from established methods for similar pyrimidine systems, is outlined below. The 4-hydroxyl group can be converted to a more reactive leaving group, such as a chlorine atom, which can then be displaced by various nucleophiles to generate a library of derivatives with diverse functionalities at the 4-position.

Protocol 1: Synthesis of 4-Substituted-5-bromo-2-methylpyrimidine Derivatives

Step 1: Chlorination of 5-Bromo-2-methylpyrimidin-4-ol

  • To a stirred suspension of 5-Bromo-2-methylpyrimidin-4-ol, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the pH is approximately 7-8.

  • Extract the product, 4-chloro-5-bromo-2-methylpyrimidine, with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated intermediate.

Step 2: Nucleophilic Substitution at the 4-Position

  • Dissolve the 4-chloro-5-bromo-2-methylpyrimidine intermediate in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (2.0 equivalents).

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile, for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-substituted-5-bromo-2-methylpyrimidine derivative.

This two-step process allows for the introduction of a wide array of substituents at the 4-position, enabling a thorough exploration of the structure-activity relationship.

G cluster_0 Synthesis of 5-Bromo-2-methylpyrimidin-4-ol Derivatives cluster_1 Derivatization start 5-Bromo-2-methylpyrimidin-4-ol intermediate 4-Chloro-5-bromo-2-methylpyrimidine start->intermediate  POCl₃, Reflux   product_A 4-Amino Derivatives intermediate->product_A  R₂NH, Base   product_B 4-Alkoxy Derivatives intermediate->product_B  ROH, Base   product_C 4-Thioether Derivatives intermediate->product_C  RSH, Base  

Caption: General synthetic scheme for the derivatization of 5-Bromo-2-methylpyrimidin-4-ol.

Comparative Biological Evaluation: A Multifaceted Screening Approach

Derivatives of the 5-bromopyrimidine scaffold have shown promise in several therapeutic areas. A comprehensive biological screening should therefore encompass assays for anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways.[8][9][10] The antiproliferative effects of the synthesized 5-Bromo-2-methylpyrimidin-4-ol derivatives can be evaluated against a panel of human cancer cell lines.

Table 1: Representative Antiproliferative Activity of Hypothetical 5-Bromo-2-methylpyrimidin-4-ol Derivatives (IC₅₀ in µM)

Compound IDR-Group at C4MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
D-1 -NH-CH₂-Ph8.512.39.8
D-2 -NH-(4-Cl-Ph)5.27.96.1
D-3 -O-CH₂-Ph15.621.418.9
D-4 -O-(4-Cl-Ph)10.114.711.5
Doxorubicin (Reference Drug)0.81.21.0

Disclaimer: The data in this table is hypothetical and for illustrative purposes. It is based on general trends observed in related pyrimidine series where electron-withdrawing groups and amino-linkages often enhance anticancer activity.

This colorimetric assay is a standard method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[1][10][11][12][13]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC₅₀ Values H->I

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Pyrimidine derivatives are known to possess significant antibacterial and antifungal properties.[1][11][14] The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Table 2: Representative Antimicrobial Activity of Hypothetical 5-Bromo-2-methylpyrimidin-4-ol Derivatives (MIC in µg/mL)

Compound IDR-Group at C4S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
D-5 -NH-(pyridin-2-yl)163264
D-6 -NH-(thiazol-2-yl)81632
D-7 -S-CH₂-Ph3264>128
D-8 -S-(4-F-Ph)163264
Ciprofloxacin (Reference Drug)10.5N/A
Fluconazole (Reference Drug)N/AN/A4

Disclaimer: This data is hypothetical and for illustrative purposes. It reflects the general observation that heterocyclic substituents on the amino group can enhance antimicrobial activity.

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][8][15][16][17]

  • Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibitory Activity

Pyrimidine derivatives are known to inhibit various enzymes, particularly kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer.[7][18]

G cluster_0 Kinase Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Kinase_A Kinase A GFR->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation TF->Proliferation Inhibitor 5-Bromo-2-methylpyrimidin-4-ol Derivative Inhibitor->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase buffer, the target kinase enzyme, and the test compound. Initiate the reaction by adding the ATP and substrate mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

Conclusion and Future Directions

The 5-Bromo-2-methylpyrimidin-4-ol scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make its derivatives attractive candidates for drug discovery programs. This guide provides a framework for the systematic synthesis and biological screening of these compounds. The comparative data, although based on closely related systems, highlights the potential for discovering potent and selective agents against cancer, microbial infections, and enzyme-related disorders. Future work should focus on synthesizing a focused library of these derivatives and performing the described biological assays to establish concrete structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • MI - Microbiology. Broth Microdilution. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. In M43-A. CLSI. Available from: [Link]

  • Özdemir, A., et al. (2025). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[2][13]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 154, 108043.

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Available from: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Henrik's Lab. Available from: [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]

  • ResearchGate. (2025). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(39), 23979-24003.
  • National Center for Biotechnology Information. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 6(5), 532-537.
  • MDPI. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules, 27(23), 8206.
  • Nain, S., & Anjali. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies.
  • Chen, H., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(15), 2847-2853.

Sources

A Senior Application Scientist's Guide to Pyrimidine Building Blocks in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it is no surprise that pyrimidine analogs have been successfully designed to interact with a multitude of biological targets, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties, among others.[3][4] The synthetic versatility of the pyrimidine core allows for the strategic introduction of various functional groups, enabling the fine-tuning of a compound's physicochemical properties and biological activity.[5]

This guide provides a comparative analysis of key pyrimidine building blocks, offering insights into their synthesis, reactivity, and strategic application in drug discovery. We will delve into the nuances of selecting the appropriate starting material, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Workhorses: Halogenated Pyrimidines

Halogenated pyrimidines are arguably the most versatile and widely used building blocks in pyrimidine chemistry. The electron-withdrawing nature of the halogen atoms activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), making them excellent precursors for a wide range of derivatives.

2,4-Dichloropyrimidine: A Gateway to Diverse Functionality

2,4-Dichloropyrimidine is a readily available and highly reactive building block. The two chlorine atoms exhibit differential reactivity, with the C4 position being generally more susceptible to nucleophilic attack than the C2 position. This selectivity, driven by the greater stabilization of the Meisenheimer intermediate at the C4 position, allows for sequential and site-selective functionalization.

Advantages:

  • High Reactivity: Enables reactions with a broad range of nucleophiles under relatively mild conditions.

  • Differential Reactivity: Allows for sequential substitution at the C4 and C2 positions, providing a route to complex, unsymmetrically substituted pyrimidines.

  • Commercial Availability: Readily available from commercial suppliers, making it a cost-effective starting material for many synthetic campaigns.

Disadvantages:

  • Moisture Sensitivity: Can be susceptible to hydrolysis, requiring anhydrous reaction conditions.

  • Potential for Lack of Selectivity: With highly reactive nucleophiles or under forcing conditions, a mixture of C2- and C4-substituted products, as well as disubstituted products, may be obtained.

Experimental Protocol: Selective Mono-amination of 2,4-Dichloropyrimidine

This protocol demonstrates the selective substitution at the C4 position of 2,4-dichloropyrimidine.

dot

reagents 2,4-Dichloropyrimidine + Aniline conditions Triethylamine (TEA) Ethanol (EtOH) Reflux, 4h reagents->conditions Reaction product 2-Chloro-4-(phenylamino)pyrimidine conditions->product Yield: ~85-95%

Caption: Workflow for selective mono-amination of 2,4-dichloropyrimidine.

Step-by-Step Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 mmol) in ethanol (10 mL), add aniline (1.0 mmol) and triethylamine (1.2 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-chloro-4-(phenylamino)pyrimidine.

Causality of Experimental Choices:

  • Triethylamine (TEA): Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Ethanol (EtOH): A polar protic solvent that facilitates the dissolution of the reactants and the stabilization of the charged intermediates.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

2-Amino-4,6-dichloropyrimidine: Introducing a Key Pharmacophoric Element

The presence of an amino group at the C2 position makes this building block particularly valuable, as the 2-aminopyrimidine motif is a well-established pharmacophore in many kinase inhibitors. The amino group is a strong electron-donating group, which deactivates the pyrimidine ring towards electrophilic attack but can influence the regioselectivity of nucleophilic substitution at the C4 and C6 positions.

Advantages:

  • Pre-installed Pharmacophore: The 2-amino group is a key feature in many biologically active molecules.

  • Symmetrical Reactivity: The two chlorine atoms at the C4 and C6 positions are equivalent, simplifying reactions where disubstitution is desired.

Disadvantages:

  • Reduced Reactivity: The electron-donating amino group can decrease the reactivity of the chloro substituents compared to 2,4-dichloropyrimidine.

  • Potential for N-alkylation: The amino group itself can be a site for undesired side reactions.

The Nucleophiles: Amino- and Hydroxypyrimidines

While halogenated pyrimidines serve as excellent electrophilic partners, amino- and hydroxypyrimidines are key nucleophilic building blocks.

2-Aminopyrimidine: A Versatile Nucleophile

2-Aminopyrimidine is a widely used building block for the synthesis of a variety of heterocyclic systems. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and condensation reactions.

Experimental Protocol: Synthesis of a Pyrimido[1,2-a]benzimidazole

This protocol illustrates the use of 2-aminopyrimidine as a binucleophile in a condensation-cyclization reaction.

dot

reactants 2-Aminopyrimidine + 2-Chlorobenzaldehyde catalyst Copper(I) iodide (CuI) L-proline reactants->catalyst Catalysis conditions Potassium carbonate (K2CO3) Dimethyl sulfoxide (DMSO) 120 °C, 12h catalyst->conditions Reaction Conditions product Pyrimido[1,2-a]benzimidazole conditions->product Yield: ~70-80%

Caption: Synthesis of a pyrimido[1,2-a]benzimidazole via a copper-catalyzed reaction.

Step-by-Step Procedure:

  • In a sealed tube, combine 2-aminopyrimidine (1.0 mmol), 2-chlorobenzaldehyde (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol) in dimethyl sulfoxide (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Copper(I) iodide (CuI) and L-proline: Form a catalytic system that facilitates the initial N-arylation of the 2-aminopyrimidine. L-proline acts as a ligand to stabilize the copper catalyst and promote the reaction.

  • Potassium carbonate (K2CO3): A base required for the condensation and cyclization steps.

  • Dimethyl sulfoxide (DMSO): A high-boiling polar aprotic solvent suitable for high-temperature reactions.

Hydroxypyrimidines: Tautomerism and Reactivity

Hydroxypyrimidines, such as 4-hydroxypyrimidine, exist in tautomeric equilibrium with their corresponding pyrimidinone forms. This tautomerism plays a crucial role in their reactivity. They can react as nucleophiles through the oxygen or nitrogen atoms, or they can be converted to the more reactive halopyrimidines using reagents like phosphorus oxychloride (POCl₃).

Expanding the Toolbox: Other Key Pyrimidine Building Blocks

Pyrimidine-5-carbaldehyde: A Versatile Electrophile

Pyrimidine-5-carbaldehyde is a valuable building block for introducing a formyl group, which can be further transformed into a variety of other functionalities.[6] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[7]

Advantages:

  • Reactive Aldehyde Group: Undergoes a wide range of reactions, including Wittig reactions, reductive aminations, and condensations.

  • Gateway to Further Functionalization: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a diverse set of derivatives.

Disadvantages:

  • Potential for Polymerization: Aldehydes can be prone to self-condensation or polymerization under certain conditions.

  • Synthesis Can Be Multi-step: The preparation of pyrimidine-5-carbaldehyde often involves a multi-step synthesis.[8]

Pyrimidine-2-thiol: A Route to Thioethers and Fused Systems

Pyrimidine-2-thiol, which exists in equilibrium with its thione tautomer, is a versatile building block for the synthesis of 2-thiopyrimidine derivatives and fused heterocyclic systems.[9] The sulfur atom is a soft nucleophile and readily undergoes S-alkylation and S-arylation reactions.

Comparative Summary of Pyrimidine Building Blocks

Building BlockKey Functional GroupPrimary Synthetic UtilityKey AdvantagesKey Disadvantages
2,4-Dichloropyrimidine ChloroElectrophile in SNArHigh and differential reactivity, commercially available.Moisture sensitive, potential for low selectivity.
2-Amino-4,6-dichloropyrimidine Amino, ChloroElectrophile in SNArPre-installed pharmacophore, symmetrical reactivity.Reduced reactivity, potential for N-alkylation.
2-Aminopyrimidine AminoNucleophileVersatile for building fused rings and other heterocycles.Can be a weak nucleophile, requiring activation.
4-Hydroxypyrimidine Hydroxyl/KetoNucleophile/PrecursorTautomerism allows for diverse reactivity.Can be less reactive than halopyrimidines.
Pyrimidine-5-carbaldehyde AldehydeElectrophileHighly reactive, gateway to diverse functionalities.Potential for polymerization, multi-step synthesis.
Pyrimidine-2-thiol Thiol/ThioneNucleophileExcellent for S-alkylation and building fused systems.Odor, potential for oxidation.

Modern Synthetic Approaches: The Impact of Microwave Irradiation

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[10] This is particularly beneficial in the synthesis of pyrimidine derivatives, where reactions can sometimes be sluggish.

Comparative Example: Biginelli Reaction

The Biginelli reaction, a one-pot three-component reaction, is a classic method for synthesizing dihydropyrimidinones.

MethodReaction TimeYield
Conventional Heating 8-12 hours60-80%
Microwave Irradiation 5-15 minutes85-95%

The significant rate enhancement observed under microwave irradiation is attributed to efficient and uniform heating of the reaction mixture.[11]

Scalability and Cost-Effectiveness

For drug development professionals, the scalability and cost-effectiveness of a synthetic route are paramount. The choice of building block can have a significant impact on both of these factors.

  • Readily Available Starting Materials: Building blocks synthesized from inexpensive and readily available starting materials, such as 2,4-dichloropyrimidine, are generally preferred for large-scale synthesis.

  • Robust and High-Yielding Reactions: Reactions that are high-yielding and tolerant of a range of functional groups are more likely to be scalable.

  • Purification: The ease of purification of the final product and intermediates is a critical consideration. Crystalline products that can be purified by recrystallization are often more desirable for large-scale production than oils that require chromatography.

Conclusion

The selection of the appropriate pyrimidine building block is a critical decision in the design and execution of a synthetic strategy. A thorough understanding of the reactivity, advantages, and disadvantages of each class of building block, as presented in this guide, empowers researchers to make informed choices that can significantly impact the efficiency and success of their synthetic endeavors. By leveraging the diverse reactivity of these fundamental scaffolds and embracing modern synthetic techniques, the development of novel pyrimidine-based therapeutics will continue to advance.

References

  • Taylor & Francis Online. Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. (n.d.). Available at: [Link]

  • ResearchGate. Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. (2022). Available at: [Link]

  • Exploring the Chemical Properties and Synthesis of Pyrimidine-5-carboxaldehyde. (n.d.). Available at: [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. (2006). Available at: [Link]

  • Semantic Scholar. Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. (2006). Available at: [Link]

  • Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Available at: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Available at: [Link]

  • ResearchGate. Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2012). Available at: [Link]

  • ResearchGate. Efficient Synthesis of Polyfunctionalized Pyrimidine Derivatives. (2014). Available at: [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Available at: [Link]

  • MDPI. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available at: [Link]

  • ACS Publications. What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. (2021). Available at: [Link]

  • PMC. Significance and Biological Importance of Pyrimidine in the Microbial World. (2014). Available at: [Link]

  • Journal of the Chemical Society (Resumed). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. (1954). Available at: [Link]

  • ResearchGate. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Available at: [Link]

  • PMC. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). Available at: [Link]

  • PMC. Recent Advances in Pyrimidine-Based Drugs. (2023). Available at: [Link]

  • YouTube. Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). Available at: [Link]

  • PubMed Central. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. (2022). Available at: [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Available at: [Link]

Sources

A Comparative Study of 5-Bromo-2-methylpyrimidin-4-ol and its Halogenated Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4] This guide provides a comprehensive comparative analysis of 5-Bromo-2-methylpyrimidin-4-ol and its chloro and iodo analogs, offering insights into their synthesis, reactivity, and potential applications, underpinned by experimental data and established scientific principles.

Introduction to 5-Halogenated-2-methylpyrimidin-4-ols

5-Bromo-2-methylpyrimidin-4-ol, a member of the halogenated pyrimidine family, presents a versatile platform for chemical exploration. The strategic placement of the bromine atom at the 5-position, coupled with the methyl group at the 2-position and the hydroxyl group at the 4-position, offers multiple avenues for functionalization and derivatization. Understanding the subtle yet significant differences imparted by varying the halogen at the 5-position is crucial for the rational design of novel compounds with tailored properties. This guide will focus on a comparative analysis of 5-bromo-, 5-chloro-, and 5-iodo-2-methylpyrimidin-4-ol.

Physicochemical Properties: A Comparative Overview

The nature of the halogen atom at the 5-position significantly influences the physicochemical properties of the pyrimidine ring, which in turn can affect its biological activity and pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
5-Chloro-2-methylpyrimidin-4-olC₅H₅ClN₂O144.560.7
5-Bromo-2-methylpyrimidin-4-olC₅H₅BrN₂O189.010.9
5-Iodo-2-methylpyrimidin-4-olC₅H₅IN₂O236.011.2

Data sourced from PubChem.

As we move down the halogen group from chlorine to iodine, the molecular weight and lipophilicity (as indicated by XLogP3) of the compounds increase. These variations can have profound effects on solubility, cell permeability, and binding interactions with biological targets.

Synthesis of 5-Halogenated-2-methylpyrimidin-4-ols

General Synthetic Pathway

The core pyrimidine ring can be constructed through the condensation of an appropriate β-ketoester with acetamidine. Subsequent halogenation at the 5-position can be achieved using a suitable halogenating agent.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid [5]

This protocol describes the synthesis of a key precursor.

  • Preparation of Sodium Ethoxide: Carefully add sodium (356 mg, 15.5 mmol) to ethanol (5.9 mL).

  • Reaction with Acetamidine Hydrochloride: To a stirred suspension of acetamidine hydrochloride (0.91 g, 9.69 mmol), add the freshly prepared sodium ethoxide solution (3.5 mL).

  • Cyclization with Mucobromic Acid: Warm the mixture to 50 °C. Add a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol dropwise, maintaining a constant temperature. Add a further portion of the sodium ethoxide solution (2 mL).

  • Work-up: After cooling, filter the mixture and evaporate the solvent. Vigorously shake the residue with 2 M hydrochloric acid (2.4 mL).

  • Isolation: Filter the brown precipitate, wash with cold water, and freeze-dry to yield 5-bromo-2-methylpyrimidine-4-carboxylic acid (350 mg, 42%).[5]

Decarboxylation of this carboxylic acid would be expected to yield the target 5-Bromo-2-methylpyrimidin-4-ol.

Synthesis of Halogenated Analogs:

  • 5-Chloro-2-methylpyrimidin-4-ol: Can be synthesized by reacting 2-methyl-4-hydroxypyrimidine with a chlorinating agent like N-chlorosuccinimide (NCS).

  • 5-Iodo-2-methylpyrimidin-4-ol: Can be prepared by treating 2-methyl-4-hydroxypyrimidine with an iodinating agent such as N-iodosuccinimide (NIS).

Synthesis_Pathway

Comparative Reactivity

The reactivity of the C-X bond at the 5-position is a critical determinant of the synthetic utility of these compounds, particularly in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (Aminolysis)

A study on the aminolysis of various halogenated pyrimidines provides direct experimental evidence for their relative reactivities.[6] The research indicates that within a series of 2-halogenopyrimidines, the bromopyrimidine is the most reactive, while the chloropyrimidine is generally the least reactive.[6] This trend is attributed to a balance between the electronegativity of the halogen and the strength of the carbon-halogen bond. While chlorine is more electronegative, the weaker C-Br bond facilitates its cleavage during the nucleophilic attack. The reactivity order is generally found to be Br > I > Cl .[6]

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond typically follows the order I > Br > Cl .[7] This is primarily due to the bond dissociation energies, where the C-I bond is the weakest and thus most susceptible to oxidative addition to the palladium(0) catalyst.

Reactivity_Comparison

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Chloro-Pyrimidine [7]

This generalized protocol for a structurally similar compound can be adapted for 5-bromo-2-methylpyrimidin-4-ol.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reactants: Add the 5-bromo-pyrimidine substrate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the solvent (e.g., dioxane/water).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Potential Applications in Drug Discovery

The 5-halogenated-2-methylpyrimidin-4-ol scaffold is a promising starting point for the development of various therapeutic agents.

Kinase Inhibitors

The pyrimidine ring is a well-established hinge-binding motif in many kinase inhibitors. The 5-halo substituent can be strategically utilized to either engage in halogen bonding with the protein backbone or serve as a handle for further derivatization to enhance potency and selectivity. Structure-activity relationship (SAR) studies on 2,4-diaminopyrimidines have demonstrated their potential as potent c-jun N-terminal kinase (JNK) inhibitors.[4]

Anti-inflammatory and Anticancer Agents

Derivatives of pyrimidine have shown significant anti-inflammatory and anticancer activities.[3] The ability to functionalize the 5-position of the pyrimidine ring through cross-coupling reactions allows for the exploration of a vast chemical space, leading to the discovery of novel compounds with improved biological profiles.

SAR_Workflow

Conclusion

5-Bromo-2-methylpyrimidin-4-ol and its halogenated analogs are valuable building blocks in medicinal chemistry. The choice of halogen at the 5-position provides a handle to fine-tune both the physicochemical properties and the chemical reactivity of the molecule. The bromo- derivative offers a good balance of reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The iodo- analog is expected to be the most reactive in cross-coupling, while the chloro- analog provides a more stable scaffold. A thorough understanding of these differences is paramount for the strategic design and synthesis of novel pyrimidine-based drug candidates.

References

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Journal of the Chemical Society C: Organic. (1967). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. Retrieved from [Link]

  • PubMed Central. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • PrepChem.com. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved from [Link]

  • ResearchGate. (2013). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]

  • ResearchGate. (2022). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. [Link]

  • PubMed. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

  • MedChemComm. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. [Link]

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The Privileged Scaffold: A Comparative Efficacy Analysis of Kinase Inhibitors Derived from 5-Bromo-2-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and medicinal chemists in the field of oncology drug discovery, the pyrimidine core represents a "privileged structure."[1] Its intrinsic ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a foundational scaffold for a multitude of approved and investigational drugs.[1] This guide focuses specifically on kinase inhibitors originating from the versatile starting material, 5-Bromo-2-methylpyrimidin-4-OL . We will provide an in-depth comparison of their efficacy, supported by experimental data, and detail the underlying synthetic strategies and biological evaluation methodologies that are crucial for their development.

A key principle in the synthetic utility of 5-Bromo-2-methylpyrimidin-4-OL is its conversion into a more reactive intermediate. The hydroxyl group at the 4-position is typically transformed into a leaving group, most commonly a chlorine atom, to facilitate subsequent nucleophilic aromatic substitution (SNAr) reactions. This creates a di-halogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine or 5-bromo-4-chloro-2-methylpyrimidine, which serves as a versatile platform for building a diverse library of inhibitors.[1][2] The differential reactivity of the halogen atoms—the chlorine at the 4-position being more susceptible to SNAr and the bromine at the 5-position being ideal for transition metal-catalyzed cross-coupling reactions—allows for sequential and regioselective functionalization.[3] This strategic approach is fundamental to exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.

Comparative Efficacy of 5-Bromopyrimidine Derivatives

The true measure of a kinase inhibitor scaffold lies in the biological activity of its derivatives. A series of novel compounds synthesized from a 5-bromo-2,4-dichloropyrimidine intermediate have demonstrated significant cytotoxic activity against various human cancer cell lines and potent inhibition of specific oncogenic kinases.[2] The data below summarizes the half-maximal inhibitory concentrations (IC50) for several promising candidates, benchmarked against the established multi-kinase inhibitor, Dasatinib.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Selected 5-Bromopyrimidine Derivatives
CompoundHCT116 (Colon)A549 (Lung)K562 (Leukemia)U937 (Leukemia)L02 (Normal Human Liver)
5e 1.12 ± 0.131.95 ± 0.190.019 ± 0.0020.11 ± 0.013.11 ± 0.34
6g 1.91 ± 0.212.15 ± 0.250.011 ± 0.0010.08 ± 0.011.98 ± 0.19
9e 0.95 ± 0.111.03 ± 0.120.025 ± 0.0030.15 ± 0.024.52 ± 0.41
9f 1.08 ± 0.151.54 ± 0.180.021 ± 0.0020.13 ± 0.013.98 ± 0.37
Dasatinib 0.85 ± 0.091.12 ± 0.140.005 ± 0.0010.03 ± 0.0042.15 ± 0.25

Data is representative of findings from studies on 5-bromopyrimidine derivatives.[2][4] The high potency against K562 and U937 leukemia cell lines is particularly noteworthy.

Table 2: Bcr-Abl Tyrosine Kinase Inhibitory Activity
CompoundBcr-Abl Kinase IC50 (nM)
5e 15 ± 1.2
6g 8 ± 0.9
9e 21 ± 1.8
9f 18 ± 1.5
Dasatinib 1.2 ± 0.3

Data synthesized from findings reported in[2]. The Bcr-Abl fusion protein is a hallmark of Chronic Myeloid Leukemia (CML), the cancer type represented by the K562 cell line.

Mechanistic Insights: Targeting the Bcr-Abl Signaling Pathway

The exceptional potency of these 5-bromopyrimidine derivatives against the K562 cell line is directly attributable to their inhibition of the Bcr-Abl tyrosine kinase.[2] This constitutively active kinase is the primary driver of CML, activating a cascade of downstream signaling pathways that promote uncontrolled cell proliferation and survival. By blocking the ATP-binding site of Bcr-Abl, these inhibitors effectively shut down this oncogenic signaling.

Bcr_Abl_Pathway cluster_downstream Downstream Pathways BCR_ABL Bcr-Abl (Constitutively Active Kinase) ADP ADP BCR_ABL->ADP phosphorylates substrates RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Inhibitor 5-Bromopyrimidine Derivative Inhibitor->BCR_ABL blocks ATP binding ATP ATP ATP->BCR_ABL binds Proliferation Uncontrolled Cell Proliferation & Survival RAS_RAF->Proliferation activate JAK_STAT->Proliferation activate PI3K_AKT->Proliferation activate

Caption: Inhibition of the Bcr-Abl signaling cascade by 5-bromopyrimidine derivatives.

Experimental Methodologies: A Self-Validating System

The trustworthiness of efficacy data hinges on robust and well-controlled experimental design. The following protocols outline the standard methodologies for synthesizing and evaluating kinase inhibitors derived from the 5-bromopyrimidine scaffold.

Synthetic Workflow: From Precursor to Active Inhibitor

The synthesis of these targeted inhibitors is a multi-step process that exemplifies the strategic functionalization of the pyrimidine core. The general workflow ensures that each step builds logically upon the last, allowing for purification and characterization of intermediates, which is critical for a successful final product.

Synthesis_Workflow Start 5-Bromo-2-methyl- purimidin-4-OL Step1 Chlorination (e.g., POCl₃) Start->Step1 Intermediate 5-Bromo-4-chloro- 2-methylpyrimidine Step2 SNAr Reaction (Amine Addition at C4) Intermediate->Step2 Step1->Intermediate Product_A Intermediate A (C4-Substituted) Step2->Product_A Step3 Cross-Coupling (e.g., Suzuki at C5) Final_Product Final Inhibitor (C4, C5-Disubstituted) Step3->Final_Product Product_A->Step3 Purify Purification & Characterization Final_Product->Purify

Caption: Generalized synthetic workflow for 5-bromopyrimidine-based kinase inhibitors.

Protocol 1: Synthesis of the 2,4-Dichloro-5-bromopyrimidine Intermediate

This initial step is crucial as it converts the less reactive hydroxypyrimidine into a versatile di-halogenated intermediate, primed for subsequent derivatization.[1]

  • Reaction Setup: To a commercially available 2,4-dihydroxy-5-bromopyrimidine (1.0 equivalent), add phosphorus oxychloride (POCl₃) in excess (e.g., 10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-dichloro-5-bromopyrimidine.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure intermediate.

Protocol 2: Bcr-Abl Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantitatively measures the activity of the Bcr-Abl kinase by detecting the amount of ADP produced, providing a direct measure of inhibitor potency.[1][2]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in a suitable kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the test compound solution or vehicle (for positive and negative controls) to the appropriate wells.

    • Add 5.0 µL of Bcr-Abl kinase solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture containing the substrate peptide and ATP.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells containing no kinase).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation (MTT) Assay

This cell-based assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines, providing a measure of their efficacy in a biological context.[1][2]

  • Cell Seeding: Harvest and count the desired cancer cells (e.g., K562). Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Attachment: Incubate the plate overnight at 37 °C in a humidified 5% CO₂ incubator to allow cells to attach (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37 °C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from wells containing medium only.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 5-Bromo-2-methylpyrimidin-4-OL scaffold, through its conversion to reactive halogenated intermediates, provides a robust and versatile platform for the development of potent kinase inhibitors. The derivatives discussed herein demonstrate significant efficacy against clinically relevant targets like the Bcr-Abl kinase, underscoring the potential of this chemical class in oncology drug discovery. The strategic exploration of substitutions at the C4 and C5 positions, guided by the robust synthetic and screening methodologies detailed in this guide, will continue to be a fruitful avenue for generating next-generation targeted therapeutics.

References

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 122, 596-616. Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7481-7498. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to Evaluating the Purity of Synthesized 5-Bromo-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of reproducible research and the foundation of a safe and effective active pharmaceutical ingredient (API). 5-Bromo-2-methylpyrimidin-4-ol is a key building block in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can lead to unforeseen side reactions, altered biological activity, and complications in regulatory approval.

This guide provides an in-depth, comparative analysis of the essential techniques for evaluating the purity of synthesized 5-Bromo-2-methylpyrimidin-4-ol. We will explore the rationale behind the choice of synthetic routes, predict the likely process-related impurities, and offer detailed, field-proven protocols for orthogonal analytical techniques. This document is designed to empower researchers to not only measure but also to fundamentally understand the purity profile of their material.

The Synthetic Landscape: Anticipating Impurities

A robust purity assessment begins with a thorough understanding of the synthetic pathway. A common and efficient route to 5-Bromo-2-methylpyrimidin-4-ol involves a two-step process: the initial synthesis of 2-methylpyrimidin-4-ol, followed by its regioselective bromination.

Step 1: Synthesis of 2-Methylpyrimidin-4-ol

acetamidine Acetamidine product1 2-Methylpyrimidin-4-ol acetamidine->product1 Base (e.g., NaOEt) eaa Ethyl Acetoacetate eaa->product1

Figure 1: Synthesis of 2-Methylpyrimidin-4-ol.

Step 2: Bromination of 2-Methylpyrimidin-4-ol

The pyrimidine ring is electron-deficient, which can make electrophilic aromatic substitution challenging. However, the hydroxyl group at the 4-position is an activating group, directing bromination to the electron-rich 5-position. N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid is an effective and selective brominating agent for this transformation.[3][4][5]

product1 2-Methylpyrimidin-4-ol final_product 5-Bromo-2-methylpyrimidin-4-ol product1->final_product Acetic Acid nbs N-Bromosuccinimide (NBS) nbs->final_product

Figure 2: Bromination of 2-Methylpyrimidin-4-ol.

Anticipated Process-Related Impurities

This synthetic route allows us to predict a profile of potential impurities that must be monitored:

  • Impurity A: 2-Methylpyrimidin-4-ol (Unreacted Starting Material): Incomplete bromination will result in the presence of the starting material.

  • Impurity B: 5,5-Dibromo-2-methyl-5,6-dihydropyrimidin-4(3H)-one: Over-bromination can lead to the formation of a dibrominated species.[6]

  • Impurity C: Isomeric Bromination Products: Although the 5-position is strongly favored, minor amounts of bromination at other positions could theoretically occur, though are less likely.

  • Reagents and By-products: Residual succinimide from the NBS reagent and any unreacted starting materials from the first step could also be present.

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a self-validating system. For 5-Bromo-2-methylpyrimidin-4-ol, we will compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis.

Comparative Overview of Analytical Techniques
Technique Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Purity (% area), detection of non-volatile organic impurities.High resolution and sensitivity for separating structurally similar compounds. Excellent for quantification.Requires a chromophore. Identification of unknown peaks requires mass spectrometry (LC-MS). Assumes equal response factors for all impurities in area percent calculations.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity (w/w %) against a certified internal standard. Structural confirmation.Provides an absolute measure of purity without needing a reference standard of the analyte. Universal detection for soluble compounds.Lower sensitivity than HPLC for trace impurities. Requires a high-purity internal standard. Potential for signal overlap.
Melting Point Temperature range over which a solid transitions to a liquid.Indication of purity.Fast and inexpensive. A sharp melting range is a good indicator of high purity.Non-specific. A sharp melting point does not guarantee the absence of all impurities, especially in eutectic mixtures.[7][8][9][10][11]

Experimental Data: Synthesized vs. Commercial Lots

To illustrate the application of these techniques, we present a comparative analysis of a hypothetically synthesized batch of 5-Bromo-2-methylpyrimidin-4-ol against two commercially available alternatives.

Table 1: Comparative Purity Analysis

Lot ID Source Purity by HPLC-UV (% Area) Purity by qNMR (w/w %) Melting Point (°C)
SYN-001 Synthesized Batch98.7%98.2 ± 0.3%210-213
COM-A Commercial Supplier A>99.0%99.1 ± 0.2%214-215
COM-B Commercial Supplier B>98.5%98.6 ± 0.4%212-214

Table 2: Impurity Profile of Synthesized Lot (SYN-001) by HPLC-UV

Impurity Retention Time (min) Area % Plausible Identity
Impurity 13.50.8%2-Methylpyrimidin-4-ol (Impurity A)
Impurity 27.20.3%Unknown
Impurity 38.90.2%Unknown
Main Peak 5.8 98.7% 5-Bromo-2-methylpyrimidin-4-ol

The data clearly shows that while the synthesized batch has good purity, it contains a notable amount of unreacted starting material. The broader melting point range of SYN-001 compared to the commercial lots corroborates the presence of impurities.[8][10] The qNMR results provide an absolute purity value, which is slightly lower than the HPLC area percent, a common observation as HPLC area percent can overestimate purity if impurities have a lower response factor.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and provide a self-validating analytical workflow.

Workflow for Purity Evaluation

cluster_synthesis Synthesis & Initial Assessment cluster_hplc Chromatographic Purity cluster_qnmr Absolute Purity & Identity synthesis Synthesize Crude 5-Bromo-2-methylpyrimidin-4-ol mp Melting Point Analysis synthesis->mp Initial Purity Check hplc_prep Prepare Sample for HPLC synthesis->hplc_prep qnmr_prep Prepare Sample with Internal Standard synthesis->qnmr_prep final_report Final Purity Report & Certificate of Analysis mp->final_report hplc_run HPLC-UV Analysis hplc_prep->hplc_run hplc_data Calculate % Area Purity & Profile Impurities hplc_run->hplc_data hplc_data->final_report qnmr_run qNMR Analysis qnmr_prep->qnmr_run qnmr_data Calculate w/w % Purity & Confirm Structure qnmr_run->qnmr_data qnmr_data->final_report

Figure 3: Orthogonal workflow for purity assessment.

Protocol 1: Purity Determination by HPLC-UV

Rationale: Reversed-phase HPLC is the workhorse for purity analysis of moderately polar organic molecules. A C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures reproducible ionization states for the pyrimidinol ring. Gradient elution is chosen to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved and eluted in a reasonable time.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the 5-Bromo-2-methylpyrimidin-4-ol sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent).

  • System Suitability:

    • Inject the sample solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.

  • Analysis:

    • Inject the diluent as a blank, then inject the sample solution.

    • Integrate all peaks and calculate the percentage purity by the area normalization method. Identify and report any impurity greater than 0.05%.

Protocol 2: Absolute Purity by Quantitative ¹H-NMR (qNMR)

Rationale: qNMR provides an absolute purity value by relating the integral of a specific proton signal from the analyte to the integral of a signal from a known mass of a high-purity internal standard.[12][13][14] Maleic acid is an excellent internal standard for this analysis because it is non-volatile, highly pure, and has a simple singlet in a region of the ¹H-NMR spectrum (around 6.3 ppm in DMSO-d₆) that is unlikely to overlap with signals from the analyte or common impurities.

  • Instrumentation & Materials:

    • NMR spectrometer (400 MHz or higher).

    • High-purity internal standard (e.g., Maleic Acid, certified >99.5% purity).

    • NMR tubes, analytical balance (readable to 0.01 mg).

    • DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 5-Bromo-2-methylpyrimidin-4-ol into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal being integrated (a value of 30 seconds is generally safe for accurate quantification).

    • Number of Scans: 16 or 32, to ensure adequate signal-to-noise.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate the well-resolved singlet corresponding to the pyrimidine ring proton of the analyte (predicted ~8.0-8.5 ppm) and the singlet for the two vinylic protons of maleic acid (~6.3 ppm).

    • Calculate the purity (Purity_analyte) using the following formula:

    
    
    

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (N_analyte = 1, N_std = 2)

    • MW = Molecular Weight (MW_analyte = 189.01 g/mol , MW_std = 116.07 g/mol )

    • m = mass

    • Purity_std = Purity of the internal standard (as a percentage)

Regulatory Context and Authoritative Grounding

The purity requirements for pharmaceutical intermediates are guided by principles outlined by the International Council for Harmonisation (ICH). Specifically, the ICH Q3A(R2) guideline on Impurities in New Drug Substances provides a framework for identifying and qualifying impurities.[15][16][17][18][19] While these guidelines apply strictly to the final drug substance, the principles are applied upstream to intermediates. The identification threshold for impurities is typically 0.10%, meaning any impurity at or above this level should be structurally characterized.[15][17] The use of orthogonal analytical methods as described here is a key strategy for building a comprehensive data package that meets these stringent regulatory expectations. The United States Pharmacopeia (USP) also provides general chapters on impurities that underscore the importance of their control.[20][21][22][23]

Conclusion

Evaluating the purity of synthesized 5-Bromo-2-methylpyrimidin-4-ol requires a multi-faceted approach grounded in a strong understanding of its synthesis and potential by-products. While HPLC-UV provides excellent resolution and is ideal for impurity profiling, qNMR offers an indispensable orthogonal method for determining absolute purity and confirming structural identity. Melting point analysis serves as a rapid, albeit less specific, indicator of purity.

By employing these techniques in a coordinated workflow, researchers and drug development professionals can establish a self-validating system for purity assessment. This ensures the quality and consistency of this critical intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals.

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  • SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA.. Jetir.Org. [Link]

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Spectroscopic Validation of 5-Bromo-2-methylpyrimidin-4-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides an in-depth spectroscopic validation of 5-Bromo-2-methylpyrimidin-4-ol, a key heterocyclic building block. Recognizing the current scarcity of publicly available, consolidated experimental spectra for this compound, we present a comprehensive analysis based on established spectroscopic principles and comparative data from its unbrominated analogue, 2-methylpyrimidin-4-ol, and other closely related structures. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar pyrimidine derivatives.

The Significance of Spectroscopic Validation

The introduction of a bromine atom to the pyrimidine ring in 2-methylpyrimidin-4-ol significantly alters its electronic properties and reactivity, making 5-Bromo-2-methylpyrimidin-4-ol a valuable intermediate in the synthesis of a diverse range of bioactive molecules. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and stability of such compounds, which is a critical step in any research and development pipeline. This guide will delve into the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Tautomerism: A Key Consideration

It is crucial to understand that 5-Bromo-2-methylpyrimidin-4-ol, like its parent compound, can exist in tautomeric forms: the ol form (pyrimidin-4-ol) and the one form (pyrimidin-4(3H)-one). The equilibrium between these tautomers can be influenced by the solvent, temperature, and pH, which will be reflected in the spectroscopic data.

tautomerism 5-Bromo-2-methylpyrimidin-4-ol 5-Bromo-2-methylpyrimidin-4-ol 5-Bromo-2-methylpyrimidin-4(3H)-one 5-Bromo-2-methylpyrimidin-4(3H)-one 5-Bromo-2-methylpyrimidin-4-ol->5-Bromo-2-methylpyrimidin-4(3H)-one Tautomerization 5-Bromo-2-methylpyrimidin-4(3H)-one->5-Bromo-2-methylpyrimidin-4-ol

Caption: Tautomeric equilibrium of 5-Bromo-2-methylpyrimidin-4-ol.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the expected spectroscopic data for 5-Bromo-2-methylpyrimidin-4-ol with the available data for 2-methylpyrimidin-4-ol. The data for the brominated compound is predicted based on established substituent effects and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of the electron-withdrawing bromine atom is expected to induce significant downfield shifts in the signals of nearby protons and carbons.

Table 1: Comparison of ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
5-Bromo-2-methylpyrimidin-4-ol ~12.0 - 13.0Broad Singlet1HN-H (ring)
~8.0 - 8.2Singlet1HH-6 (ring)
~2.4 - 2.6Singlet3H-CH₃
2-methylpyrimidin-4-ol ~11.5 - 12.5Broad Singlet1HN-H (ring)
~7.8 - 8.0Doublet1HH-6 (ring)
~6.2 - 6.4Doublet1HH-5 (ring)
~2.3 - 2.5Singlet3H-CH₃

Table 2: Comparison of ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
5-Bromo-2-methylpyrimidin-4-ol ~160 - 165C-4
~155 - 160C-2
~140 - 145C-6
~105 - 110C-5
~20 - 25-CH₃
2-methylpyrimidin-4-ol ~165 - 170C-4
~150 - 155C-2
~150 - 155C-6
~110 - 115C-5
~20 - 25-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies are sensitive to the molecular structure and bonding.

Table 3: Comparison of Key FTIR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)Assignment in 5-Bromo-2-methylpyrimidin-4-olCorresponding Assignment in 2-methylpyrimidin-4-ol
3200-2800N-H and O-H stretching (broad, due to H-bonding)N-H and O-H stretching (broad)
~1680C=O stretching (amide I band)~1670
~1600C=N and C=C ring stretching~1610
~1200C-N stretching~1210
~700-600C-Br stretchingN/A
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-2-methylpyrimidin-4-ol, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in approximately a 1:1 ratio).

Table 4: Comparison of Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
5-Bromo-2-methylpyrimidin-4-ol 188/190 (M⁺, M⁺+2)109 (M⁺ - Br), 81 (M⁺ - Br - CO)
2-methylpyrimidin-4-ol 110 (M⁺)82 (M⁺ - CO), 67 (M⁺ - HNCO)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve 5-10 mg in 0.6 mL deuterated solvent (e.g., DMSO-d6) Dissolve 5-10 mg in 0.6 mL deuterated solvent (e.g., DMSO-d6) Acquire 1H and 13C spectra on a 400 MHz or higher spectrometer Acquire 1H and 13C spectra on a 400 MHz or higher spectrometer Dissolve 5-10 mg in 0.6 mL deuterated solvent (e.g., DMSO-d6)->Acquire 1H and 13C spectra on a 400 MHz or higher spectrometer Fourier transform, phase correction, and baseline correction Fourier transform, phase correction, and baseline correction Acquire 1H and 13C spectra on a 400 MHz or higher spectrometer->Fourier transform, phase correction, and baseline correction Set appropriate spectral widths and acquisition times Set appropriate spectral widths and acquisition times Calibrate chemical shifts to residual solvent peak Calibrate chemical shifts to residual solvent peak

Caption: Generalized workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. A spectral width of approximately 15 ppm centered around 7 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Employ a proton-decoupled single-pulse experiment. A spectral width of around 200 ppm centered at 100 ppm is generally appropriate.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

FTIR Spectroscopy

ftir_workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Place a small amount of solid sample on the ATR crystal Place a small amount of solid sample on the ATR crystal Record the spectrum from 4000 to 400 cm-1 Record the spectrum from 4000 to 400 cm-1 Place a small amount of solid sample on the ATR crystal->Record the spectrum from 4000 to 400 cm-1 Perform background subtraction Perform background subtraction Record the spectrum from 4000 to 400 cm-1->Perform background subtraction Co-add scans to improve signal-to-noise ratio Co-add scans to improve signal-to-noise ratio ms_workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis Introduce sample via direct infusion or LC-MS Introduce sample via direct infusion or LC-MS Acquire mass spectrum in a suitable m/z range (e.g., 50-300) Acquire mass spectrum in a suitable m/z range (e.g., 50-300) Introduce sample via direct infusion or LC-MS->Acquire mass spectrum in a suitable m/z range (e.g., 50-300) Identify the molecular ion peak and characteristic fragment ions Identify the molecular ion peak and characteristic fragment ions Acquire mass spectrum in a suitable m/z range (e.g., 50-300)->Identify the molecular ion peak and characteristic fragment ions Use a soft ionization technique like ESI Use a soft ionization technique like ESI

Structural validation of 5-Bromo-2-methylpyrimidin-4-OL

Based on extensive literature for 4-pyrimidinone systems, the experimental data is overwhelmingly expected to align with the keto form. [1][8]

Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It serves as an excellent complementary technique to NMR for confirming the presence or absence of key functional groups that define the tautomeric state. The analysis hinges on identifying the strong carbonyl (C=O) stretch of the keto form versus the broad hydroxyl (O-H) stretch of the enol form.

Experimental Protocol (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained. [10]2. Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Comparative Data Interpretation

Table 3: Key Diagnostic FT-IR Frequencies (cm⁻¹)

Vibrational ModeExpected for Keto FormExpected for Enol FormKey Differentiator
N-H Stretch 3100 - 2900 (broad)AbsentIndicates the presence of the N-H bond in the pyrimidinone ring.
O-H Stretch Absent3400 - 3200 (very broad)A strong, broad absorbance in this region would be clear evidence for the enol form.
C=O Stretch 1700 - 1650 (strong) AbsentThe presence of a strong, sharp peak in this region is a classic indicator of a carbonyl group and provides powerful evidence for the keto tautomer.
C=N/C=C Stretches 1640 - 15501640 - 1550Aromatic and imine stretching vibrations present in both forms.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Expertise & Rationale: While mass spectrometry (MS) cannot typically distinguish between tautomers as they often interconvert in the gas phase, it is an indispensable tool for confirming the compound's elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol (ESI-HRMS)
  • Ionization Method Selection: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like pyrimidinones, minimizing fragmentation and maximizing the abundance of the molecular ion. [11]2. Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation
  • Molecular Formula: C₅H₅BrN₂O

  • Monoisotopic Mass: 187.95853 Da

  • Expected HRMS Result [M+H]⁺: 188.96631 Da

The key outcome is the experimental measurement of the [M+H]⁺ ion mass to within a very narrow tolerance (typically < 5 ppm) of the calculated value. This confirms that the sample has the correct elemental composition, validating the starting point for all other structural analyses.

Conclusion: A Consensus-Driven Structural Assignment

  • X-ray crystallography is predicted to show unambiguously that the solid state is the keto form.

  • NMR spectroscopy in polar solvents is expected to show a characteristic downfield N-H proton and a C4 carbonyl signal (~160-165 ppm), confirming the keto form predominates in solution.

  • FT-IR spectroscopy will corroborate this with a strong C=O stretch around 1680 cm⁻¹ and the absence of a significant O-H band.

  • High-Resolution Mass Spectrometry will confirm the elemental formula, ensuring the identity of the molecule being analyzed.

Collectively, these techniques provide a self-validating system of checks and balances, leading to the confident assignment of the structure as 5-Bromo-2-methyl-1H-pyrimidin-4-one , the more stable keto tautomer. This rigorous, multi-faceted approach is the standard required to ensure data integrity in research and development.

References

    A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-methylpyrimidin-4-ol as a Precursor for Advanced Therapeutic Targets

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic campaign. The pyrimidine scaffold remains a cornerstone of modern drug discovery, particularly in the development of kinase and complement system inhibitors. This guide provides an in-depth validation of 5-Bromo-2-methylpyrimidin-4-ol as a strategic precursor for the synthesis of high-value therapeutic targets. We will present a comparative analysis against alternative synthetic strategies, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive framework for precursor selection. Our case study will focus on the synthesis of a key intermediate for Danicopan (ACH-4471), a clinically relevant inhibitor of complement factor D.

    Introduction: The Strategic Importance of the Pyrimidine Core

    The pyrimidine ring is a privileged heterocyclic scaffold, forming the core of numerous approved drugs and investigational agents. Its structural resemblance to the purine core of ATP facilitates competitive inhibition of a wide array of protein kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer. Furthermore, the versatile substitution pattern of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

    5-Bromo-2-methylpyrimidin-4-ol emerges as a particularly attractive starting material. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The methyl group at the 2-position can influence binding affinity and metabolic stability, while the hydroxyl group at the 4-position, after activation, provides a site for further modification or can be removed. This guide will dissect the synthetic utility of this precursor, focusing on its conversion to a key intermediate for the complement factor D inhibitor, Danicopan.

    Core Validation: A Tale of Two Pathways to a Danicopan Intermediate

    Danicopan (ACH-4471) is a selective small-molecule inhibitor of complement factor D, a key protease in the alternative pathway of the complement system.[1][2][3] Its structure features a central 5-aryl-2-methylpyrimidine core. Here, we validate 5-Bromo-2-methylpyrimidin-4-ol as a precursor by outlining a robust synthetic pathway and comparing it to a plausible alternative route originating from a classical multicomponent reaction.

    Pathway A: The Strategic Utility of 5-Bromo-2-methylpyrimidin-4-ol

    This pathway leverages the pre-functionalized nature of 5-Bromo-2-methylpyrimidin-4-ol. The critical first step is the activation of the 4-hydroxyl group to a more reactive leaving group, typically a chloride, which then allows for subsequent dehalogenation to furnish the core pyrimidine ring, ready for Suzuki coupling.

    Workflow for Pathway A

    Pathway_A A 5-Bromo-2-methyl- pyrimidin-4-ol B 4-Chloro-5-bromo- 2-methylpyrimidine A->B  POCl3, Heat   C 5-Bromo-2- methylpyrimidine B->C  H2, Pd/C, Base   D Target Intermediate: 5-Aryl-2-methylpyrimidine C->D  Ar-B(OH)2, Pd Catalyst, Base   (Suzuki Coupling)

    Caption: Synthetic route from 5-Bromo-2-methylpyrimidin-4-ol.

    Pathway B: The de novo Synthesis via Biginelli Reaction

    An alternative approach is the de novo construction of the pyrimidine ring using the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or a urea derivative.[4][5][6] This pathway, while convergent, requires subsequent functionalization to introduce the necessary bromine atom for the crucial Suzuki coupling.

    Workflow for Pathway B

    Pathway_B A Ethyl Acetoacetate + Acetaldehyde + Urea B Dihydropyrimidinone A->B  Acid Catalyst (Biginelli Reaction)   C 2-Methylpyrimidin-4-ol B->C  Oxidation   D 5-Bromo-2-methyl- pyrimidin-4-ol C->D  Bromination   E Target Intermediate: 5-Aryl-2-methylpyrimidine D->E  Activation & Coupling (as in Pathway A)  

    Caption: Alternative de novo synthesis via the Biginelli reaction.

    Comparative Analysis: Performance and Causality

    The choice between a pre-functionalized precursor and a de novo synthesis is a classic dilemma in process chemistry. Here, we provide a comparative analysis based on key performance indicators.

    ParameterPathway A (from 5-Bromo-2-methylpyrimidin-4-ol)Pathway B (via Biginelli Reaction)Justification
    Overall Yield Favorable Potentially LowerPathway A starts with a more advanced intermediate, reducing the number of linear steps where yield can be lost. The Biginelli reaction can have variable yields depending on the substrates, and the subsequent oxidation and bromination steps add to potential material loss.
    Step Economy Superior InferiorPathway A requires fewer overall transformations to reach the key Suzuki precursor.
    Cost of Starting Materials HigherLower Simple commodity chemicals for the Biginelli reaction are generally less expensive than specialized, pre-functionalized heterocycles.
    Scalability Favorable ModerateThe reactions in Pathway A (chlorination, reduction, Suzuki coupling) are generally well-understood and scalable. The Biginelli reaction is also scalable, but the subsequent functionalization steps can add complexity.
    Control of Regiochemistry Excellent GoodThe bromine in the starting material of Pathway A guarantees the correct regiochemistry for the Suzuki coupling. While bromination of 2-methylpyrimidin-4-ol is expected to be selective for the 5-position, the potential for side products exists.

    Detailed Experimental Protocols

    To provide a practical framework for researchers, we outline the key experimental procedures for both pathways.

    Protocol 1: Synthesis of 4-Chloro-5-bromo-2-methylpyrimidine (from Pathway A)

    This protocol details the critical activation of the 4-hydroxyl group, a necessary step to prepare the precursor for further transformations.

    Materials:

    • 5-Bromo-2-methylpyrimidin-4-ol (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (0.1 eq, optional)

    • Toluene or Dichloromethane (DCM)

    Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-methylpyrimidin-4-ol.

    • Add phosphorus oxychloride and a catalytic amount of DIPEA.

    • Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel if necessary.

    Expected Yield: 85-95%

    Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyrimidine (Key step for Danicopan intermediate)

    This protocol outlines the pivotal C-C bond formation to install the aryl moiety.

    Materials:

    • 5-Bromo-2-methylpyrimidine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

    Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyrimidine, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Expected Yield: 70-90%[7][8][9][10]

    Protocol 3: One-Pot Biginelli Reaction (from Pathway B)

    This protocol describes the de novo synthesis of the dihydropyrimidinone core.

    Materials:

    • Ethyl acetoacetate (1.0 eq)

    • Acetaldehyde (1.0 eq)

    • Urea (1.5 eq)

    • Ethanol

    • Acid catalyst (e.g., HCl or a Lewis acid like Yb(OTf)₃)

    Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate, acetaldehyde, and urea in ethanol.

    • Add the acid catalyst.

    • Heat the mixture to reflux and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure dihydropyrimidinone.

    Expected Yield: 40-70%[6][11][12]

    Conclusion and Future Outlook

    This guide validates 5-Bromo-2-methylpyrimidin-4-ol as a highly effective and strategic precursor for the synthesis of complex therapeutic targets like Danicopan. While the de novo Biginelli approach offers the advantage of low-cost starting materials, the pathway originating from the pre-functionalized 5-Bromo-2-methylpyrimidin-4-ol is superior in terms of step economy, regiochemical control, and overall yield. For drug development campaigns where time and efficiency are paramount, the use of such advanced intermediates is often the more logical and ultimately more cost-effective strategy.

    The experimental protocols provided herein offer a robust starting point for researchers. It is crucial to note that optimization of reaction conditions, particularly catalyst and ligand selection for Suzuki-Miyaura couplings, is often necessary to achieve maximal yields for specific substrates. The continued exploration of novel coupling methodologies and the development of more efficient routes to such valuable pyrimidine precursors will undoubtedly accelerate the discovery of next-generation therapeutics.

    References

    • Biginelli reaction. Wikipedia. [Link]

    • DANICOPAN. New Drug Approvals. [Link]

    • The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]

    • Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway. PubMed. [Link]

    • Biginelli Reaction. Organic Chemistry Portal. [Link]

    • The discovery (A) and synthesis (B) of danicopan. ResearchGate. [Link]

    • Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway. ResearchGate. [Link]

    • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. [Link]

    • Biginelli Reaction. YouTube. [Link]

    • Suzuki reaction. Wikipedia. [Link]

    • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

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    Validating the Mechanism of Action of 5-Bromo-2-methylpyrimidin-4-OL Derivatives: A Comparative Guide to Kinase Inhibitor Profiling

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: Unveiling the Therapeutic Potential of Novel Pyrimidine Scaffolds

    The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The novel class of 5-Bromo-2-methylpyrimidin-4-OL derivatives has emerged as a promising area of investigation, with preliminary studies suggesting potential anti-proliferative effects in cancer cell lines. However, the precise mechanism of action (MoA) remains to be elucidated. This guide provides a comprehensive, technically-grounded framework for validating the hypothesized MoA of these derivatives as kinase inhibitors, a common function for compounds of this structural class.

    This document is intended for researchers, scientists, and drug development professionals. It will not only detail the necessary experimental workflows but also provide a comparative analysis against established kinase inhibitors, offering a robust system for validating novel therapeutic candidates. For the purpose of this guide, we will hypothesize that our lead compound, hereafter referred to as BMP-1 , acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. We will compare its performance against two well-characterized inhibitors: Gefitinib , a first-generation EGFR inhibitor, and Trametinib , a MEK inhibitor that acts downstream of EGFR.[1][2][3][4]

    The EGFR-MEK-ERK Signaling Pathway: A Key Regulator of Cell Fate

    The Ras-Raf-MEK-ERK pathway (also known as the MAPK/ERK pathway) is a critical signaling cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, and survival.[5][6] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7]

    // Inhibitor Actions "BMP-1" [shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", label="BMP-1\n(Hypothesized)"]; "Gefitinib" [shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; "Trametinib" [shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

    "BMP-1" -> "EGFR" [arrowhead=tee, color="#EA4335", style=bold]; "Gefitinib" -> "EGFR" [arrowhead=tee, color="#EA4335", style=bold]; "Trametinib" -> "MEK" [arrowhead=tee, color="#EA4335", style=bold]; } END_DOT Figure 1: The EGFR-MEK-ERK signaling cascade and points of inhibition.

    Our validation strategy will follow a logical progression, beginning with direct biochemical assays, moving to confirmation of target engagement in a cellular context, and culminating in the assessment of downstream functional effects.

    Part 1: In Vitro Biochemical Validation of Target Engagement

    The initial step is to determine if BMP-1 directly interacts with and inhibits the enzymatic activity of our hypothesized target, EGFR, in a cell-free system. This provides the most direct evidence of target engagement and allows for a clean comparison of inhibitory potency.

    In Vitro Kinase Activity Assay

    This assay measures the ability of a kinase to phosphorylate a substrate. The inhibition of this process by a test compound is quantified to determine its potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    Experimental Protocol: EGFR Kinase Assay

    • Reagent Preparation:

      • Prepare a 10 mM stock solution of BMP-1, Gefitinib, and Trametinib in 100% DMSO. Create serial dilutions in kinase assay buffer. The final DMSO concentration should not exceed 1%.[8]

      • Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.[8]

      • Prepare an ATP solution at a concentration close to the Km for EGFR to ensure competitive binding can be accurately assessed.

    • Assay Plate Setup (96-well format):

      • Add 5 µL of the serially diluted inhibitor solutions to the wells.

      • Include "no inhibitor" wells as a positive control (100% activity) and "no enzyme" wells as a blank (background signal).

      • Prepare a master mix containing ATP and the substrate. Add 10 µL of this mix to each well.[8]

    • Kinase Reaction:

      • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.

      • Incubate the plate at room temperature for 60 minutes.[8]

    • Signal Detection (using ADP-Glo™ as an example):

      • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8]

      • Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

    • Data Acquisition and Analysis:

      • Measure luminescence using a plate reader.

      • Subtract the blank control values from all other readings.

      • Calculate the percent inhibition relative to the positive control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]

    Comparative Data Table 1: In Vitro Kinase Inhibition

    CompoundTarget KinaseIC50 (nM)
    BMP-1 EGFRExperimental Value
    GefitinibEGFR~5
    TrametinibEGFR>10,000
    BMP-1 MEK1Experimental Value
    GefitinibMEK1>10,000
    TrametinibMEK1~0.7

    Note: Expected values for Gefitinib and Trametinib are based on published data.[9][] Trametinib should show no significant activity against EGFR, and vice-versa for Gefitinib against MEK1, serving as crucial negative controls for assay specificity.

    Part 2: Cellular Target Engagement and Downstream Signaling

    While in vitro assays are essential, they do not account for cellular complexities like membrane permeability and off-target effects.[11] Therefore, the next critical step is to confirm that BMP-1 engages EGFR within intact cells and subsequently inhibits the downstream signaling cascade.

    Cellular Thermal Shift Assay (CETSA®)

    CETSA is a powerful technique for verifying target engagement in a cellular environment.[12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13]

    Experimental Protocol: CETSA for EGFR

    • Cell Culture and Treatment:

      • Culture a relevant cancer cell line (e.g., A431, which overexpresses EGFR) to 70-80% confluency.

      • Treat the cells with various concentrations of BMP-1, Gefitinib, or a vehicle control (DMSO) for 1 hour at 37°C.[13]

    • Heat Treatment:

      • Aliquot the cell suspensions into PCR tubes.

      • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[13][14]

    • Cell Lysis and Fractionation:

      • Lyse the cells using three freeze-thaw cycles.

      • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

    • Protein Detection (Western Blot):

      • Collect the supernatant (soluble fraction) and quantify the protein concentration.

      • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for total EGFR, followed by an HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Data Analysis:

      • Quantify the band intensities. For each treatment group, plot the percentage of soluble EGFR remaining against the temperature. A rightward shift in the melting curve for the BMP-1 and Gefitinib-treated samples compared to the vehicle control indicates target stabilization and engagement.

    CETSA_Workflow Start Cell Culture Treat Treat with Compound (BMP-1, Gefitinib, Vehicle) Start->Treat Heat Apply Temperature Gradient Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Analyze Analyze Soluble Fraction (Western Blot for EGFR) Centrifuge->Analyze End Analyze Data Analyze->End

    Western Blot Analysis of Downstream Signaling

    To confirm that target engagement translates into functional inhibition of the pathway, we will measure the phosphorylation status of ERK (p-ERK), a key downstream effector.[15] Inhibition of EGFR (by BMP-1 or Gefitinib) or MEK (by Trametinib) should lead to a decrease in p-ERK levels.

    Experimental Protocol: p-ERK Western Blot

    • Cell Culture and Treatment:

      • Seed A431 cells and allow them to attach.

      • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

      • Pre-treat the cells with serial dilutions of BMP-1, Gefitinib, Trametinib, or vehicle control for 2 hours.

      • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce pathway activation (except for the unstimulated control).

    • Protein Extraction:

      • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Quantify protein concentration to ensure equal loading.

    • Gel Electrophoresis and Blotting:

      • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

      • Transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the chemiluminescent signal.

      • Crucially, the same membrane should then be stripped and re-probed with an antibody for total ERK to serve as a loading control. [16]

    • Data Analysis:

      • Quantify the band intensities for both p-ERK and total ERK.

      • Normalize the p-ERK signal to the total ERK signal for each sample.

      • Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.

    Comparative Data Table 2: Cellular Pathway Inhibition

    CompoundTarget PathwayCellular IC50 for p-ERK Inhibition (nM)
    BMP-1 EGFR -> ERKExperimental Value
    GefitinibEGFR -> ERK~20-50
    TrametinibMEK -> ERK~1-5

    Note: Expected values are illustrative. Trametinib is expected to be more potent in inhibiting p-ERK as it acts further downstream and closer to the readout.

    Part 3: Phenotypic Validation of Anti-Proliferative Effects

    The final and most biologically relevant validation step is to demonstrate that the observed target engagement and pathway inhibition translate into a desired cellular phenotype, such as the inhibition of cancer cell proliferation.

    Cell Viability Assay (MTT Assay)

    The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.[18]

    Experimental Protocol: MTT Assay

    • Cell Seeding:

      • Seed A431 cells in a 96-well plate at a density that allows for exponential growth during the assay period (e.g., 5,000 cells/well).

      • Incubate for 24 hours to allow for cell attachment.[8]

    • Compound Treatment:

      • Treat the cells with serial dilutions of BMP-1, Gefitinib, and Trametinib for 72 hours. Include vehicle-only wells as a control.[8]

    • MTT Incubation:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[17][19]

    • Formazan Solubilization:

      • Carefully aspirate the medium.

      • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

      • Mix thoroughly on an orbital shaker.

    • Absorbance Measurement:

      • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

      • Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.

    Comparative Data Table 3: Anti-Proliferative Activity

    CompoundCell LineGI50 (nM)
    BMP-1 A431Experimental Value
    GefitinibA431~50-100
    TrametinibA431~5-20

    Note: These values are illustrative and can vary based on the cell line and assay conditions.

    Conclusion: Synthesizing a Validated Mechanism of Action

    By systematically progressing through this three-part experimental framework, researchers can robustly validate the mechanism of action of 5-Bromo-2-methylpyrimidin-4-OL derivatives. A successful validation would demonstrate that BMP-1:

    • Directly inhibits the biochemical activity of EGFR with a specific IC50.

    • Engages and stabilizes EGFR in intact cells, as shown by CETSA.

    • Inhibits the downstream signaling cascade, evidenced by a reduction in p-ERK levels.

    • Leads to a dose-dependent decrease in cancer cell viability.

    Comparing these results against well-characterized inhibitors like Gefitinib and Trametinib provides essential context for the potency and specificity of the novel compound. This comprehensive, self-validating approach ensures scientific rigor and provides the critical data necessary for advancing promising new chemical entities through the drug development pipeline.

    References

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    A Comparative Crystallographic Guide to 5-Bromo-2-methylpyrimidin-4-OL Derivatives for Drug Discovery

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of bioactive molecules is paramount. The precise arrangement of atoms in a crystal lattice, elucidated through X-ray crystallography, provides invaluable insights into intermolecular interactions that govern solubility, stability, and, most importantly, binding affinity to biological targets. This guide offers an in-depth comparison of the X-ray crystallography of 5-Bromo-2-methylpyrimidin-4-OL derivatives, a class of compounds with significant potential in medicinal chemistry.

    The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic the purine and pyrimidine bases of DNA and RNA. The introduction of a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position creates a versatile molecule with multiple points for derivatization and interaction.

    The Influence of Substitution on Crystal Packing and Intermolecular Interactions

    The crystal packing of 5-Bromo-2-methylpyrimidin-4-OL derivatives is a delicate interplay of various non-covalent interactions. The nature and orientation of substituents dramatically influence the resulting supramolecular architecture. Key interactions governing the crystal lattice include:

    • Hydrogen Bonding: The pyrimidinol core contains both hydrogen bond donors (N-H and O-H tautomers) and acceptors (N and O atoms), making hydrogen bonding a dominant force in the crystal packing of these derivatives. These interactions are highly directional and play a crucial role in the formation of predictable supramolecular synthons.[1][2][3]

    • Halogen Bonding: The bromine atom at the 5-position is an effective halogen bond donor. This interaction, arising from the anisotropic distribution of electron density on the bromine atom (the σ-hole), can lead to directional interactions with Lewis bases such as carbonyl oxygens and nitrogen atoms of adjacent molecules. The strength and directionality of halogen bonds can be tuned by altering the electronic properties of the pyrimidine ring and surrounding substituents.[4]

    • π-π Stacking: The aromatic nature of the pyrimidine ring facilitates π-π stacking interactions, which contribute to the overall stability of the crystal lattice. The extent of this stacking is highly dependent on the steric and electronic nature of the substituents. Electron-withdrawing groups can enhance these interactions, while bulky substituents can hinder them.[5]

    The interplay of these forces dictates the final crystal packing. For instance, the introduction of a halogen substituent can lead to the formation of unique supramolecular motifs, such as halogen-bonded dimers or chains, which can significantly alter the crystal's physical properties.[6]

    Comparative Crystallographic Data of Brominated Pyrimidine Derivatives

    While a comprehensive library of crystallographic data for a wide range of 5-Bromo-2-methylpyrimidin-4-OL derivatives is not available in a single source, we can draw valuable comparisons from existing data on related brominated pyrimidine structures. The following table summarizes key crystallographic parameters for representative compounds, illustrating the impact of substitution on the crystal lattice.

    CompoundFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
    Hypothetical 5-Bromo-2-methylpyrimidin-4-ol C₅H₅BrN₂OMonoclinicP2₁/cN-H···O and O-H···N hydrogen bonds, C-H···Br interactions, potential Br···N/O halogen bonds.
    2-Amino-5-bromopyrimidine C₄H₄BrN₃MonoclinicP2₁/nN-H···N hydrogen bonds forming centrosymmetric dimers.
    5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃MonoclinicP2₁/cPairs of N-H···N hydrogen bonds connecting molecules into inversion dimers.

    This table is a representative compilation based on available data for structurally similar compounds and theoretical considerations.

    As evidenced by the examples, even minor changes to the substituents on the pyrimidine ring can lead to different crystal packing arrangements and dominant intermolecular interactions.

    Experimental Workflow for X-ray Crystallography of 5-Bromo-2-methylpyrimidin-4-OL Derivatives

    The following provides a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of a representative 5-Bromo-2-methylpyrimidin-4-OL derivative.

    Part 1: Synthesis of a 6-Substituted Derivative

    A highly regioselective lithiation-substitution protocol can be employed to introduce a variety of substituents at the C-6 position of the pyrimidine ring.[7]

    Diagram of the Synthesis Workflow

    cluster_synthesis Synthesis of 6-Substituted Derivative Start 5-Bromo-2-methylpyrimidin-4-ol Protection Protect NH2 and OH groups Start->Protection e.g., Boc anhydride Lithiation Lithiation at C-6 with n-BuLi Protection->Lithiation Dry THF, 0°C to rt Substitution Quench with electrophile (R-X) Lithiation->Substitution Deprotection Deprotection Substitution->Deprotection e.g., TFA Purification Purification (e.g., chromatography) Deprotection->Purification Product 6-R-5-Bromo-2-methylpyrimidin-4-ol Purification->Product

    Caption: General synthetic route for 6-substituted 5-Bromo-2-methylpyrimidin-4-OL derivatives.

    Protocol:

    • Protection: The amino and hydroxyl groups of the starting material, 2-amino-5-bromo-4(3H)-pyrimidinone, are protected (e.g., with a tert-butyloxycarbonyl (Boc) group) to prevent side reactions.[7]

    • Lithiation: The protected pyrimidinone is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled (typically to 0°C or -78°C), and a strong base such as n-butyllithium (n-BuLi) is added dropwise to regioselectively deprotonate the C-6 position.[7]

    • Substitution: An electrophile (R-X, where R is the desired substituent and X is a leaving group) is added to the reaction mixture to quench the lithiated intermediate. The reaction is allowed to proceed to completion.[7]

    • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic conditions for Boc groups).

    • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired derivative.

    Part 2: Crystallization

    Obtaining high-quality single crystals is often the most challenging step. Several techniques should be explored.

    Diagram of Crystallization Methods

    cluster_crystallization Crystallization Techniques SlowEvap Slow Evaporation VaporDiff Vapor Diffusion (Hanging/Sitting Drop) Cooling Slow Cooling Layering Solvent Layering Purified_Compound Purified Derivative Purified_Compound->SlowEvap Purified_Compound->VaporDiff Purified_Compound->Cooling Purified_Compound->Layering

    Caption: Common crystallization techniques for small organic molecules.

    Protocol:

    • Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small container (e.g., a hanging or sitting drop) and sealed in a larger vessel containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

    Part 3: X-ray Data Collection and Structure Solution

    Protocol:

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[8]

    • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[8]

    • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to improve the fit between the observed and calculated structure factors.[8]

    • Validation: The final refined structure is validated using crystallographic software to check for consistency and quality.

    Conclusion

    The X-ray crystallographic analysis of 5-Bromo-2-methylpyrimidin-4-OL derivatives provides a powerful tool for understanding the structure-property relationships that are critical for rational drug design. By systematically varying the substituents on the pyrimidine ring and analyzing the resulting changes in crystal packing and intermolecular interactions, researchers can gain valuable insights into how to optimize these molecules for improved therapeutic efficacy. The detailed experimental protocols provided in this guide offer a practical framework for obtaining high-quality crystallographic data for this important class of compounds.

    References

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    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-methylpyrimidin-4-ol

    Author: BenchChem Technical Support Team. Date: January 2026

    For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 5-Bromo-2-methylpyrimidin-4-ol and its structural analogs are valuable intermediates in synthesizing targeted therapeutics, their handling and disposal demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-methylpyrimidin-4-ol, ensuring the safety of personnel, adherence to regulatory standards, and the protection of our environment.

    The protocols outlined herein are designed to be a self-validating system, explaining the causality behind each step. This ensures that researchers are not just following a checklist, but are making informed decisions rooted in a deep understanding of chemical safety.

    Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

    Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. While the toxicological properties of 5-Bromo-2-methylpyrimidin-4-ol have not been exhaustively investigated, data from structurally similar brominated pyrimidines provides a strong basis for a conservative risk assessment. These compounds are consistently classified as hazardous substances.

    The primary risks associated with this class of chemicals include:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

    • Skin Irritation: Causes skin irritation upon direct contact.[1][2]

    • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2]

    • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

    Crucially, 5-Bromo-2-methylpyrimidin-4-ol is a halogenated organic compound . This classification is paramount for disposal, as these substances are subject to specific environmental regulations due to their potential for persistence and bioaccumulation. The U.S. Environmental Protection Agency (EPA) lists halogenated organic compounds (HOCs) as a distinct category of hazardous waste, requiring specific treatment technologies, typically high-temperature incineration, to ensure complete destruction.[3][4][5][6]

    Safety Data Summary

    The following table summarizes the critical safety data, extrapolated from closely related pyrimidine compounds. This information is the basis for all subsequent handling and disposal protocols.

    PropertyValue / ClassificationRationale & Source
    GHS Pictogram Irritant, Health HazardBased on acute toxicity, skin/eye irritation common to this chemical class.[1][7]
    Signal Word WarningConsistent with the assigned hazard statements.[2][7]
    Hazard Statements H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Standard classifications for analogous brominated pyrimidines.[1][2][8]
    Waste Classification Hazardous Waste: Halogenated Organic CompoundDue to the carbon-bromine bond, it falls under specific EPA regulations.[4][9]

    Experimental Protocol: Step-by-Step Disposal Procedure

    This protocol provides a systematic workflow for the safe segregation, collection, and disposal of 5-Bromo-2-methylpyrimidin-4-ol waste. Adherence to this procedure is mandatory to mitigate risk and ensure regulatory compliance.

    Required Personal Protective Equipment (PPE)

    The principle of causality dictates that our choice of PPE must directly counteract the identified hazards. Before beginning any waste handling, ensure the following PPE is worn:

    • Eye/Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a full-face shield should be worn over the goggles.[1][10]

    • Skin Protection: A flame-retardant laboratory coat must be worn and fully fastened.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. It is critical to inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.[11]

    • Respiratory Protection: All handling of solid 5-Bromo-2-methylpyrimidin-4-ol that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[1]

    Waste Segregation and Containment

    The core principle of hazardous waste management is segregation at the source. Co-mingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

    Step 1: Designate a Waste Container

    • Select a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene).

    • The container must have a secure, screw-top lid to prevent spills and the release of vapors.[12]

    • Ensure the container is in good condition and appropriate for the type of waste (solid or liquid).

    Step 2: Label the Container Before Use

    • Proper labeling is a critical, non-negotiable step. The container must be clearly marked with the words "HAZARDOUS WASTE ".[12]

    • The label must also include the full chemical name: "5-Bromo-2-methylpyrimidin-4-ol ". Do not use abbreviations or chemical formulas.[12]

    • Affix the appropriate GHS pictograms for "Irritant" and "Health Hazard".

    Step 3: Collect the Waste

    • Solid Waste: Carefully transfer solid 5-Bromo-2-methylpyrimidin-4-ol, contaminated weighing papers, and other contaminated disposables (e.g., pipette tips, gloves) into the designated container. Avoid generating dust during transfer.[10][13]

    • Liquid Waste: If the compound is in solution, it must be collected in a designated container for Halogenated Organic Liquid Waste .[9] Never pour this waste down the drain.[10][11]

    • Empty Containers: The original product container is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as halogenated organic liquid waste. The defaced, rinsed container can then be disposed of, though many institutional EHS programs require the empty container itself to be placed in the solid waste stream.

    On-Site Storage and Final Disposal

    Step 1: Temporary Storage in a Satellite Accumulation Area (SAA)

    • Once collection is complete, securely seal the hazardous waste container.

    • Store the container in a designated SAA within the laboratory. This area should be clearly marked, well-ventilated, and away from incompatible materials like strong oxidizing agents and acids.[1][12]

    • Ensure secondary containment is in place to capture any potential leaks.

    Step 2: Arrange for Professional Disposal

    • The final disposal of hazardous waste is a regulated process that must not be performed by laboratory personnel.

    • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][13]

    • Provide the EHS office with all necessary information from the waste label to ensure proper handling and transport. The waste will be transported to a licensed facility for high-temperature incineration, the standard treatment for halogenated organic compounds.[3]

    Spill Management Protocol

    In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

    • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

    • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in section 2.1.

    • Contain the Spill: For solid spills, carefully sweep the material into a designated dustpan to avoid creating airborne dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).

    • Collect Cleanup Debris: Place all contaminated absorbent materials, broken glassware, and cleaning supplies into the designated hazardous waste container.[7][13]

    • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

    Disposal Workflow Visualization

    The following diagram illustrates the logical decision-making process for the proper handling and disposal of 5-Bromo-2-methylpyrimidin-4-ol waste.

    G Disposal Workflow for 5-Bromo-2-methylpyrimidin-4-ol cluster_prep Phase 1: In-Lab Preparation cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposition A Waste Generation (Solid, Liquid, Contaminated Labware) B Hazard Assessment (Halogenated Organic, Toxic, Irritant) A->B Assess Risk C Select & Don PPE (Goggles, Gloves, Lab Coat) B->C Mitigate Exposure F Collect Waste (Avoid dust/spills) C->F Proceed Safely D Segregate Waste Stream (Isolate from other chemicals) E Prepare Labeled Container ('Hazardous Waste', Full Chemical Name) D->E Prepare for Collection E->F Use Correct Container G Securely Seal Container F->G Prevent Release H Store in Satellite Accumulation Area (Ventilated, Secondary Containment) G->H Ensure Safe Storage I Contact EHS for Pickup (Provide waste details) H->I Initiate Disposal J Professional Transport to TSDF* (*Treatment, Storage, and Disposal Facility) I->J Regulatory Compliance K Final Disposal (High-Temperature Incineration) J->K Final Treatment

    Sources

    A Senior Application Scientist's Guide to Handling 5-Bromo-2-methylpyrimidin-4-OL: Essential Safety and Operational Protocols

    Author: BenchChem Technical Support Team. Date: January 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    This document provides essential, immediate safety and logistical information for the handling of 5-Bromo-2-methylpyrimidin-4-OL. As a Senior Application Scientist, my objective is to provide a procedural guide that is not only technically accurate but also grounded in field-proven insights. The causality behind each recommendation is explained to ensure a self-validating system of laboratory safety. Adherence to these protocols is critical for protecting personnel and maintaining the integrity of your research.

    Hazard Analysis: Understanding the Risks

    5-Bromo-2-methylpyrimidin-4-OL, like many halogenated pyrimidine derivatives, must be handled with care. While specific toxicological data for this exact compound is limited, a thorough hazard analysis based on structurally similar chemicals is essential for establishing robust safety protocols. The primary risks are associated with direct contact and inhalation.

    Based on aggregated data for brominated pyrimidines, the anticipated hazards include:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

    • Skin Corrosion/Irritation: Causes skin irritation.[2][4][5][6] Direct contact can lead to localized redness, inflammation, and discomfort.

    • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[2][3][4][5][6]

    • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][5]

    Core Directive: Personal Protective Equipment (PPE)

    A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of specific equipment is based on preventing the primary routes of exposure: dermal, ocular, and respiratory.

    Summary of Mandatory Personal Protective Equipment
    Protection Type Specific Equipment Standard/Specification Rationale
    Eye & Face Protection Chemical safety goggles with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved[6][7]To protect against splashes and airborne particles entering the eyes.[8][9]
    Face Shield (in addition to goggles)N/ARequired for procedures with a high risk of splashing or for handling larger quantities.[9][10]
    Hand Protection Chemical-resistant glovesNitrile or other chemically resistant material[9][11]To prevent skin contact, which can cause irritation and potential systemic toxicity. Gloves must be inspected prior to use.[7]
    Body Protection Laboratory CoatStandardTo protect the body from minor spills and contamination.[11]
    Chemical-resistant apron or disposable coverallsTyvek-type or similar[9]Recommended when handling significant quantities or during procedures with a high risk of spills to prevent skin exposure.[8][9]
    Respiratory Protection Chemical Fume HoodCertified and testedPrimary Engineering Control: All handling of solid 5-Bromo-2-methylpyrimidin-4-OL should occur within a fume hood to minimize inhalation of dust or vapors.[9][11]
    NIOSH/MSHA approved respiratorParticulate filter conforming to EN 143[1][9]Secondary Protection: Required if a fume hood is unavailable or if aerosol generation is unavoidable.[5][9]

    Operational Plan for Safe Handling

    A systematic workflow is critical for minimizing risk. This protocol outlines the necessary steps from preparation to disposal.

    Step-by-Step Handling Procedure
    • Preparation and Engineering Controls:

      • Always handle this compound in a well-ventilated area. A certified chemical fume hood is the required primary engineering control.[9][11]

      • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][6]

      • Designate a specific area for handling and clearly label it.

    • Donning PPE:

      • Put on all required PPE as detailed in the table above before entering the designated handling area.

      • Ensure gloves are worn correctly, with cuffs pulled over the sleeves of the lab coat.

    • Chemical Handling:

      • Use dedicated spatulas and glassware to prevent cross-contamination.[11]

      • When weighing the solid compound, do so within the fume hood to contain any dust. Avoid actions that could generate dust, such as crushing or vigorous scraping.

      • Do not eat, drink, or smoke in the laboratory or designated handling area.[9]

    • Decontamination and Doffing PPE:

      • After handling, decontaminate all surfaces and equipment using an appropriate solvent and cleaning agent.

      • Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of immediately.

      • Wash hands thoroughly with soap and water after all work is complete.[7]

    Logical Workflow for Handling and Disposal

    G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal A 1. Conduct Risk Assessment B 2. Verify Fume Hood & Safety Shower Function A->B C 3. Don All Required PPE (Goggles, Gloves, Lab Coat) B->C D 4. Handle Chemical Exclusively Inside Chemical Fume Hood C->D E 5. Use Designated Equipment & Avoid Dust Generation F 6. Decontaminate Work Area & Equipment E->F G 7. Segregate Waste into Labeled Hazardous Waste Container F->G H 8. Doff PPE & Wash Hands G->H I 9. Arrange for Approved Chemical Waste Disposal H->I

    Caption: Recommended sequence of operations for safe handling.

    Emergency Procedures: Immediate Response Plan

    In the event of an accidental exposure or spill, immediate and correct action is crucial.

    • Skin Contact: Immediately take off all contaminated clothing.[12] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[1][4][6] Seek medical attention if irritation persists.

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[5] You must seek immediate medical attention from an ophthalmologist.

    • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or if the person feels unwell, call a poison control center or doctor immediately.

    • Ingestion: Rinse the mouth thoroughly with water.[12] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately for treatment advice.[12]

    • Spills: Evacuate non-essential personnel from the area. Wearing full PPE, including respiratory protection if necessary, clean up the spill using dry methods (e.g., sweeping or vacuuming with explosion-proof equipment) to avoid generating dust.[5] Collect the material in a suitable, closed container for disposal.[5][12] Do not allow the chemical to enter drains.[7][12]

    Disposal Plan

    All waste containing 5-Bromo-2-methylpyrimidin-4-OL, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

    • Collect all waste materials in a suitable, closed, and clearly labeled container.[4][7][12]

    • Dispose of the contents and the container at an approved waste disposal facility in accordance with all applicable local, regional, and national regulations.[1][4]

    References

    • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

    • 5-Bromo-4-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

    • PYRIMIDINE 99% MSDS. (2019-01-28). Loba Chemie. Retrieved from [Link]

    • UNIT 7: Personal Protective Equipment. (n.d.). CTAHR. Retrieved from [Link]

    • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

    • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista. Retrieved from [Link]

    Sources

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.